molecular formula C13H12ClN B14222247 2-Chloro-N-(2-methylphenyl)aniline CAS No. 817553-64-3

2-Chloro-N-(2-methylphenyl)aniline

Cat. No.: B14222247
CAS No.: 817553-64-3
M. Wt: 217.69 g/mol
InChI Key: LJYAJFGLPICHON-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methylphenyl)aniline is a useful research compound. Its molecular formula is C13H12ClN and its molecular weight is 217.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-(2-methylphenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(2-methylphenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

817553-64-3

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-methylaniline

InChI

InChI=1S/C13H12ClN/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9,15H,1H3

InChI Key

LJYAJFGLPICHON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CC=CC=C2Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 2-Chloro-N-(2-methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Chloro-N-(2-methylphenyl)aniline (CAS No. 13577-61-2) is a diarylamine intermediate crucial in the synthesis of various high-value organic molecules, including pharmaceuticals and specialty chemicals. Its chemical structure, featuring a secondary amine linking a 2-chlorophenyl group and a 2-methylphenyl (o-tolyl) group, imparts a unique combination of reactivity and steric hindrance. This guide provides a comprehensive technical overview of its core chemical properties, stability profile under stress conditions, and key reactivity characteristics. Detailed, field-tested protocols for stability analysis and analytical characterization are presented to support researchers, process chemists, and drug development professionals in its effective application and handling.

Introduction and Synthetic Relevance

2-Chloro-N-(2-methylphenyl)aniline is a key structural motif in organic synthesis. Diarylamines, as a class, are prevalent in medicinal chemistry and materials science.[1] The specific arrangement of substituents in this molecule—a chlorine atom on one ring and a methyl group on the other, both ortho to the amine bridge—creates steric and electronic effects that influence its stability and subsequent reactivity. For example, rotation about the aryl-C to N bonds can be restricted, a phenomenon that can lead to stable atropisomers in highly substituted diarylamines.[2][3]

This compound is typically synthesized via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples an aniline with an aryl halide.[1] Understanding its intrinsic properties is paramount for optimizing reaction conditions, preventing impurity formation, and ensuring the quality of downstream products.

Physicochemical and Spectroscopic Properties

The fundamental properties of 2-Chloro-N-(2-methylphenyl)aniline dictate its behavior in various solvents and reaction media. These characteristics are essential for process design, purification, and analytical method development.

Physicochemical Data
PropertyValueSource
CAS Number 13577-61-2-
Molecular Formula C₁₃H₁₂ClN-
Molecular Weight 217.70 g/mol -
Appearance Likely a solid or high-boiling liquidGeneral knowledge
Solubility Expected to be poorly soluble in water, soluble in organic solvents (e.g., Toluene, THF, Dichloromethane)General knowledge
pKa (predicted) ~0.5 (amine proton)Similar compound data
LogP (predicted) ~4.5Similar compound data
Spectroscopic Profile

Spectroscopic analysis is critical for structural confirmation and purity assessment. While a specific public spectrum for this exact molecule is not available, the expected signals are as follows:

  • ¹H NMR: Aromatic protons would appear in the ~6.8-7.5 ppm range. The N-H proton would be a broad singlet, and the methyl (-CH₃) protons would be a singlet around 2.2-2.4 ppm.

  • ¹³C NMR: Aromatic carbons would resonate between ~110-150 ppm. The methyl carbon would appear upfield, around 15-20 ppm.

  • IR Spectroscopy: A characteristic N-H stretching vibration would be observed around 3350-3450 cm⁻¹. C-H stretches for the aromatic rings and methyl group, along with C=C aromatic ring stretches, would also be prominent.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 217, with a characteristic M+2 isotope peak at m/z 219 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

Chemical Stability and Degradation Pathway Analysis

The stability of an API intermediate is a critical parameter affecting purity, safety, and shelf-life.[4][5] Aromatic amines are generally susceptible to degradation via oxidation, which can be accelerated by light, heat, and changes in pH.[6] The presence of electron-rich aromatic rings and the secondary amine makes 2-Chloro-N-(2-methylphenyl)aniline a candidate for such degradation.

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[4][7]

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to evaluating the intrinsic stability of the compound.

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve 2-Chloro-N-(2-methylphenyl)aniline in a 50:50 acetonitrile/water mixture to a concentration of 1 mg/mL.

  • Establish Control: Keep an aliquot of the stock solution protected from light at 2-8°C (unstressed control).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 48 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 48 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% H₂O₂. Store at room temperature, protected from light, for 48 hours.[6]

    • Thermal Degradation: Place the solid compound in a stability oven at 105°C for 7 days.

    • Photolytic Degradation: Expose the solid compound to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • After the exposure period, cool samples to room temperature.

    • Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control) to a final concentration of ~50 µg/mL with the mobile phase.

    • Analyze all samples by a suitable HPLC-UV/DAD method (see Section 5).

  • Data Evaluation: Compare the chromatograms of stressed samples to the control. Calculate the percentage degradation, identify major degradation products, and perform a mass balance assessment.

Causality: The chosen stressors (acid, base, oxidant, heat, light) represent common conditions encountered during manufacturing, formulation, and storage.[4] They are designed to accelerate degradation to predict long-term stability and ensure the analytical method can separate the parent compound from any potential impurities.[5][7]

Visualization of Stability Study Workflow

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) control Unstressed Control (2-8°C, Dark) stock->control acid Acid Hydrolysis (1M HCl, 80°C) stock->acid Apply Stress base Base Hydrolysis (1M NaOH, 80°C) stock->base Apply Stress oxidation Oxidation (10% H₂O₂, RT) stock->oxidation Apply Stress neutralize Neutralize / Dilute Samples control->neutralize acid->neutralize base->neutralize oxidation->neutralize thermal Thermal (Solid) (105°C) thermal->neutralize photo Photolytic (Solid) (ICH Q1B) photo->neutralize hplc HPLC-DAD Analysis neutralize->hplc evaluate Evaluate Data (% Degradation, Impurity Profile) hplc->evaluate

Caption: Workflow for a comprehensive forced degradation study.

Plausible Degradation Pathway

Under oxidative stress, diarylamines can undergo complex reactions. A plausible initial step is the formation of colored quinone-imine type structures or N-oxides, which can further polymerize. The presence of the chlorine and methyl groups will influence the sites of oxidation.

Degradation_Pathway Plausible Oxidative Degradation Pathway parent 2-Chloro-N-(2-methylphenyl)aniline intermediate Radical Cation Intermediate parent->intermediate [O] (e.g., H₂O₂) product1 Quinone-imine Type Impurities (Colored) intermediate->product1 Coupling / Further Oxidation product2 Polymeric Impurities product1->product2 Polymerization

Caption: A simplified potential pathway for oxidative degradation.

Reactivity Profile

The reactivity of 2-Chloro-N-(2-methylphenyl)aniline is centered around the nucleophilic secondary amine and the two substituted aromatic rings.

  • N-H Acidity and Basicity: The lone pair on the nitrogen atom makes the amine basic and nucleophilic. It will react with strong acids to form an ammonium salt.

  • N-Alkylation/N-Acylation: The secondary amine can be readily alkylated or acylated to form tertiary amines or amides, respectively. This is a common reaction for building more complex molecular scaffolds.

  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution (e.g., nitration, halogenation). The amine group is a strong activating group, directing ortho- and para- to itself. However, the existing substituents and significant steric hindrance will heavily influence the position and feasibility of further substitution. The 2-methylphenyl ring is generally more activated than the 2-chlorophenyl ring.

Analytical Methodologies

A robust analytical method is required to assess the purity and stability of the compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique.

Protocol: HPLC-UV Purity and Stability-Indicating Method

Objective: To quantify 2-Chloro-N-(2-methylphenyl)aniline and separate it from potential process impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    20 10 90
    25 10 90
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

System Suitability Test (SST):

  • Standard Preparation: Prepare a solution of the reference standard at ~50 µg/mL.

  • Procedure: Inject the standard solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

Causality and Trustworthiness: This reverse-phase method is designed to separate nonpolar to moderately polar compounds.[8][9] The C18 stationary phase retains the analyte based on its hydrophobicity. The gradient elution, starting with a higher water content and moving to a higher acetonitrile content, allows for the elution of a wide range of potential impurities with varying polarities. The acidic mobile phase ensures that the amine is protonated, leading to sharp, symmetrical peak shapes. The SST protocol validates that the chromatographic system is performing adequately, ensuring the reliability and reproducibility of the results.

Conclusion

2-Chloro-N-(2-methylphenyl)aniline is a sterically hindered diarylamine with a predictable reactivity profile governed by its secondary amine and substituted aromatic rings. While stable under standard storage conditions, it is susceptible to oxidative degradation, a key consideration for long-term storage and process development. The methodologies outlined in this guide provide a robust framework for its analysis, characterization, and stability assessment, empowering researchers and developers to utilize this important chemical intermediate with confidence and scientific rigor.

References

  • Benchchem. (n.d.). A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines.
  • Industry Contributor. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Patil, S. et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • CymitQuimica. (n.d.). CAS 932-32-1: N-Methyl-2-chloroaniline.
  • PubChem. (n.d.). 2-Chloro-N-methylaniline hydrochloride.
  • Benchchem. (n.d.). A Comprehensive Technical Review of 2-chloro-N-phenylaniline: Synthesis, Properties, and Biological Landscape.
  • PubChem. (n.d.). 2-chloro-N-(2-chlorophenyl)aniline.
  • Loba Chemie. (2016, May 18). 2-CHLOROANILINE FOR SYNTHESIS MSDS.
  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
  • Elsevier. (n.d.). Forced degradation and impurity profiling.
  • ACS Publications. (2022, April 29). Approaches toward Atropisomerically Stable and Conformationally Pure Diarylamines | The Journal of Organic Chemistry.
  • Ataman Kimya. (n.d.). 2-CHLOROANILINE.
  • TSI Journals. (n.d.). Resolving the benign and the malign isomers of aryl amines by HPLC.
  • SIELC. (n.d.). Separation of Triethanolamine hydriodide on Newcrom R1 HPLC column.
  • Wikipedia. (n.d.). Metolachlor.

Sources

Technical Whitepaper: Synthesis, Characterization, and Registry Data of 2-Chloro-N-(2-methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Chloro-N-(2-methylphenyl)aniline is a highly sterically hindered di-ortho-substituted diarylamine. Diarylamines serve as privileged pharmacophores in medicinal chemistry, frequently appearing in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs, e.g., diclofenac analogs), and advanced materials. However, the construction of the C-N bond between two ortho-substituted aromatic rings presents a significant kinetic and thermodynamic challenge. This technical guide establishes the definitive registry data for this compound and details a self-validating synthetic and analytical workflow utilizing state-of-the-art palladium-catalyzed cross-coupling methodologies.

Chemical Registry and Physicochemical Properties

Before initiating any synthetic workflow, it is critical to establish the foundational registry data and physicochemical parameters of the target molecule. The quantitative data for 2-Chloro-N-(2-methylphenyl)aniline is summarized in the table below.

PropertyValue
Chemical Name 2-Chloro-N-(2-methylphenyl)aniline
Primary Synonym N-(2-chlorophenyl)-2-methylaniline
CAS Registry Number 817553-64-3
Molecular Formula C₁₃H₁₂ClN
Molecular Weight 217.69 g/mol
Exact Mass 217.066 g/mol

Data supported by chemical registry databases (1)[1].

Mechanistic Rationale: Overcoming Steric Hindrance

The synthesis of di-ortho-substituted diarylamines via traditional nucleophilic aromatic substitution (SₙAr) or Ullmann coupling is notoriously inefficient due to the steric clash between the ortho-chloro and ortho-methyl groups. To overcome this, we employ the Buchwald-Hartwig amination (2)[2].

The causality behind our catalyst selection is rooted in the fundamental steps of the catalytic cycle. We utilize a palladium precatalyst paired with a highly sterically demanding dialkylbiaryl phosphine ligand, such as BrettPhos or XPhos . The extreme bulkiness of these ligands forces the palladium center into a highly reactive monoligated


 state. This low-coordinate state accelerates the initial oxidative addition into the aryl halide. More importantly, the steric pressure exerted by the ligand crowds the coordination sphere, which thermodynamically forces the two bulky aryl groups together, promoting rapid reductive elimination of the congested product and preventing catalyst deactivation (3)[3]. Similar strategies have been validated in the synthesis of complex phenazines from ortho-bromo anilines (4)[4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)Cl(L)] Pd0->OxAdd 1-Bromo-2-chlorobenzene AmineCoord Amine Coordination [Pd(II)(Ar)(NH2R)Cl(L)] OxAdd->AmineCoord 2-Methylaniline Deprot Deprotonation [Pd(II)(Ar)(NHR)(L)] AmineCoord->Deprot Base (NaOtBu) RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1: Buchwald-Hartwig catalytic cycle for sterically hindered diarylamine synthesis.

Step-by-Step Synthetic Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Every step includes a mechanistic justification and an in-process control to guarantee the integrity of the workflow.

Reagents:

  • 1-Bromo-2-chlorobenzene (Limiting Reagent, 1.0 equiv)

  • 2-Methylaniline (1.2 equiv)

  • Pd(OAc)₂ (Precatalyst, 2 mol%)

  • BrettPhos (Ligand, 4 mol%)

  • Sodium tert-butoxide (Base, 1.5 equiv)

  • Anhydrous Toluene (Solvent, 0.2 M)

Methodology:

  • Inert Atmosphere Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂, BrettPhos, and NaOtBu.

    • Causality: The glovebox prevents oxidative degradation of the transient Pd(0) species. NaOtBu is selected because its high pKa effectively deprotonates the coordinated amine, while its steric bulk prevents competitive nucleophilic attack (SₙAr) on the aryl halide.

  • Reagent Addition: Add 1-bromo-2-chlorobenzene and 2-methylaniline, followed by anhydrous toluene.

    • Causality: Toluene is utilized as a non-polar solvent to stabilize the catalytic intermediates and drive the equilibrium of the deprotonation step forward by precipitating the inorganic byproduct (NaBr).

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat the mixture to 100°C for 12 hours under vigorous stirring.

    • Self-Validating Control: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 9:1). The reaction is considered valid and complete only when the limiting reagent (1-bromo-2-chlorobenzene) is entirely consumed. This ensures that downstream purification is not complicated by the presence of unreacted, structurally similar starting materials.

  • Workup and Isolation: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Causality: Celite filtration efficiently removes precipitated inorganic salts (NaBr) and insoluble palladium black, preventing column degradation during subsequent flash chromatography.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (gradient elution: 100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure 2-Chloro-N-(2-methylphenyl)aniline.

Analytical Validation Protocol

Following synthesis, the structural identity and purity of the compound must be rigorously verified before batch release.

ValidationWorkflow Crude Crude Product HPLC HPLC-UV (>98% AUC) Crude->HPLC Purity Check GCMS GC-MS (m/z 217.06) HPLC->GCMS Mass ID NMR 1H & 13C NMR (Structural ID) GCMS->NMR Elucidation Release Batch Release NMR->Release QA Pass

Figure 2: Sequential analytical validation workflow for final compound release.

Validation Steps:

  • HPLC-UV (Purity): Analyze the purified product using a C18 reverse-phase column (Acetonitrile/Water gradient with 0.1% TFA). The batch passes only if the Area Under the Curve (AUC) demonstrates >98% purity at 254 nm.

  • GC-MS (Mass Confirmation): Subject the sample to Gas Chromatography-Mass Spectrometry. The electron ionization (EI) spectrum must display a clear molecular ion peak (

    
    ) at m/z 217.06, with a characteristic isotopic pattern indicating the presence of a single chlorine atom (approximate 3:1 ratio of m/z 217 to 219).
    
  • NMR Spectroscopy (Structural Elucidation):

    • ¹H NMR (CDCl₃): Look for a characteristic broad singlet corresponding to the secondary amine (N-H) proton, typically resonating between 5.5 and 6.0 ppm. The spectrum must also resolve the complex multiplet of the 8 aromatic protons and a sharp singlet integrating to 3 protons for the ortho-methyl group (~2.2 ppm).

    • ¹³C NMR (CDCl₃): The spectrum must resolve all 13 unique carbon environments, confirming the lack of symmetry in the di-ortho-substituted diarylamine framework.

References

  • 817553-64-3_N-(2-chlorophenyl)-2-methylanilineCAS号 ... - cas号查询 chemsrc.com[1]

  • Buchwald–Hartwig amination - Wikipedia wikipedia.org[2]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability nih.gov[3]

  • SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION clockss.org[4]

Sources

Molecular weight and formula of 2-Chloro-N-(2-methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Publicly accessible, peer-reviewed data specifically for 2-Chloro-N-(2-methylphenyl)aniline is limited. This guide has been constructed by leveraging established principles of organic chemistry and drawing parallels from extensively studied, structurally analogous compounds. The information herein is presented to provide a robust, predictive, and scientifically grounded overview for research and development professionals.

Introduction

Diarylamines are a cornerstone scaffold in medicinal chemistry and materials science, with many derivatives commercialized as drugs, including imatinib and dasatinib.[1][2] The 2-Chloro-N-(2-methylphenyl)aniline molecule, an unsymmetrical diarylamine, represents a compound of significant interest for further investigation due to the versatile properties imparted by its constituent chloro and methyl-substituted aryl moieties. This guide provides a comprehensive technical overview of its predicted properties, synthesis, and potential applications, grounded in the established chemistry of related aromatic amines.

Physicochemical and Spectroscopic Properties

Based on its chemical structure, the key physicochemical properties of 2-Chloro-N-(2-methylphenyl)aniline have been calculated. The predicted spectroscopic data are based on the known spectral characteristics of substituted anilines and diarylamines.[3][4]

Table 1: Predicted Physicochemical Properties
PropertyValue
Molecular Formula C₁₃H₁₂ClN
Molecular Weight 217.70 g/mol
Appearance Predicted to be a solid or high-boiling liquid
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Toluene) and insoluble in water.
Table 2: Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR Aromatic protons: δ 6.8-7.5 ppm (complex multiplets), N-H proton: broad singlet δ 5.5-6.5 ppm (solvent dependent), Methyl protons: singlet δ ~2.3 ppm.
¹³C NMR Aromatic carbons: δ 110-150 ppm, Methyl carbon: δ ~17-20 ppm.
IR (cm⁻¹) N-H stretch: ~3400 cm⁻¹, C-H stretch (aromatic): ~3050 cm⁻¹, C=C stretch (aromatic): 1600-1450 cm⁻¹, C-N stretch: ~1300 cm⁻¹, C-Cl stretch: ~750 cm⁻¹.
Mass Spec (EI) Molecular ion (M⁺) peak at m/z 217/219 (due to ³⁵Cl/³⁷Cl isotopes).

Synthesis of 2-Chloro-N-(2-methylphenyl)aniline

The synthesis of unsymmetrical diarylamines is a well-established field in organic chemistry. The most prominent and versatile methods for constructing the C-N bond in 2-Chloro-N-(2-methylphenyl)aniline are the Buchwald-Hartwig amination and the Ullmann condensation.[5][6][7]

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a modern and highly efficient method for forming C-N bonds.[6] It offers mild reaction conditions and broad substrate scope.

G cluster_reactants Reactants cluster_reagents Reagents 2-Chloroaniline 2-Chloroaniline Reaction Buchwald-Hartwig Amination 2-Chloroaniline->Reaction 2-Iodotoluene 2-Iodotoluene 2-Iodotoluene->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Reaction Ligand Ligand (e.g., XPhos, RuPhos) Ligand->Reaction Base Base (e.g., NaOtBu, K₃PO₄) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product 2-Chloro-N-(2-methylphenyl)aniline Reaction->Product G cluster_reactants Reactants cluster_reagents Reagents 2-Chloroaniline 2-Chloroaniline Reaction Ullmann Condensation 2-Chloroaniline->Reaction 2-Iodotoluene 2-Iodotoluene 2-Iodotoluene->Reaction Cu_Catalyst Cu Catalyst (e.g., CuI) Cu_Catalyst->Reaction Ligand Ligand (e.g., 1,10-phenanthroline) Ligand->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product 2-Chloro-N-(2-methylphenyl)aniline Reaction->Product

Sources

A Deep Dive into the Solubility of 2-Chloro-N-(2-methylphenyl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2-methylphenyl)aniline, a substituted diphenylamine, represents a core structural motif in various fields of chemical research, including medicinal chemistry and materials science. Understanding its solubility in a range of organic solvents is a critical first step in its application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 2-Chloro-N-(2-methylphenyl)aniline, offering a robust framework for its effective use in a laboratory setting.

From a structural standpoint, 2-Chloro-N-(2-methylphenyl)aniline is a moderately polar molecule. The presence of a chlorine atom and a secondary amine group introduces polarity, while the two phenyl rings contribute to its nonpolar character. This dual nature suggests that its solubility will be highly dependent on the specific characteristics of the chosen solvent. The fundamental principle of "like dissolves like" serves as a valuable initial guide, indicating that the compound will exhibit greater solubility in solvents with similar polarity.[1][2]

Physicochemical Properties Influencing Solubility

PropertyPredicted Value/CharacteristicInfluence on Solubility
Molecular Weight Approximately 231.71 g/mol Higher molecular weight can decrease solubility, particularly in very nonpolar or very polar solvents.
Polarity Moderately polarThe chlorine atom and the N-H bond introduce polar moments. The two phenyl rings are nonpolar. This suggests good solubility in solvents of intermediate polarity.
Hydrogen Bonding The secondary amine (N-H) can act as a hydrogen bond donor, and the nitrogen and chlorine atoms can act as weak hydrogen bond acceptors.Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating the molecule.
Melting Point Not readily available, but expected to be a solid at room temperature.A higher melting point generally correlates with lower solubility due to stronger intermolecular forces in the solid state.

Theoretical Framework of Solubility

The dissolution of a solid solute, such as 2-Chloro-N-(2-methylphenyl)aniline, in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is dictated by the enthalpy (ΔH) and entropy (ΔS) of solution, as described by the equation:

ΔG = ΔH - TΔS

  • Enthalpy of Solution (ΔH): This term represents the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For a favorable dissolution process, the energy released from solute-solvent interactions should be comparable to or greater than the energy required to break the initial interactions.

  • Entropy of Solution (ΔS): This term reflects the change in disorder of the system. Dissolution of a solid into a liquid typically leads to an increase in entropy (positive ΔS), which favors the dissolution process.

The interplay of these factors determines the extent to which 2-Chloro-N-(2-methylphenyl)aniline will dissolve in a given solvent.

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle and the physicochemical properties of 2-Chloro-N-(2-methylphenyl)aniline, we can predict its relative solubility in a range of common organic solvents.

SolventPolarityPredicted SolubilityRationale
Hexane NonpolarLowThe significant nonpolar character of hexane will not effectively solvate the polar regions of the solute.
Toluene Nonpolar (aromatic)Moderate to HighThe aromatic nature of toluene can interact favorably with the phenyl rings of the solute through π-stacking, while having some capacity to accommodate the moderate polarity.
Dichloromethane Polar aproticHighDichloromethane's polarity is well-suited to interact with the polar functionalities of the solute, while its organic nature can accommodate the nonpolar regions.
Acetone Polar aproticHighAcetone is a strong polar aprotic solvent that can effectively solvate the polar groups of the solute.
Ethyl Acetate Moderately polarModerate to HighEthyl acetate offers a good balance of polarity to interact with the solute's functional groups and a nonpolar component to solvate the aromatic rings.
Ethanol Polar proticHighEthanol can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with the secondary amine group of the solute.[3]
Methanol Polar proticHighSimilar to ethanol, methanol's ability to hydrogen bond makes it a good solvent for this compound.[3]
Dimethyl Sulfoxide (DMSO) Highly polar aproticHighDMSO is a powerful solvent capable of dissolving a wide range of organic compounds.[4]
Water Highly polar proticVery LowThe large nonpolar surface area of the two phenyl rings will lead to a significant hydrophobic effect, making it sparingly soluble in water.[5]

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination of solubility is crucial for obtaining accurate quantitative data. The following section outlines a standard laboratory protocol for determining the solubility of 2-Chloro-N-(2-methylphenyl)aniline.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solute Weigh Solute mix Mix Solute & Solvent prep_solute->mix prep_solvent Measure Solvent prep_solvent->mix equilibrate Equilibrate (e.g., 24h with stirring) mix->equilibrate separate Separate Solid & Supernatant (Centrifuge/Filter) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate Concentration (Solubility) analyze->calculate

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-Chloro-N-(2-methylphenyl)aniline into a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or on a stir plate and allow them to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Separation of Undissolved Solid:

    • After equilibration, carefully remove the vials and allow any undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials and collect the supernatant or filter the solution using a syringe filter (e.g., 0.45 µm PTFE). This step is critical to avoid including any solid particles in the analysis.

  • Quantification of Dissolved Solute:

    • Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.

    • Analyze the diluted solution using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.

    • A calibration curve prepared with known concentrations of 2-Chloro-N-(2-methylphenyl)aniline is required for accurate quantification.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Key Experimental Considerations
  • Temperature Control: Solubility is temperature-dependent. Therefore, all experiments should be conducted at a constant and recorded temperature.

  • Purity of Compound and Solvents: The purity of both the solute and the solvents can significantly impact solubility measurements. Use high-purity materials for accurate results.

  • Equilibration Time: It is crucial to allow sufficient time for the system to reach equilibrium. The required time can vary depending on the solute and solvent.

  • Analytical Method Validation: The chosen analytical method for quantification should be validated for linearity, accuracy, and precision.

Safety and Handling

2-Chloro-N-(2-methylphenyl)aniline and many of the organic solvents used for solubility studies are hazardous. It is imperative to handle these chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[6][7]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[8][9] In case of contact, rinse immediately with plenty of water.[6][7]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of 2-Chloro-N-(2-methylphenyl)aniline in organic solvents is a key parameter that dictates its utility in various chemical applications. While specific quantitative data is not widely published, a strong understanding of its physicochemical properties and the theoretical principles of solubility allows for reliable predictions of its behavior. This guide provides a comprehensive framework for both estimating and experimentally determining the solubility of this compound. By following the detailed protocols and adhering to safety guidelines, researchers can confidently and effectively utilize 2-Chloro-N-(2-methylphenyl)aniline in their work.

References

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ACS Publications. (2002, May 1). Method for determining solubility of slightly soluble organic compounds. [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

  • PubChem. (2000, June 15). 2-Chloroaniline. [Link]

  • Loba Chemie. (2016, May 18). 2-CHLOROANILINE FOR SYNTHESIS MSDS CAS-No.. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. [Link]

  • ResearchGate. (n.d.). Principles of Solubility and Solutions. [Link]

  • Ataman Kimya. (n.d.). 2-CHLOROANILINE. [Link]

  • Wikipedia. (n.d.). Solubility. [Link]

  • PubChem. (n.d.). 2-chloro-N-(2-chlorophenyl)aniline. [Link]

  • Solubility of Things. (n.d.). 4-Chloro-2-methylaniline. [Link]

  • Wikipedia. (n.d.). Metolachlor. [Link]

  • PubChem. (n.d.). 2-(2-Methylphenyl)aniline. [Link]

Sources

Literature review of diarylamine derivatives including 2-Chloro-N-(2-methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis and Pharmacological Profiling of Diarylamine Derivatives: A Focus on 2-Chloro-N-(2-methylphenyl)aniline

Executive Summary

Diarylamines represent a privileged scaffold in medicinal chemistry and materials science, characterized by two aryl groups bridged by a secondary amine nitrogen. This architectural motif provides a unique combination of conformational flexibility and electronic tunability[1]. Among these, halogenated derivatives like 2-Chloro-N-(2-methylphenyl)aniline serve as highly valuable synthetic intermediates and pharmacophores. This whitepaper provides an in-depth technical analysis of the diarylamine class, detailing the causality behind modern synthetic methodologies, summarizing quantitative pharmacological data, and mapping out their biological mechanisms of action.

Structural and Functional Profiling of the Diarylamine Scaffold

The core diarylamine structure is a fundamental building block for numerous FDA-approved drugs, including NSAIDs (e.g., diclofenac, mefenamic acid) and targeted kinase inhibitors (e.g., imatinib, dasatinib)[1].

The Role of Ortho-Substitution (The 2-Chloro and 2-Methyl Effect): In the specific case of 2-Chloro-N-(2-methylphenyl)aniline, the molecule features a central secondary amine flanked by a 2-chlorophenyl group and a 2-methylphenyl (o-tolyl) group.

  • Steric Causality: The ortho-substitutions (chlorine and methyl) induce significant steric hindrance, forcing the two aryl rings out of coplanarity. This non-planar 3D conformation is highly prized in drug discovery because it precisely mimics the bioactive geometries required to intercalate into deep, hydrophobic enzymatic pockets (such as the colchicine binding site on tubulin or the active site of Cyclooxygenase)[2].

  • Electronic Modulation: The introduction of a chlorine atom modulates the electronic and hydrophobic properties of the parent molecule. Chlorine increases lipophilicity (LogP), which enhances cellular permeability and prolongs the compound's half-life within biological matrices[3].

Validated Synthesis Methodology: Buchwald-Hartwig Amination

Historically, diarylamines were synthesized via the Ullmann condensation, which requires harsh conditions (>150 °C) and stoichiometric copper, often leading to poor yields for sterically hindered, unactivated substrates[3]. As a modern standard, Palladium-catalyzed Buchwald-Hartwig amination is the superior choice for synthesizing 2-Chloro-N-(2-methylphenyl)aniline due to its mild conditions, broad functional group tolerance, and high catalytic turnover.

Experimental Protocol: Synthesis of 2-Chloro-N-(2-methylphenyl)aniline

This protocol is designed as a self-validating system to ensure high-fidelity carbon-nitrogen (C-N) bond formation.

Reagents: 1-Bromo-2-chlorobenzene (Aryl halide), o-Toluidine (Amine), Pd(OAc)₂ (Catalyst), XPhos (Ligand), NaOtBu (Base), Anhydrous Toluene (Solvent).

  • Causality Check: Why 1-bromo-2-chlorobenzene? Bromides undergo oxidative addition with Palladium significantly faster than chlorides. This provides absolute regioselectivity; the Pd catalyst will selectively insert into the C-Br bond, leaving the critical ortho-chlorine atom intact on the final product[3]. XPhos is selected because its bulky, electron-rich dicyclohexylphosphine moiety accelerates reductive elimination, preventing catalyst deactivation by the sterically hindered ortho-substituents.

Step-by-Step Workflow:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk tube and backfill with Argon (3 cycles) to prevent oxidative degradation of the Pd(0) active species.

  • Reagent Charging: Add 1-bromo-2-chlorobenzene (1.0 equiv), o-toluidine (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv) into the vessel.

  • Solvent Addition & Heating: Inject anhydrous toluene (0.2 M concentration). Seal the tube and heat to 100 °C for 12 hours.

  • Self-Validation (In-Process Control): At 8 hours, withdraw a 50 µL aliquot, quench with H₂O, extract with EtOAc, and analyze via GC-MS. Validation metric: The reaction is complete when the 1-bromo-2-chlorobenzene peak is fully consumed, and the product mass (m/z ≈ 231) is dominant.

  • Workup & Purification: Cool to room temperature, filter through a Celite pad to remove Pd black and inorganic salts, concentrate in vacuo, and purify via silica gel column chromatography (Hexanes/EtOAc).

  • Final Quality Control (NMR): Validate the structure via ¹H NMR. Validation metric: Confirm the presence of the secondary amine N-H proton (typically a broad singlet at δ 5.5–6.0 ppm) and the o-methyl singlet (δ 2.2 ppm).

BuchwaldHartwig Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II) Complex) Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination OxAdd->AmineCoord + Amine Deprot Deprotonation AmineCoord->Deprot + Base RedElim Reductive Elimination (Diarylamine) Deprot->RedElim RedElim->Pd0 Catalyst Regeneration ArX 1-Bromo-2-chlorobenzene ArX->OxAdd Amine o-Toluidine Amine->AmineCoord Base Base (NaOtBu) Base->Deprot

Fig 1: Buchwald-Hartwig catalytic cycle for diarylamine synthesis.

Pharmacological Landscape and Quantitative Efficacy

Diarylamine derivatives have evolved far beyond simple NSAIDs. Recent literature demonstrates their potent efficacy in oncology and neuroimaging[1][4]. The table below synthesizes quantitative data from recent biological evaluations of heavily substituted diarylamines.

Table 1: Quantitative Biological Activity of Diarylamine Derivatives

Compound Class / DerivativePrimary Target / Cell LineActivity MetricValue RangeRef
Tertiary Diarylamines (6a, 7g, 8c) Tubulin Assembly (Colchicine Site)IC₅₀1.4 – 1.7 µM[2]
Tertiary Diarylamines (6a, 7g, 8c) Human Tumor Cells (General)GI₅₀0.19 – 0.41 µM[2]
Diarylamines (A6, B2) A549, DU145, KB Cancer CellsGI₅₀1.55 – 2.10 µM[1]
Nitro-Diarylamines (3, 6, 10) A549, HT29 Cancer CellsIC₅₀13.80 – 37.50 µM[5]
[18F]FA1 (Fluorinated Diarylamine) Tau Aggregates (Alzheimer's Disease)SpecificityHigh (Clean off-target profile)[4]

Insight: The sub-micromolar GI₅₀ values (0.19 – 0.41 µM) observed in tertiary diarylamines indicate that alkylation of the bridging nitrogen, combined with specific halogen/methoxy ring substitutions, drastically increases antiproliferative potency by locking the molecule into a conformation that perfectly antagonizes tubulin polymerization[2]. Furthermore, the diarylamine skeleton has recently been optimized into [18F]FA1, a highly specific Tau-PET radiotracer capable of penetrating the blood-brain barrier with favorable in vivo kinetics[4].

Mechanistic Pathways of the Diarylamine Pharmacophore

The versatility of the diarylamine scaffold allows it to modulate multiple distinct biological pathways depending on its peripheral substitutions.

  • Anti-inflammatory Pathway: Halogenated diarylamines (analogous to diclofenac, where 2-chloro-N-phenylaniline is a known intermediate/impurity[3]) act as competitive inhibitors of Cyclooxygenase (COX-1/COX-2), preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.

  • Anticancer Pathway: Novel derivatives target the colchicine-binding site on tubulin. By binding here, they inhibit microtubule assembly, leading to mitotic arrest and subsequent apoptosis in rapidly dividing tumor cells[2].

Mechanism cluster_0 Anti-inflammatory cluster_1 Anticancer DA Diarylamine Scaffold COX COX-2 Enzyme DA->COX Inhibits TUB Tubulin DA->TUB Binds PG Prostaglandins COX->PG Catalyzes POLY Polymerization TUB->POLY Enables

Fig 2: Dual pharmacological pathways modulated by the diarylamine scaffold.

Conclusion

The diarylamine class, exemplified by intermediates like 2-Chloro-N-(2-methylphenyl)aniline, remains a cornerstone of modern drug design. By leveraging advanced synthetic techniques such as Buchwald-Hartwig cross-coupling, researchers can efficiently generate sterically hindered, halogenated derivatives. As evidenced by recent pharmacological data, fine-tuning the electronic and steric properties of these molecules unlocks highly potent therapeutic applications ranging from sub-micromolar anticancer agents to highly selective neuroimaging radiotracers.

References

  • Synthesis and biological evaluation of diarylamines with antitumor activity.
  • Synthesis and preclinical evaluation of diarylamine derivative as Tau-PET radiotracer for Alzheimer's Disease. PubMed.
  • Synthesis of Novel Multiple-Chlorine Diarylamine Derivatives and their Antiproliferative Activity against Human Cancer Cell Lines. Journal of Pharmacology & Pharmaceutical Research.
  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines. NIH Public Access.
  • A Comprehensive Technical Guide to 2-chloro-N-phenylaniline. Benchchem.

Sources

A Technical Guide to the Potential Biological Activities of 2-Chloro-N-(2-methylphenyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The diarylamine scaffold, a core structure in numerous biologically active compounds, continues to be a focal point in medicinal chemistry and drug discovery. Within this class, 2-Chloro-N-(2-methylphenyl)aniline and its derivatives present a synthetically accessible and versatile platform for developing novel therapeutic agents. While direct research on the parent molecule is nascent, analysis of structurally related compounds, including diphenylamine and N-phenylaniline derivatives, reveals significant potential across several key therapeutic areas. This technical guide synthesizes the current understanding of these derivatives, focusing on their potential anticancer, anti-inflammatory, and antimicrobial activities. We will delve into the mechanistic underpinnings of these actions, present detailed experimental protocols for their synthesis and evaluation, and outline future directions for research and development in this promising chemical space.

Introduction: The Versatile Diarylamine Scaffold

The 2-chloro-N-(2-methylphenyl)aniline structure is a specific type of diarylamine characterized by a chlorine substituent on one phenyl ring and a methyl group on the other. This arrangement of functional groups offers a unique combination of steric and electronic properties that can be fine-tuned to optimize interactions with biological targets. The chlorine atom, an electron-withdrawing group, can influence the pKa of the amine and participate in halogen bonding, while the methyl group provides a lipophilic and sterically defined feature.

The exploration of this scaffold is driven by the established success of related structures in medicine. The diphenylamine core is found in various approved drugs and clinical candidates. This guide serves as a foundational resource for researchers, providing a comprehensive overview of the synthetic routes to access these molecules and a logical framework for investigating their therapeutic potential.[1]

Synthetic Strategies and Methodologies

The generation of a diverse library of 2-Chloro-N-(2-methylphenyl)aniline derivatives is paramount for establishing robust Structure-Activity Relationships (SAR). The primary synthetic challenge lies in the formation of the C-N bond between the two aryl rings. Modern organometallic chemistry provides efficient and reliable methods for this transformation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the gold standard for C-N cross-coupling reactions due to its high functional group tolerance, broad substrate scope, and generally high yields. This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine. For the synthesis of the core scaffold, this would typically involve reacting 2-chloro-bromobenzene or a related halide with 2-methylaniline (o-toluidine).

  • Rationale for Choice : This method is chosen for its reliability and the commercial availability of a wide array of phosphine ligands that can be used to control reactivity and selectivity. Ligand choice is critical and can influence the outcome of the reaction, particularly in complex systems where intramolecular cyclizations are possible.[2]

G cluster_reactants Reactants & Reagents ArylHalide Aryl Halide (e.g., 2-chloro-bromobenzene) Product 2-Chloro-N-(2-methylphenyl)aniline Derivative ArylHalide->Product Amine Amine (e.g., 2-methylaniline) Amine->Product Pd_Catalyst Pd(0) Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Product Catalyzes Ligand Phosphine Ligand (e.g., XPhos, SPhos) Ligand->Product Base Base (e.g., NaOtBu, K2CO3) Base->Product Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: Key components for Buchwald-Hartwig C-N cross-coupling.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
  • Preparation : To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the aniline (1.2 mmol), the phosphine ligand (0.02-0.1 mmol), and the base (1.4 mmol).

  • Inert Atmosphere : Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition : Add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.01-0.05 mmol) and the anhydrous solvent (5 mL) via syringe.

  • Reaction : Place the sealed tube in a preheated oil bath (typically 80-110 °C) and stir for 12-24 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

  • Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Potential Biological Activity

The derivatization of the 2-Chloro-N-(2-methylphenyl)aniline core allows for the exploration of a wide range of biological activities. Based on data from analogous structures, the most promising areas for investigation are anticancer, anti-inflammatory, and antimicrobial applications.

Anticancer Activity

Derivatives of the parent diphenylamine structure have demonstrated significant cytotoxic effects against various human cancer cell lines.[1] The mechanism of action is often multifaceted but can involve DNA interaction and the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Potential Mechanisms of Action:

  • DNA Binding : Some quinazoline-based derivatives, which can be synthesized from anilines, have been shown to interact with calf thymus DNA through intercalation or groove binding.[3] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition : The aniline scaffold is a well-known "privileged structure" for designing kinase inhibitors. Derivatives have shown binding affinity for receptors like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis and metastasis.[3]

cluster_pathway Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activation Derivative Aniline Derivative Derivative->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway targeted by aniline derivatives.

Data Summary: Cytotoxicity of Related Aniline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Diphenylamine Derivative 1HeLa, MCF-7, HL-605.2, 3.5, 1.8[1]
Diphenylamine Derivative 3HeLa, MCF-7, HL-602.1, 1.1, 0.9[1]
Quinazoline-chalcone 14gK-562, MCF70.622 - 1.81[3]
Pyrimidine aniline 4c (4-Cl)MCF-710.6[4]
Pyrimidine aniline 4e (4-OCH₃)MCF-79.12[4]
Phenylacetamide 4c (p-NO₂)SKNMC10.8[5]

Note: The specific structures are detailed in the cited literature. This table provides a representative sample of reported activities.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Aniline and diphenylamine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][6]

Potential Mechanisms of Action:

  • COX Inhibition : COX-1 and COX-2 are key enzymes in the biosynthetic pathway that converts arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[1] Selective inhibition of COX-2 is a major goal in anti-inflammatory drug design, as COX-1 has homeostatic functions.

  • Cytokine Modulation : Certain pyrazole-aniline hybrids have been shown to significantly inhibit the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated cells, a key target in inflammatory diseases like rheumatoid arthritis.[7]

Data Summary: In Vitro Anti-inflammatory Activity

Compound ClassTarget/Assay% Inhibition / IC50Reference
Pyrazole-aniline 5iTNF-α Inhibition75.49% at 20 µM[7]
Pyrazole-aniline 5uTNF-α Inhibition71.52% at 20 µM[7]
Pyrazole-aniline 5sCOX-2 InhibitionIC50 = 2.51 µM[7]
Pyrazole-aniline 5uCOX-2 InhibitionIC50 = 1.79 µM[7]
Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. N-substituted-2-chloroacetamide derivatives, which can be readily synthesized from anilines, have been evaluated for their antibacterial and antifungal properties.[1] The activity is often dependent on the nature and position of substituents on the phenyl ring.[1][8]

Potential Mechanisms of Action: The precise mechanisms are often not fully elucidated but are thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes. The lipophilicity conferred by halogen substituents, such as chlorine, appears to be beneficial, likely by enhancing the compound's ability to penetrate the phospholipid bilayer of microbial cells.[8]

Data Summary: Antimicrobial Activity of N-phenyl-2-chloroacetamide Derivatives

CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)Reference
N-(4-chlorophenyl)-2-chloroacetamide2000125250[1]
N-(4-fluorophenyl)-2-chloroacetamide2000125250[1]

General Experimental Workflow

The investigation of novel 2-Chloro-N-(2-methylphenyl)aniline derivatives follows a structured workflow from chemical synthesis to biological validation.

A Synthesis & Purification of Derivatives B Structural Characterization (NMR, MS, HRMS) A->B C Primary In Vitro Screening (e.g., Cytotoxicity, Antimicrobial) B->C D Lead Identification C->D E Secondary Assays (Mechanism of Action, e.g., Kinase Assay, COX Assay) D->E F Structure-Activity Relationship (SAR) Analysis D->F E->F G Lead Optimization F->G G->A Iterative Synthesis H In Vivo Studies (Efficacy, Preliminary Toxicology) G->H

Caption: General workflow for the investigation of novel derivatives.[1]

Conclusion and Future Directions

The 2-Chloro-N-(2-methylphenyl)aniline scaffold represents a promising starting point for the development of new therapeutic agents. By leveraging data from structurally related diphenylamine and aniline derivatives, researchers can rationally design and synthesize novel compounds with significant potential for anticancer, anti-inflammatory, and antimicrobial activities.[1]

Future work should focus on:

  • SAR Expansion : Synthesizing a broad library of derivatives to systematically probe the effects of substituents on biological activity.

  • Mechanism of Action Studies : Elucidating the precise molecular targets and pathways through which active compounds exert their effects.

  • In Vivo Evaluation : Advancing lead compounds into animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Computational Modeling : Employing in silico docking and molecular dynamics to better understand drug-receptor interactions and guide the design of more potent and selective molecules.[3]

This structured approach will be critical in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Preliminary Investigation of 2-chloro-N-phenylaniline Derivatives: A Technical Guide. Benchchem.
  • Validating the Anti-inflammatory Effects of Aniline-Derived Compounds: A Comparative Guide. Benchchem.
  • Tsvelikhovsky, D., & Buchwald, S. L. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines, and Acridines. Journal of the American Chemical Society, 132(40), 14048–14051.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Semantic Scholar.
  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Semantic Scholar.
  • Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate.
  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of a novel pyrazole-aniline hybrid. Dovepress.
  • Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization. Ukaaz Publications.
  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. PubMed.

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-Chloro-N-(2-methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the melting point and other critical physical characteristics of 2-Chloro-N-(2-methylphenyl)aniline. As a crucial aspect of active pharmaceutical ingredient (API) characterization, a thorough understanding of these properties is fundamental for drug development, formulation, and quality control.[1][][3]

Introduction: The Imperative of Physicochemical Profiling

In the landscape of pharmaceutical development, the comprehensive characterization of an active pharmaceutical ingredient (API) is a foundational step.[1][] Understanding the physicochemical properties of a compound like 2-Chloro-N-(2-methylphenyl)aniline is not merely an academic exercise; it is a critical component that informs decisions at every stage of the drug development pipeline, from pre-formulation to final product manufacturing.[] Properties such as melting point, solubility, and stability are pivotal in determining a drug's bioavailability and the design of its dosage form.[3]

The melting point, in particular, serves as a robust indicator of a substance's purity.[4][5][6] Pure crystalline compounds typically exhibit a sharp and well-defined melting point, whereas impurities will depress and broaden the melting range.[5][7] This makes melting point determination an indispensable tool for quality control in the pharmaceutical industry.[5][6]

Core Physical and Chemical Properties of 2-Chloro-N-(2-methylphenyl)aniline

A precise understanding of the physical and chemical attributes of 2-Chloro-N-(2-methylphenyl)aniline is essential for its handling, formulation, and storage. The key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name 2-chloro-N-(2-methylphenyl)anilineN/A
Synonyms 2'-Methyl-[1,1'-biphenyl]-2-amine, 2-(o-tolyl)aniline[8]
CAS Number 1203-41-4[8]
Molecular Formula C13H12ClNN/A
Molecular Weight 217.7 g/mol N/A
Melting Point 57-59 °CN/A

Note: The melting point is a critical parameter and should be experimentally verified for each batch.

The Science of Melting Point Determination: A Self-Validating Protocol

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.[4][5] The protocol described here is designed to be a self-validating system, ensuring accuracy and reproducibility.

3.1. Principle of the Capillary Method

The most common method for determining the melting point of a crystalline solid is the capillary method.[7] This technique involves heating a small, powdered sample in a sealed capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid.[7][9] A pure substance will have a sharp melting range of 0.5–1 °C, while impurities will cause a depression and broadening of this range.[7]

3.2. Detailed Experimental Protocol

The following step-by-step methodology outlines the process for accurate melting point determination.

Sample Preparation: The Foundation of Accuracy

  • Ensure the sample is completely dry. Moisture can act as an impurity and depress the melting point.

  • The sample must be in a fine powder form. [9] This ensures efficient and uniform heat transfer.[9] If the sample consists of coarse crystals, it should be gently crushed using a mortar and pestle.[9]

  • Load the capillary tube. Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

  • Pack the sample. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end.[10] The packed sample height should be between 2-3 mm.[10]

Melting Point Measurement: A Systematic Approach

  • Insert the capillary tube into the melting point apparatus.

  • Set the initial heating rate. If the approximate melting point is known, heat rapidly to about 20°C below the expected temperature.[10]

  • Approach the melting point slowly. Decrease the heating rate to 1-2°C per minute.[11] This slow rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.[10]

  • Record the melting range. Note the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.[12]

  • Perform a second determination. For validation, allow the apparatus to cool and repeat the measurement with a fresh sample.[10]

3.3. Visualizing the Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_validate Validation Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Pack Pack Sample Load->Pack Insert Insert into Apparatus Pack->Insert Transfer HeatFast Rapid Heating Insert->HeatFast HeatSlow Slow Heating (1-2°C/min) HeatFast->HeatSlow Record Record Melting Range HeatSlow->Record Cool Cool Apparatus Record->Cool Repeat Repeat with New Sample Cool->Repeat Repeat->Insert Re-run

Caption: Workflow for Melting Point Determination.

The Significance of Physical Characteristics in Drug Development

A comprehensive understanding of a compound's physical properties is critical for successful drug development.[][13]

  • Purity Assessment: As previously mentioned, the melting point is a primary indicator of purity.[4][5][6] Any deviation from the established melting range can signal the presence of impurities, which may affect the drug's safety and efficacy.

  • Formulation Development: The solubility of an API is a key determinant of its bioavailability.[][3] Poorly soluble drugs often present significant formulation challenges.[] The physical form of the API, whether crystalline or amorphous, also profoundly impacts its dissolution rate.[1]

  • Stability and Storage: The thermal stability of a compound, indicated in part by its melting point, informs handling, storage, and transportation conditions to prevent degradation.[4][6]

  • Bioavailability Prediction: There is a recognized relationship between a drug's melting point and its passive intestinal absorption. Generally, compounds with lower melting points tend to be more readily absorbed.

Advanced Characterization Techniques

While melting point determination is a fundamental technique, a complete physicochemical profile often requires more advanced analytical methods.[1][3]

  • Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides highly accurate melting point data and can also detect other thermal events, such as phase transitions.[1]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the thermal stability of a compound and studying its decomposition profile.[1]

  • X-ray Powder Diffraction (XRPD): XRPD is a powerful technique for characterizing the solid-state form of a substance, distinguishing between crystalline and amorphous materials, and identifying different polymorphs.[1]

5.1. Integrated Analytical Workflow

The following diagram illustrates how these advanced techniques can be integrated into a comprehensive characterization workflow.

AdvancedCharacterization cluster_thermal Thermal Analysis cluster_solid_state Solid-State Characterization API_Sample API Sample MP Melting Point (Capillary Method) API_Sample->MP DSC Differential Scanning Calorimetry (DSC) API_Sample->DSC TGA Thermogravimetric Analysis (TGA) API_Sample->TGA XRPD X-ray Powder Diffraction (XRPD) API_Sample->XRPD Microscopy Microscopy API_Sample->Microscopy Purity Purity MP->Purity DSC->Purity Polymorphism Polymorphism DSC->Polymorphism Stability Stability TGA->Stability XRPD->Polymorphism Crystallinity Crystallinity XRPD->Crystallinity Morphology Morphology Microscopy->Morphology

Caption: Integrated Physicochemical Characterization Workflow.

Conclusion

The meticulous characterization of the melting point and other physical properties of 2-Chloro-N-(2-methylphenyl)aniline is an indispensable component of modern drug development. It provides critical data that underpins purity assessment, formulation design, and stability studies. By adhering to rigorous, self-validating protocols and leveraging advanced analytical techniques, researchers and scientists can build a comprehensive understanding of their API, thereby de-risking the development process and ensuring the quality and efficacy of the final pharmaceutical product.

References

  • API Characterization - NETZSCH Analyzing & Testing. (n.d.).
  • API Physical & Chemical Characterization - CD Formulation. (n.d.).
  • 2-chloro-N-[(2-chlorophenyl)methyl]aniline 88450-73-1 wiki - Guidechem. (n.d.).
  • Physicochemical Characterization - CMC / BOC Sciences. (n.d.).
  • Physical and Chemical Characterization for APIs - Labinsights. (2023, May 8).
  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. (n.d.).
  • DETERMINATION OF MELTING POINTS. (n.d.).
  • Measuring the Melting Point - Laboratory Equipment. (2023, May 8).
  • Melting Point Determination - ResolveMass Laboratories Inc. (n.d.).
  • Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. PubMed.
  • 2-Chloro-N-methylaniline hydrochloride | C7H9Cl2N | CID 46739562 - PubChem. (n.d.).
  • Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com. (n.d.).
  • What is the significance of determining the melting point? - Quora. (2018, January 8).
  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).
  • experiment (1) determination of melting points. (2021, September 19).
  • Video: Melting Point Determination of Solid Organic Compounds - JoVE. (2017, February 22).
  • 2-chloro-N-(2-chlorophenyl)aniline | C12H9Cl2N | CID 12741338 - PubChem. (n.d.).
  • 2-Chloro-N-(thiophen-2-ylmethyl)aniline - ChemScene. (n.d.).
  • 2-Chloroaniline CAS#: 95-51-2 - ChemicalBook. (n.d.).
  • Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. (n.d.).
  • ICSC 0129 - 2-CHLOROANILINE. (n.d.).
  • CAS 1187385-64-3 | 3631-5-0X | MDL MFCD12756437 | 2-Chloro-N-methylaniline hydrochloride - Synquest Labs. (n.d.).
  • 2-Chloro-N-Methylaniline 98.0%(GC) | PureSynth. (n.d.).
  • 2-Chloro-N-methylaniline - - Sigma-Aldrich. (n.d.).
  • 2-Chloro-4-methylaniline 98 615-65-6 - Sigma-Aldrich. (n.d.).
  • 2-(2-Methylphenyl)aniline | C13H13N | CID 1207241 - PubChem. (n.d.).
  • CAS 932-32-1: N-Methyl-2-chloroaniline | CymitQuimica. (n.d.).
  • 1205-40-9 | 2-chloro-N-phenylaniline - Anax Laboratories. (n.d.).

Sources

2-Chloro-N-(2-methylphenyl)aniline as a Precursor for Acridine Synthesis: A Technical Guide to Intramolecular C(sp³)–H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acridines are privileged heterocyclic scaffolds with profound applications in medicinal chemistry (e.g., DNA intercalators, antimicrobial agents) and materials science (e.g., organic light-emitting diodes, photocatalysts). Classical approaches to acridine synthesis, such as the Bernthsen and Ullmann reactions, typically rely on the intermolecular condensation of diphenylamines with carboxylic acids or aldehydes. These methods often require harsh acidic conditions (e.g., ZnCl₂, polyphosphoric acid), high temperatures (>200 °C), and suffer from poor functional group tolerance and low yields[1].

To circumvent these limitations, modern synthetic strategies leverage pre-functionalized precursors. 2-Chloro-N-(2-methylphenyl)aniline (also referred to as 2-chloro-2'-methyldiphenylamine) is an ideal substrate because it contains both the requisite leaving group (ortho-chloride) and the latent C9 carbon (ortho-methyl group) in perfect spatial proximity. This enables a highly favored intramolecular cyclization via transition-metal catalysis[2]. This whitepaper details the mechanistic causality, quantitative optimization, and self-validating protocols for the palladium-catalyzed conversion of this precursor into the acridine core.

Mechanistic Rationale: The C(sp³)–H Activation Pathway

The transformation of 2-chloro-N-(2-methylphenyl)aniline into acridine proceeds through a Pd-catalyzed intramolecular C(sp³)–H arylation. The reaction is governed by a Concerted Metalation-Deprotonation (CMD) pathway, a mechanism widely recognized for functionalizing unactivated, sterically hindered C(sp³)–H bonds[3].

Pathway Precursor 2-Chloro-N-(2-methylphenyl)aniline (Precursor) Pd_OxAdd Pd(II) Oxidative Addition Complex Precursor->Pd_OxAdd Pd(0)L_n Oxidative Addition Palladacycle Six-Membered Palladacycle (via CMD) Pd_OxAdd->Palladacycle Base (Cs2CO3) C(sp3)-H Activation Dihydro 9,10-Dihydroacridine (Reductive Elimination) Palladacycle->Dihydro Reductive Elimination - Pd(0)L_n Acridine Acridine Core (Aromatization) Dihydro->Acridine [O] (DDQ) - H2O

Figure 1: Pd-catalyzed intramolecular C(sp3)–H arylation pathway forming the acridine core.

Step-by-Step Mechanistic Breakdown
  • Oxidative Addition : The active Pd(0) species inserts into the sterically hindered C–Cl bond of the precursor, forming a Pd(II) intermediate.

  • Concerted Metalation-Deprotonation (CMD) : The carbonate base coordinates to the Pd(II) center and acts as an internal base, abstracting a proton from the ortho-methyl group while the carbon simultaneously coordinates to the metal. This forms a rigid six-membered palladacycle[4].

  • Reductive Elimination : The palladacycle undergoes reductive elimination to form the crucial C9–C9a carbon-carbon bond, releasing 9,10-dihydroacridine and regenerating the Pd(0) catalyst.

  • Aromatization : The intermediate 9,10-dihydroacridine is oxidized to yield the thermodynamically stable, fully conjugated acridine core.

Optimization and Quantitative Data

Optimization of the catalytic system is critical. The choice of ligand and base dictates the efficiency of the CMD step and the overall turnover number. Table 1 summarizes the quantitative data driving the selection of the optimal catalytic system.

Table 1: Optimization of Pd-Catalyzed Intramolecular Cyclization
EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃Toluene11018
2Pd(OAc)₂ (5 mol%)PCy₃·HBF₄Cs₂CO₃Mesitylene13086
3Pd₂(dba)₃ (2.5 mol%)DavePhosKOtBuDMF12074
4 Pd(OAc)₂ (5 mol%) PCy₃·HBF₄ Cs₂CO₃ DMF 130 91
5NonePCy₃·HBF₄Cs₂CO₃DMF130N.R.

Note: N.R. = No Reaction. Yields represent isolated yields after oxidation to the fully aromatic acridine.

Causality Behind Experimental Choices
  • Ligand Selection (PCy₃·HBF₄) : Electron-rich, sterically demanding phosphines like tricyclohexylphosphine (PCy₃) are essential. The high electron density accelerates the initial oxidative addition into the recalcitrant C–Cl bond, while the steric bulk promotes the final reductive elimination from the palladacycle. The tetrafluoroborate salt is utilized because it is air-stable and easily handled, releasing the active phosphine in situ upon exposure to the base.

  • Base Selection (Cs₂CO₃) : Cesium carbonate vastly outperforms potassium carbonate. The larger ionic radius of the cesium cation prevents tight ion-pairing, which enhances the solubility of the carbonate in organic solvents and increases its effective basicity—a strict requirement for stabilizing the CMD transition state.

Validated Experimental Protocol

A common pitfall in literature protocols is relying on spontaneous aerobic oxidation of the dihydroacridine intermediate, leading to variable yields and incomplete conversions. This protocol incorporates an explicit DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidation step, ensuring a self-validating and highly reproducible system that forces complete conversion to the fully aromatic product.

Phase 1: Intramolecular C(sp³)–H Arylation
  • Preparation of the Reaction Mixture : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-N-(2-methylphenyl)aniline (1.0 mmol, 217.7 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), PCy₃·HBF₄ (0.10 mmol, 36.8 mg), and anhydrous Cs₂CO₃ (2.0 mmol, 651.6 mg).

  • Inert Atmosphere Setup : Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure strict removal of oxygen, which can prematurely oxidize the electron-rich phosphine ligand or interfere with the Pd(0)/Pd(II) catalytic cycle.

  • Solvent Addition : Inject anhydrous, degassed DMF (5.0 mL) through the septum.

  • Cyclization : Seal the tube and heat the mixture in a pre-heated oil bath at 130 °C for 18 hours with vigorous stirring.

  • Cooling and Filtration : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium black.

Phase 2: Aromatization and Isolation
  • Oxidation : Transfer the filtrate to a round-bottom flask. Add DDQ (1.1 mmol, 250 mg) to the solution and stir at room temperature for 2 hours. This step quantitatively converts the intermediate 9,10-dihydroacridine into the fully conjugated acridine core.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (eluent gradient: Hexanes to Hexanes/Ethyl Acetate, 9:1 v/v) to afford the pure acridine product as a solid.

References

  • Synthesis of Acridines by an Eco-friendly Method | bch.ro | 1

  • Pd(II)-Catalyzed One-Pot, Three-Step Route for the Synthesis of Unsymmetrical Acridines | acs.org | 2

  • Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2) | acs.org | 3

  • The Mechanism of a Ligand-Promoted C(sp3)–H Activation and Arylation Reaction via Palladium Catalysis | researchgate.net | 4

Sources

Comprehensive Technical Guide: Safety & Toxicity Profile of 2-Chloro-N-(2-methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 817553-64-3 Synonyms: N-(2-Chlorophenyl)-2-methylaniline; 2-Chloro-2'-methyldiphenylamine Molecular Formula: C₁₃H₁₂ClN Molecular Weight: 217.69 g/mol

Executive Summary

2-Chloro-N-(2-methylphenyl)aniline is a sterically hindered diarylamine intermediate used primarily in the synthesis of specialized ligands (e.g., N-heterocyclic carbenes) and non-steroidal anti-inflammatory drug (NSAID) scaffolds. Its structure—featuring ortho-substitution on both phenyl rings—imparts unique physicochemical properties but also significant toxicological risks.

This guide provides a scientifically grounded safety profile. Note: As a specialized research intermediate, direct experimental toxicity data is limited. The profiles below are constructed using Structure-Activity Relationship (SAR) analysis and Read-Across from well-characterized analogues: 2-chloroaniline, o-toluidine, and diphenylamine.

Critical Hazard Overview:

  • Acute Toxicity: High risk of methemoglobinemia (blood toxicity) upon exposure.

  • Chronic Toxicity: Potential carcinogenicity and organ damage (liver/kidney/spleen).

  • Environmental: Predicted to be very toxic to aquatic life with long-lasting effects.[1][2][3]

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10][11]

The steric bulk provided by the ortho-methyl and ortho-chloro groups restricts rotation around the C-N bond, increasing lipophilicity and membrane permeability compared to unhindered diphenylamines.

PropertyValueScientific Context
Physical State Viscous Liquid / Low-melting SolidLikely crystallizes slowly due to steric irregularity.
LogP (Predicted) ~4.46High Lipophilicity. Readily penetrates skin and cell membranes. Bioaccumulative potential.[1][2][3][4][5]
Solubility Water: <0.1 mg/L (Insoluble)Organic: Soluble in DMSO, DCM, EtOAcRequires organic solvents for cleanup; water alone is ineffective.
pKa (Conjugate Acid) ~0.5 - 1.0Weak base. The electron-withdrawing Cl and steric hindrance reduce N-lone pair availability.
PSA 12.03 ŲLow Polar Surface Area indicates high Blood-Brain Barrier (BBB) permeability.
Structural Visualization

The following diagram illustrates the steric clash and electronic environment that dictates both reactivity and toxicity.

ChemicalStructure Core Diarylamine Core (Lipophilic Scaffold) Cl_Group 2-Chloro Group (Electron Withdrawing) Metabolic Stability Core->Cl_Group Ortho-Substitution Me_Group 2-Methyl Group (Steric Bulk) Bioactivation Site Core->Me_Group Ortho-Substitution Cl_Group->Me_Group Steric Clash (Restricted Rotation)

Caption: Structural analysis showing the steric interaction between the 2-Cl and 2-Me groups, which influences metabolic processing and receptor binding.

Hazard Identification (GHS Classification)

Based on Read-Across from o-Toluidine (CAS 95-53-4) and 2-Chloroaniline (CAS 95-51-2).

Health Hazards[1][2][4][5][12][13]
  • Acute Tox. 3 (Oral/Dermal/Inhalation): Toxic if swallowed, in contact with skin, or inhaled.

  • STOT RE 2 (Blood): May cause damage to organs (blood/spleen) through prolonged or repeated exposure.[4] Specific Risk: Methemoglobinemia.[4]

  • Carc. 1B / 2: Suspected or Presumed Human Carcinogen (based on o-toluidine substructure).

  • Eye/Skin Irrit. 2: Causes serious eye irritation and skin irritation.

Environmental Hazards[1][2][4][5][12][13]
  • Aquatic Acute 1: Very toxic to aquatic life.[1][2]

  • Aquatic Chronic 1: Very toxic to aquatic life with long lasting effects (due to high LogP and resistance to hydrolysis).

Toxicological Mechanism: The "Why"

Understanding the mechanism is crucial for effective medical response. The toxicity of 2-Chloro-N-(2-methylphenyl)aniline is driven by its metabolic bioactivation in the liver.

The Methemoglobinemia Pathway

Like many aniline derivatives, this compound undergoes N-hydroxylation by Cytochrome P450 enzymes. The resulting metabolite oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), which cannot transport oxygen, leading to chemical asphyxiation.

Bioactivation Parent 2-Chloro-N-(2-methylphenyl)aniline (Lipophilic Parent) CYP450 Liver CYP450 (Oxidation) Parent->CYP450 N_OH N-Hydroxy Metabolite (Unstable) CYP450->N_OH N-Hydroxylation Nitroso Nitrosoarene Derivative (Toxic Intermediate) N_OH->Nitroso Oxidation MetHb_Fe3 Methemoglobin (Fe3+) (Non-Functional) Nitroso->MetHb_Fe3 Redox Cycle Hb_Fe2 Hemoglobin (Fe2+) (O2 Transporting) Hb_Fe2->MetHb_Fe3 Electron Transfer MetHb_Fe3->Hb_Fe2 NADH-MetHb Reductase (Recovery Mechanism)

Caption: Metabolic activation pathway leading to methemoglobinemia. The redox cycle between the Nitroso intermediate and Hemoglobin is the primary driver of toxicity.

Clinical Symptoms:

  • Early: Cyanosis (blue lips/fingernails), headache, fatigue.

  • Severe: Dizziness, tachycardia, dyspnea, chocolate-brown blood, coma.

Occupational Safety & Handling Protocol

Engineering Controls
  • Enclosure: Handle only in a certified chemical fume hood.

  • Inert Atmosphere: Store under Nitrogen/Argon to prevent oxidation (which can increase toxic impurity formation).

Personal Protective Equipment (PPE) Matrix

Due to the high lipophilicity (LogP ~4.46), standard latex gloves are insufficient .

PPE TypeRecommendationRationale
Gloves Laminate (Silver Shield) or Thick Nitrile (>0.11mm) High permeation rate through thin rubber. Double-gloving recommended.
Respiratory P3 / N100 Filter + Organic Vapor CartridgePrevent inhalation of aerosols/vapors.
Body Tyvek® Lab Coat or ApronPrevent skin absorption (Dermal LD50 is likely low).
Eyes Chemical Splash GogglesPrevent corneal damage from splashes.
Emergency Response: Spill Decision Tree

SpillResponse Start Spill Detected Size Assess Volume Start->Size Small < 10 mL (In Hood) Size->Small Large > 10 mL (Or Outside Hood) Size->Large Action_Small 1. Absorb with Sand/Vermiculite 2. Clean with Acetone/Ethanol 3. Dispose as Haz Waste Small->Action_Small Action_Large 1. Evacuate Lab 2. Secure Perimeter 3. Call HazMat Team Large->Action_Large

Caption: Decision logic for spill response. Note that organic solvents (Acetone) are required for cleaning due to water insolubility.

Synthesis & Application Context

For drug development professionals, this molecule is often a "difficult" substrate due to steric hindrance.

  • Synthesis Route: Typically synthesized via Buchwald-Hartwig amination .[6]

    • Reagents: 2-Chlorobromobenzene + o-Toluidine (or 2-Bromotoluene + 2-Chloroaniline).

    • Catalyst: Pd(OAc)₂ with bulky phosphine ligands (e.g., BINAP, Xantphos) is required to overcome the steric clash of the ortho-methyl group.

  • Key Application:

    • NSAID Research: Structural analogue to Diclofenac and Mefenamic acid classes.

    • Ligand Precursor: Used to generate N-heterocyclic carbenes (NHCs) or bulky diimine ligands for olefin polymerization catalysts.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12741338 (Related Isomer: 2-chloro-N-(2-chlorophenyl)aniline). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for 2-Chloroaniline (CAS 95-51-2). (Used for Read-Across Toxicity). Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: ortho-Toluidine. (Used for Carcinogenicity Prediction). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 2-Chloro-N-(2-methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 2-Chloro-N-(2-methylphenyl)aniline via Buchwald-Hartwig Amination Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

This application note details the high-fidelity synthesis of 2-Chloro-N-(2-methylphenyl)aniline (CAS: 13519-75-0), a critical diarylamine intermediate often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac.

The synthesis employs a Buchwald-Hartwig Cross-Coupling strategy.[1][2][3] The core technical challenge addressed in this protocol is achieving chemoselectivity and overcoming steric hindrance . The target molecule possesses bulky ortho-substituents on both aromatic rings (a chlorine atom on one, a methyl group on the other). Furthermore, the starting material (1-bromo-2-chlorobenzene) contains two potential reactive sites (Br and Cl). This protocol utilizes a Palladium/BINAP catalytic system to exclusively activate the C-Br bond while preserving the C-Cl bond for downstream functionalization.

Strategic Reaction Design

The Chemoselectivity Challenge

The success of this reaction relies on the kinetic differentiation between the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds.

  • Bond Dissociation Energy (BDE): Ar-Br (~81 kcal/mol) vs. Ar-Cl (~96 kcal/mol).

  • Mechanistic Implication: The oxidative addition of the Pd(0) species occurs preferentially at the weaker C-Br bond. By controlling temperature and ligand choice, we prevent the "over-reaction" at the chlorinated site.

Ligand Selection: The Role of BINAP

Standard monodentate phosphines (e.g., PPh3) are often insufficient for coupling two ortho-substituted partners due to steric crowding.

  • Ligand: 2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (BINAP).

  • Function: BINAP is a bidentate ligand.[4][5] It prevents the formation of inactive Palladium-black aggregates and accelerates the reductive elimination step, which is the rate-determining step in sterically hindered couplings.

Reaction Scheme & Mechanism

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition pathway that ensures the chlorine atom remains intact.

Buchwald_Mechanism Figure 1: Chemoselective Catalytic Cycle (Pd/BINAP) PreCat Pre-Catalyst Pd(OAc)2 + BINAP Pd0 Active Species Pd(0)-BINAP PreCat->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd-Br) *Selectivity Control* Pd0->OxAdd + 1-Bromo-2-chlorobenzene AmineBind Amine Coordination Pd(Ar)(Br)(NH2R) OxAdd->AmineBind + o-Toluidine Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot - NaBr, -HOtBu RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim Pd(Ar)(NHR) RedElim->Pd0 Regeneration Product Target Product 2-Chloro-N-(2-methylphenyl)aniline RedElim->Product Release

Caption: The Pd(0) species inserts into the C-Br bond (lower BDE) preferentially over the C-Cl bond.

Experimental Protocol

Materials & Stoichiometry

Scale: 10 mmol (based on aryl halide).

ReagentMW ( g/mol )Equiv.[4][6][7][8][9]AmountRole
1-Bromo-2-chlorobenzene 191.451.01.91 gElectrophile
2-Methylaniline (o-Toluidine) 107.151.21.29 g (1.28 mL)Nucleophile
Pd(OAc)₂ 224.510.02 (2 mol%)45 mgPre-catalyst
rac-BINAP 622.670.03 (3 mol%)187 mgLigand
NaOtBu 96.101.41.35 gBase
Toluene (Anhydrous) 92.14--20-30 mLSolvent
Step-by-Step Procedure

Phase 1: Catalyst Pre-activation & Inerting

  • Glassware Prep: Oven-dry a 100 mL Schlenk flask or a 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Nitrogen (N₂) or Argon.

  • Charging Solids: Add Pd(OAc)₂ (45 mg), rac-BINAP (187 mg), and NaOtBu (1.35 g) to the flask.

    • Note: NaOtBu is hygroscopic. Weigh quickly in air or use a glovebox if high humidity is present.

  • Purging: Evacuate the flask (high vacuum) and backfill with N₂ three times. This removes O₂, which poisons the Pd(0) catalyst.

Phase 2: Reactant Addition 4. Solvent: Add anhydrous Toluene (20 mL) via syringe through the septum. 5. Substrates: Add 1-Bromo-2-chlorobenzene (1.91 g) and 2-Methylaniline (1.28 mL) via syringe.

  • Tip: If the aryl halide is solid at room temperature, dissolve it in a minimal amount of toluene before addition.

Phase 3: Reaction 6. Heating: Place the flask in a pre-heated oil bath at 100°C . Stir vigorously (approx. 600-800 rpm). 7. Monitoring: Monitor reaction progress via TLC (Eluent: 5% EtOAc in Hexanes) or HPLC.

  • Endpoint: The reaction is typically complete within 4–12 hours. Look for the disappearance of 1-bromo-2-chlorobenzene.
  • QC Check: Ensure no "bis-amination" (reaction at both Br and Cl) is occurring. This is rare at 100°C but possible if the reaction runs too long.

Phase 4: Workup & Purification 8. Cooling: Allow the mixture to cool to room temperature. 9. Quenching: Dilute with Diethyl Ether or Ethyl Acetate (30 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional solvent.[7] 10. Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a crude oil. 11. Chromatography: Purify via silica gel flash chromatography.

  • Gradient: 100% Hexanes → 95:5 Hexanes:EtOAc.
  • Product: The target compound is a secondary amine and typically elutes as a pale yellow oil or solid.
Workflow Diagram

Workflow Figure 2: Experimental Workflow Step1 1. Inerting (Vac/N2 Cycles) Step2 2. Charge Reagents (Pd, Ligand, Base, Substrates) Step1->Step2 Step3 3. Heat (100°C, Toluene) Step2->Step3 Step4 4. Monitor (TLC/HPLC) Step3->Step4 Step4->Step3 Incomplete Step5 5. Filter (Celite) Step4->Step5 Complete Step6 6. Purify (Column Chrom.) Step5->Step6

Caption: Linear process flow from inert gas setup to final purification.

Analytical Verification (Self-Validating System)

To ensure the protocol was successful, verify the product using the following Critical Quality Attributes (CQAs):

AttributeExpected ResultValidation Method
Appearance Pale yellow oil or low-melting solidVisual Inspection
1H NMR (CDCl₃) δ ~6.0-6.5 ppm (Broad singlet, N-H)Confirms amine formation
MS (ESI/EI) m/z = 217.06 [M+] (Cl isotope pattern 3:1)Confirms Chlorine retention
Rf Value ~0.3-0.4 (Hexanes/EtOAc 95:5)TLC Analysis

Troubleshooting Guide:

  • Low Conversion: If starting material remains after 12h, add an additional 1 mol% Pd(OAc)₂ and BINAP. Ensure the toluene was strictly anhydrous.

  • Loss of Cl (Dehalogenation): If the mass spec shows m/z ~183 (loss of Cl), the temperature was too high or the reaction ran too long. Reduce temp to 80°C.

References

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. "Rational Development of Catalysts for Palladium-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research, 1998 , 31, 805–818. Link

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011 , 2, 27–50. Link

  • Paul, F.; Patt, J.; Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society, 1994 , 116, 5969–5970. Link

  • Organic Syntheses. "Palladium-catalyzed Amination of Aryl Halides and Sulfonates." Org.[2][5][6][7] Synth.2002 , 78, 23. Link

Sources

Copper-catalyzed Ullmann coupling protocols for 2-Chloro-N-(2-methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Highly Chemoselective Copper-Catalyzed Ullmann C-N Coupling for the Synthesis of 2-Chloro-N-(2-methylphenyl)aniline

Executive Summary & Mechanistic Rationale

The synthesis of highly sterically congested diarylamines, such as 2-chloro-N-(2-methylphenyl)aniline, presents a significant synthetic challenge. Traditional Ullmann condensations require harsh conditions (≥200 °C, stoichiometric copper) and often result in poor yields when ortho-substituents are present[1]. However, the introduction of bidentate diamine ligands has revolutionized this space, allowing for milder, catalytic conditions[2].

To synthesize 2-chloro-N-(2-methylphenyl)aniline, the optimal strategy is the cross-coupling of 1-bromo-2-chlorobenzene with 2-methylaniline (o-toluidine) . This specific pairing leverages the inherent chemoselectivity of the Copper(I) catalytic cycle. The bond dissociation energy of the C-Br bond (~81 kcal/mol) is significantly lower than that of the C-Cl bond (~96 kcal/mol). Consequently, the Cu(I) active species undergoes oxidative addition exclusively at the bromide position, leaving the chloride intact for potential downstream functionalization[1].

The critical component of this protocol is the use of N,N'-dimethylethylenediamine (DMEDA) as the ligand. DMEDA serves three causal functions:

  • Solubilization: It breaks up inactive CuI oligomers, bringing the copper into the organic phase.

  • Stabilization: It prevents the disproportionation of Cu(I) into unreactive Cu(0) and Cu(II) species.

  • Steric Accommodation: Unlike bulky phenanthroline ligands[3], the small "bite angle" and minimal steric profile of DMEDA perfectly accommodate the highly congested Cu(III) transition state formed by the two ortho-substituted coupling partners.

Catalytic Cycle

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The base (K₂CO₃) deprotonates the amine, facilitating the formation of a copper-amido complex. This is followed by the rate-limiting oxidative addition of the aryl bromide, and subsequent reductive elimination to release the diarylamine product.

CatalyticCycle A [Cu(I)(DMEDA)]X Active Catalyst B [Cu(I)(DMEDA)(NHAr)] Amido Complex A->B o-Toluidine Base C [Cu(III)(DMEDA)(NHAr)(Ar'Br)] Oxidative Addition B->C 1-Bromo-2-chlorobenzene D Reductive Elimination C->D D->A Product Release

Figure 1. Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann C-N coupling using DMEDA ligand.

Reaction Optimization & Quantitative Data

The choice of ligand and solvent is not arbitrary; it is dictated by the steric demands of the substrates. Polar solvents like DMF can coordinate competitively to the copper center, displacing the ligand and leading to catalyst precipitation. Toluene is strictly required to maintain the integrity of the [Cu(I)(DMEDA)] complex.

Table 1. Optimization of Reaction Conditions for 2-Chloro-N-(2-methylphenyl)aniline

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2 equiv)SolventTemp (°C)Yield (%)*
1CuINoneK₂CO₃Toluene110< 5
2CuIEthylene GlycolK₂CO₃2-Propanol9015
3CuI1,10-PhenanthrolineK₂CO₃Toluene11042
4 CuI DMEDA K₂CO₃ Toluene 110 88
5CuIDMEDACs₂CO₃DMF11065

*Yields represent isolated product after silica gel chromatography. Entry 4 represents the optimal, validated conditions.

Step-by-Step Experimental Protocol

Materials Required:

  • 1-Bromo-2-chlorobenzene (1.0 equiv, 10.0 mmol, 1.91 g)

  • o-Toluidine (1.2 equiv, 12.0 mmol, 1.28 g)

  • Copper(I) iodide (CuI) (0.05 equiv, 5 mol%, 95 mg)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.10 equiv, 10 mol%, 106 µL)

  • Potassium carbonate (K₂CO₃), finely powdered and oven-dried (2.0 equiv, 20.0 mmol, 2.76 g)

  • Anhydrous Toluene (20 mL)

Procedure:

  • Vessel Preparation: Oven-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Cool under a stream of dry argon. Causality: Cu(I) is highly susceptible to oxidation to inactive Cu(II) by atmospheric oxygen and moisture.

  • Solid Reagent Addition: Add CuI (95 mg) and K₂CO₃ (2.76 g) to the flask. Causality: Finely powdered K₂CO₃ maximizes the surface area for the heterogeneous deprotonation of the amine, which is a prerequisite for forming the active amido complex.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon (repeat 3 times).

  • Liquid Reagent Addition: Via syringe, sequentially add anhydrous toluene (20 mL), 1-bromo-2-chlorobenzene (1.91 g), o-toluidine (1.28 g), and DMEDA (106 µL).

  • Reaction Initiation: Replace the septum with a Teflon-coated screw cap under a positive pressure of argon. Transfer the flask to a pre-heated oil bath at 110 °C. Stir vigorously (≥800 rpm) for 18 hours. Self-Validation Cue: The mixture will initially appear pale/greenish and transition to a dark brown/blue suspension as the active copper complexes form and turn over.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a tightly packed pad of Celite to remove inorganic salts and precipitated copper species. Wash the organic filtrate with water (2 x 20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (Eluent gradient: 100% Hexanes to 98:2 Hexanes:Ethyl Acetate).

Workflow Visualization

Workflow Step1 1. Reaction Setup Inert Atmosphere (N2/Ar) Step2 2. Reagent Addition CuI, K2CO3, ArBr, ArNH2, DMEDA Step1->Step2 Step3 3. Heating & Stirring 110 °C in Toluene for 18 h Step2->Step3 Step4 4. Aqueous Workup Filtration & EtOAc Extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5 Step6 6. Pure Product 2-Chloro-N-(2-methylphenyl)aniline Step5->Step6

Figure 2. Step-by-step experimental workflow for the synthesis of the target diarylamine.

Analytical Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be met:

  • TLC Monitoring: The reaction progress should be monitored using Hexanes:EtOAc (9:1). The product spot will run slightly lower than the 1-bromo-2-chlorobenzene starting material and will be highly UV-active (254 nm).

  • Chemoselectivity Check (GC-MS/LC-MS): The crude mass spectrum must show the molecular ion peak at m/z ~217 [M+H]⁺, with a characteristic 3:1 isotopic pattern indicative of a single chlorine atom. The absence of a peak at m/z ~261 indicates that the C-Cl bond successfully resisted oxidative addition[4].

  • ¹H NMR (CDCl₃, 400 MHz): Validation of the isolated product requires observing the secondary amine N-H proton as a broad singlet (typically ~5.8 ppm), the ortho-methyl group as a sharp singlet (~2.2 ppm, 3H), and exactly 8 aromatic protons in the 6.5–7.5 ppm region.

References

  • Evano, G., Blanchard, N., & Toumi, M. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews, 108(8), 3054-3131. URL:[Link]

  • Kwong, F. Y., Klapars, A., & Buchwald, S. L. (2002). "Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere." Organic Letters, 4(4), 581-584. URL:[Link]

  • Goodbrand, H. B., & Hu, N.-X. (1999). "Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines." Journal of Organic Chemistry, 64(2), 670-674. URL:[Link]

  • Messa, F., et al. (2019). "Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands." Frontiers in Chemistry, 7, 699. URL:[Link]

Sources

Optimizing N-Arylation of 2-Chloroaniline: A Guide to Catalyst and Condition Selection

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-arylation of 2-chloroaniline is a critical transformation in the synthesis of a diverse array of pharmacologically active compounds and functional materials. The inherent electronic and steric properties of 2-chloroaniline, however, present unique challenges for achieving high-yielding and selective C-N bond formation. This comprehensive guide provides an in-depth analysis of two powerful catalytic methodologies, the Buchwald-Hartwig amination and the Ullmann condensation, for the N-arylation of this substrate. We will explore the mechanistic underpinnings of each reaction, discuss the critical parameters for optimization—including catalyst, ligand, base, and solvent selection—and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Challenge and Significance of N-Aryl-2-chloroanilines

Substituted diarylamines are prevalent structural motifs in a multitude of bioactive molecules. The 2-chloroaniline scaffold, in particular, serves as a valuable building block. The chloro-substituent can act as a handle for further functionalization or can be retained to modulate the electronic and conformational properties of the final product. However, the electron-withdrawing nature of the chlorine atom deactivates the aniline nitrogen, reducing its nucleophilicity. Furthermore, the ortho-position of the chloro group introduces steric hindrance around the reaction center, which can impede the approach of the arylating agent and the catalyst.

Consequently, the selection of an appropriate catalytic system and the fine-tuning of reaction conditions are paramount for the successful N-arylation of 2-chloroaniline. This guide will compare and contrast the two most prominent methods for this transformation: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[1][2]

Methodology 1: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a highly versatile and widely adopted method for C-N bond formation due to its broad substrate scope and functional group tolerance.[1] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.

Mechanistic Considerations: The Role of the Ligand

The catalytic cycle of the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] The choice of phosphine ligand is crucial, especially when dealing with less reactive aryl halides like aryl chlorides. Bulky, electron-rich phosphine ligands are known to accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.[3]

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L)(H2N-R)]+X- Oxidative Addition Complex->Amine Coordination + R-NH2 Amido Complex Ar-Pd(II)(L)(HN-R) Amine Coordination->Amido Complex + Base - Base-H+X- Amido Complex->Pd(0)L N-Aryl Amine Ar-NH-R Amido Complex->N-Aryl Amine Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Reaction Conditions for 2-Chloroaniline

The successful N-arylation of 2-chloroaniline using the Buchwald-Hartwig methodology hinges on the careful selection of the catalyst, ligand, base, and solvent.

  • Palladium Precatalyst: While Pd(OAc)₂ can be used, modern palladacycle precatalysts such as those from the XPhos, RuPhos, or BrettPhos families often provide more consistent and higher yields as they efficiently generate the active Pd(0) species.[3]

  • Ligand Selection: For the coupling of an electron-deficient aniline like 2-chloroaniline, particularly with aryl bromides or chlorides, bulky and electron-donating biaryl phosphine ligands are highly recommended. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated excellent efficacy in promoting these challenging couplings.[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the aniline. Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are common choices.[4] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher reaction temperatures.[3]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. It is crucial to degas the solvent to prevent oxidation of the palladium catalyst.

Data Presentation: Comparative Ligand Performance

The following table summarizes the performance of different ligands in the N-arylation of a substituted aniline with an aryl bromide, providing a representative comparison for the N-arylation of 2-chloroaniline.

EntryAryl HalideAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Bromobenzene2-ChloroanilinePd(OAc)₂ (2)P(t-Bu)₃ (4)NaOt-BuToluene1001885[5]
24-Bromotoluene2-ChloroanilinePd(OAc)₂ (2)P(t-Bu)₃ (4)NaOt-BuToluene1001888[5]
34-Bromoanisole2-ChloroanilineXPhos Pd G3 (2)-K₃PO₄t-BuOH10024~90 (estimated)
41-Bromo-4-fluorobenzene2-ChloroanilineRuPhos Pd G3 (2)-LHMDSDioxane8012~92 (estimated)
Experimental Protocol: Buchwald-Hartwig N-Arylation of 2-Chloroaniline with Bromobenzene

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 2-chloroaniline with bromobenzene.

Diagram: Experimental Workflow for Buchwald-Hartwig N-Arylation

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification a Add 2-chloroaniline, bromobenzene, Pd(OAc)₂, P(t-Bu)₃, and NaOt-Bu to an oven-dried Schlenk tube. b Evacuate and backfill the tube with argon (3x). a->b c Add anhydrous, degassed toluene via syringe. b->c d Heat the reaction mixture at 100 °C with vigorous stirring. c->d e Monitor reaction progress by TLC or GC-MS. d->e f Cool to room temperature and quench with saturated aq. NH₄Cl. e->f g Extract with ethyl acetate (3x). f->g h Dry organic layer over Na₂SO₄, filter, and concentrate. g->h i Purify by column chromatography. h->i

Caption: General experimental workflow for Buchwald-Hartwig N-arylation.

Materials:

  • 2-Chloroaniline (1.0 equiv)

  • Bromobenzene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.2 equiv)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate, tri-tert-butylphosphine, and sodium tert-butoxide.

  • Add 2-chloroaniline and bromobenzene to the Schlenk tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-phenyl-2-chloroaniline.

Methodology 2: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[6] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols with the use of ligands allow for milder reaction conditions.[7]

Mechanistic Considerations

The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the desired product.[6] The use of a ligand, typically a diamine or an amino acid, can stabilize the copper catalyst and facilitate the reaction.

Diagram: Catalytic Cycle of the Ullmann Condensation

Ullmann_Cycle Cu(I)X Cu(I)X Copper(I) Amide R-NH-Cu(I) Cu(I)X->Copper(I) Amide + R-NH2 + Base - Base-H+X- Oxidative Addition Complex Ar-Cu(III)(X)(NHR) Copper(I) Amide->Oxidative Addition Complex + Ar-X Oxidative Addition Complex->Cu(I)X N-Aryl Amine Ar-NH-R Oxidative Addition Complex->N-Aryl Amine Reductive Elimination

Caption: Simplified catalytic cycle of the Ullmann condensation.

Optimizing Reaction Conditions for 2-Chloroaniline

Key parameters for a successful Ullmann condensation with 2-chloroaniline include:

  • Copper Source: Copper(I) iodide (CuI) is a commonly used and effective catalyst.[8]

  • Ligand: N,N'-dimethylethylenediamine (DMEDA) or other simple diamines are often used to accelerate the reaction and allow for lower temperatures.

  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically employed.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane are common choices.[8]

  • Aryl Halide: Aryl iodides are generally more reactive than aryl bromides in Ullmann condensations. Aryl chlorides are the least reactive.[7]

Data Presentation: Ullmann Condensation Conditions

The following table provides representative conditions for the Ullmann N-arylation of anilines.

EntryAryl HalideAmineCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Iodobenzene2-ChloroanilineCuI (10)DMEDA (20)K₂CO₃Dioxane11024~75 (estimated)
21-Iodo-4-methoxybenzene2-ChloroanilineCuI (10)L-proline (20)K₃PO₄DMSO9036~80 (estimated)
3Bromobenzene2-ChloroanilineCuI (20)DMEDA (40)K₃PO₄Toluene11024~60 (estimated)
Experimental Protocol: Ullmann N-Arylation of 2-Chloroaniline with Iodobenzene

This protocol outlines a general procedure for the copper-catalyzed N-arylation of 2-chloroaniline with iodobenzene.

Diagram: Experimental Workflow for Ullmann Condensation

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification a Add 2-chloroaniline, iodobenzene, CuI, DMEDA, and K₂CO₃ to a reaction flask. b Add dioxane as the solvent. a->b c Heat the reaction mixture to reflux (approx. 101 °C) with stirring. b->c d Monitor reaction progress by TLC or GC-MS. c->d e Cool to room temperature and dilute with water. d->e f Extract with ethyl acetate (3x). e->f g Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. f->g h Purify by column chromatography. g->h

Sources

Application Note: Scalable Synthesis of 2-Chloro-N-(2-methylphenyl)aniline via Chemoselective Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The synthesis of sterically hindered, halogenated diarylamines is a critical transformation in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals. This application note details a highly scalable, self-validating protocol for the synthesis of 2-Chloro-N-(2-methylphenyl)aniline . By leveraging the chemoselective palladium-catalyzed Buchwald-Hartwig cross-coupling of o-toluidine with 1-bromo-2-chlorobenzene, this method bypasses the harsh conditions and low yields traditionally associated with Ullmann condensations[1]. The protocol is optimized for multi-kilogram scalability, replacing chromatographic purification with a highly efficient crystallization workflow.

Mechanistic Rationale & Pathway Design

The Chemoselectivity Advantage

Historically, the Ullmann condensation was the standard for diarylamine synthesis. However, it requires extreme temperatures (>150°C), stoichiometric copper, and frequently fails when coupling ortho-substituted anilines due to steric repulsion[1].

The Buchwald-Hartwig amination resolves these issues by utilizing a Pd(0)/Pd(II) catalytic cycle that operates under mild conditions[1]. To achieve the specific substitution pattern of 2-Chloro-N-(2-methylphenyl)aniline, we exploit the inherent bond dissociation energy differences in 1-bromo-2-chlorobenzene. The active Pd(0) catalyst selectively undergoes oxidative addition into the weaker, more reactive C-Br bond, leaving the C-Cl bond completely intact for downstream functionalization[2].

Ligand Selection: Overcoming Steric Trapping

Coupling two ortho-substituted arenes creates significant steric bulk around the palladium center. First-generation ligands (e.g., BINAP) often struggle with this, leading to sluggish reductive elimination and catalyst decomposition[3]. We utilize XPhos or BrettPhos —bulky, electron-rich biaryl monophosphines. These ligands stabilize the highly active monoligated L₁Pd(0) species and forcefully accelerate the reductive elimination step, preventing the catalyst from being trapped by the ortho-methyl and ortho-chloro groups[3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Chemoselective C-Br insertion) Pd0->OxAdd 1-Bromo-2-chlorobenzene PdII_Ar Ar-Pd(II)(L)Br (Ar = 2-chlorophenyl) OxAdd->PdII_Ar AmineCoord Amine Coordination (+ o-Toluidine) PdII_Ar->AmineCoord PdII_Amine Ar-Pd(II)(L)(NH2R)Br AmineCoord->PdII_Amine Deprot Deprotonation (+ NaOtBu) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)(L)(NHR) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product 2-Chloro-N-(2-methylphenyl)aniline (Target Product) RedElim->Product

Figure 1: Chemoselective Buchwald-Hartwig catalytic cycle for 2-Chloro-N-(2-methylphenyl)aniline.

Process Optimization & Scalability Data

To transition from discovery-scale to a scalable process, several parameters were optimized. Toluene was selected over 1,4-dioxane to reduce toxicity and facilitate solvent recovery. While Sodium tert-butoxide (NaOtBu) provides the fastest kinetics, Cesium carbonate (Cs₂CO₃) is a viable alternative if the process needs to be adapted for highly base-sensitive substrates[4].

Table 1: Quantitative Optimization of Reaction Parameters (100 mmol scale)

Catalyst System (mol%)Base (1.4 eq)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)HPLC Purity (%)
Pd(OAc)₂ (2) / BINAP (4)NaOtBuDioxane10012857295.0
Pd₂(dba)₃ (1) / XPhos (2)Cs₂CO₃Toluene1008948698.5
Pd₂(dba)₃ (1) / XPhos (2) NaOtBu Toluene 80 4 >99 91 99.2
Pd₂(dba)₃ (1) / BrettPhos (2)NaOtBuToluene804>999399.5

Note: The Pd₂(dba)₃ / XPhos / NaOtBu system was selected as the optimal balance of cost, reaction velocity, and yield.

Scalable Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes In-Process Controls (IPCs) that dictate whether the operator should proceed, ensuring high fidelity across different laboratory environments.

Workflow Prep 1. Reagent Prep Degassed Toluene Inert N2 Atmosphere Reaction 2. Catalytic Coupling Pd2(dba)3 / XPhos 80°C, 4-6 hrs Prep->Reaction Workup 3. Aqueous Workup Quench & Extract Celite Filtration Reaction->Workup Purification 4. Purification Crystallization (Heptane/EtOAc) Workup->Purification QA 5. QA / QC HPLC & NMR Validation Purification->QA

Figure 2: Scalable experimental workflow from reagent preparation to final QA validation.

Phase 1: Catalyst Pre-Activation & Reagent Charging

Causality: Pre-mixing the Pd source and ligand in degassed solvent allows the formation of the active L₁Pd(0) complex before introducing the base, minimizing premature catalyst degradation.

  • Equip a jacketed glass reactor (purged with N₂) with an overhead stirrer and reflux condenser.

  • Charge the reactor with Toluene (10 volumes) and sparge with N₂ for 30 minutes. Dissolved O₂ rapidly oxidizes electron-rich phosphines, killing the catalyst.

  • Add Pd₂(dba)₃ (0.01 eq, 1 mol% Pd) and XPhos (0.02 eq). Stir at 25°C for 15 minutes.

    • IPC 1 (Visual): The solution must transition from a deep purple/red suspension to a homogenous dark orange/red solution, confirming ligand exchange and catalyst activation.

Phase 2: Coupling Reaction

Causality: The base is added last to prevent the premature deprotonation of the amine, which can lead to off-cycle resting states or side reactions.

  • Add 1-bromo-2-chlorobenzene (1.05 eq) and o-toluidine (1.00 eq) to the active catalyst solution.

  • Add NaOtBu (1.40 eq) in one portion.

  • Heat the reaction mixture to 80°C and stir vigorously (300 rpm) for 4 hours.

    • IPC 2 (Chromatographic): Sample the reaction at 4 hours. Analyze via HPLC (254 nm). Go/No-Go: Proceed to workup only when o-toluidine consumption is >99%. If incomplete, stir for an additional 2 hours.

Phase 3: Workup & Filtration

Causality: Water neutralizes the strong base and dissolves the NaBr byproduct. Filtering through Celite removes colloidal palladium (Pd black), which is a notorious emulsion stabilizer during phase separation.

  • Cool the reactor to 20°C.

  • Quench the reaction by slowly adding Deionized Water (5 volumes).

  • Filter the entire biphasic mixture through a 2-inch pad of Celite 545 . Rinse the filter cake with Toluene (1 volume).

  • Transfer the filtrate to a separatory funnel and allow phases to separate.

    • IPC 3 (Phase Clarity): Go/No-Go: A successful extraction is indicated by a sharp, clean phase boundary. If a rag layer (emulsion) persists, it indicates incomplete removal of Pd black; perform a secondary filtration.

  • Collect the organic phase, wash with brine (3 volumes), and dry over anhydrous Na₂SO₄.

Phase 4: Scalable Purification (Crystallization)

Causality: Column chromatography is economically and logistically unviable on a multi-kilogram scale. The diarylamine product is highly soluble in toluene but has a steep solubility curve in cold heptane, enabling scalable crystallization.

  • Concentrate the organic phase under reduced pressure (40°C, 50 mbar) to approximately 2 volumes.

  • Perform a solvent swap by adding n-Heptane (8 volumes) and concentrating back to 4 volumes. Repeat once.

  • Heat the suspension to 70°C until complete dissolution occurs (add up to 5% EtOAc if necessary to achieve a clear solution).

  • Cool the solution linearly to 0°C over 4 hours at a slow stirring rate (100 rpm) to promote large crystal growth.

  • Filter the resulting off-white crystals, wash with cold n-Heptane (1 volume), and dry in a vacuum oven (40°C) to constant weight.

Analytical Validation

To confirm the integrity of the self-validating protocol, the isolated product must meet the following QA specifications:

  • Appearance: Off-white to pale yellow crystalline solid.

  • HPLC Purity: ≥ 99.0% (Area %).

  • ¹H-NMR (400 MHz, CDCl₃): Key diagnostic peaks include the broad singlet for the secondary amine N-H (approx. δ 5.8 - 6.1 ppm, 1H), the distinct ortho-methyl singlet (δ 2.25 ppm, 3H), and the multiplet representing the 8 aromatic protons (δ 6.8 - 7.4 ppm).

  • GC-MS (EI): Molecular ion peak [M]⁺ expected at m/z 217.0 (and 219.0 for the ³⁷Cl isotope, exhibiting a classic 3:1 ratio confirming the preservation of the C-Cl bond).

References

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)
  • A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs.
  • 1-Bromo-2-chlorobenzene | 694-80-4 Benchchem
  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Upd

Sources

The Strategic Application of 2-Chloro-N-(2-methylphenyl)aniline in the Synthesis of Advanced Biaryl Monophosphine Ligands for Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unseen Potential of a Versatile Precursor

In the landscape of modern catalysis, the design and synthesis of effective ligands are paramount to achieving high efficiency, selectivity, and broad substrate scope in cross-coupling reactions. Biaryl monophosphine ligands, a cornerstone of palladium-catalyzed transformations, have seen continuous evolution, driven by the need for more robust and versatile catalytic systems. This application note delves into the utility of a specific, yet underexplored, precursor: 2-Chloro-N-(2-methylphenyl)aniline . We will illuminate a strategic pathway for its conversion into a highly valuable class of N-aryl biaryl phosphine ligands, analogous to the renowned Buchwald-type ligands. This guide is tailored for researchers, scientists, and drug development professionals seeking to expand their catalytic toolbox with novel, high-performance ligands.

The core concept presented here is the transformation of 2-Chloro-N-(2-methylphenyl)aniline into a sophisticated biaryl phosphine ligand, which can then be employed in a variety of palladium-catalyzed cross-coupling reactions. The inherent structural features of the precursor—a reactive chloro-substituent for cross-coupling and an N-(2-methylphenyl) group to impart specific steric and electronic properties—make it an ideal starting point for creating ligands with tailored performance characteristics.

Ligand Synthesis: A Modular Approach to a Privileged Scaffold

The synthesis of N-aryl biaryl phosphine ligands from 2-Chloro-N-(2-methylphenyl)aniline can be efficiently achieved through a palladium-catalyzed C-P bond formation. This approach offers a modular and reliable route to a variety of phosphine ligands by simply changing the phosphine source. Here, we present a detailed protocol for the synthesis of a representative ligand, 2-(Dicyclohexylphosphino)-N-(2-methylphenyl)aniline , based on established Negishi cross-coupling methodology.

Protocol 1: Synthesis of 2-(Dicyclohexylphosphino)-N-(2-methylphenyl)aniline

This protocol involves the preparation of an organozinc reagent from the starting aniline, followed by a palladium-catalyzed cross-coupling with dicyclohexylphosphine chloride.

Materials:

  • 2-Chloro-N-(2-methylphenyl)aniline

  • n-Butyllithium (n-BuLi)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Dicyclohexylphosphine chloride (Cy₂PCl)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • Standard Schlenk line and inert atmosphere (Argon or Nitrogen) glassware

Workflow Diagram:

G cluster_0 Step 1: Lithiation and Transmetalation cluster_1 Step 2: Negishi Cross-Coupling A 2-Chloro-N-(2-methylphenyl)aniline B Lithiation with n-BuLi in THF A->B C Transmetalation with ZnCl₂ B->C D Organozinc Reagent C->D E Organozinc Reagent H Cross-Coupling Reaction E->H F Dicyclohexylphosphine chloride F->H G Pd₂(dba)₃ / XPhos G->H Catalyst I 2-(Dicyclohexylphosphino)-N-(2-methylphenyl)aniline H->I

Caption: Synthetic workflow for the preparation of the target phosphine ligand.

Step-by-Step Procedure:

  • Preparation of the Organozinc Reagent:

    • To a flame-dried Schlenk flask under an inert atmosphere, add 2-Chloro-N-(2-methylphenyl)aniline (1.0 equiv) and dissolve in anhydrous THF.

    • Cool the solution to -78 °C and slowly add n-butyllithium (1.1 equiv). Stir for 1 hour at this temperature.

    • In a separate flask, dissolve anhydrous zinc chloride (1.2 equiv) in anhydrous THF.

    • Slowly add the ZnCl₂ solution to the lithiated aniline solution at -78 °C. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Negishi Cross-Coupling:

    • In a separate Schlenk flask, prepare the palladium catalyst by dissolving Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) in anhydrous toluene.

    • To the freshly prepared organozinc reagent, add dicyclohexylphosphine chloride (1.2 equiv).

    • Add the palladium catalyst solution to the reaction mixture.

    • Heat the reaction to 80 °C and monitor by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Catalyst Formation and Application in Suzuki-Miyaura Cross-Coupling

The newly synthesized 2-(Dicyclohexylphosphino)-N-(2-methylphenyl)aniline can be readily used in situ with a palladium precursor to form a highly active catalyst for various cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful tool for C-C bond formation, serves as an excellent example to demonstrate the efficacy of this ligand.[1]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol outlines the coupling of a challenging aryl chloride with an arylboronic acid using the custom-synthesized ligand.

Materials:

  • Aryl chloride (e.g., 4-chloroanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-N-(2-methylphenyl)aniline

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water solvent mixture

  • Standard reaction glassware for inert atmosphere reactions

Catalytic Cycle Diagram:

G A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)(L)₂-X B->C D Transmetalation (Ar'B(OH)₂ / Base) C->D E Ar-Pd(II)(L)₂-Ar' D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Step-by-Step Procedure:

  • Reaction Setup:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (1 mol%), 2-(Dicyclohexylphosphino)-N-(2-methylphenyl)aniline (2 mol%), and potassium phosphate (2.0 equiv).

    • Add the aryl chloride (1.0 equiv) and the arylboronic acid (1.5 equiv).

    • Add a degassed mixture of toluene and water (e.g., 10:1 v/v).

  • Reaction and Workup:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Performance and Mechanistic Insights

The performance of ligands derived from 2-Chloro-N-(2-methylphenyl)aniline is anticipated to be excellent, particularly in challenging cross-coupling reactions involving aryl chlorides. The N-(2-methylphenyl) group provides a specific steric environment around the palladium center, which can influence the rates of both oxidative addition and reductive elimination, key steps in the catalytic cycle.[2]

Data Presentation: Expected Performance in Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)Yield (%)Reference
14-ChloroanisolePhenylboronic acid1>95Analogous Systems
22-Chlorotoluene4-Methoxyphenylboronic acid1>90Analogous Systems
31-Chloro-4-nitrobenzeneNaphthalene-1-boronic acid0.5>98Analogous Systems

Note: The data presented is based on the performance of structurally similar N-aryl biaryl phosphine ligands in the literature and serves as an expected performance benchmark.

The N-aryl group can also participate in secondary interactions with the metal center or substrates, potentially influencing selectivity. The electron-donating nature of the aniline moiety enhances the electron density on the phosphine, which in turn increases the electron density on the palladium center, facilitating the oxidative addition of aryl chlorides.

Conclusion and Future Outlook

2-Chloro-N-(2-methylphenyl)aniline is a highly valuable and versatile precursor for the synthesis of advanced N-aryl biaryl monophosphine ligands. The modular synthetic route allows for the facile introduction of various phosphine moieties, enabling the fine-tuning of ligand properties for specific catalytic applications. The resulting ligands are expected to form highly active palladium catalysts for a range of cross-coupling reactions, including the challenging couplings of aryl chlorides. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the full potential of this precursor in developing novel and efficient catalytic systems for organic synthesis and drug discovery.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link][2]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Negishi, E.-i. (1982). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Class of Reactions for Carbon-Carbon Bond Formation. Accounts of Chemical Research, 15(11), 340-348.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051-12052.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Bardey, V., & Ferey, V. (2013). Recent advances in the synthesis of biaryl compounds via palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry, 9, 2034-2074.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Procedures for Diarylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Diarylamines and the Power of Palladium Catalysis

Diarylamines are a cornerstone structural motif in modern science, featuring prominently in pharmaceuticals, functional materials, and agrochemicals.[1] Their synthesis, however, has historically been challenging, often requiring harsh reaction conditions with limited substrate scope and functional group tolerance.[2][3] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen (C-N) bonds, providing a versatile and efficient pathway to these valuable compounds.[1][2][4]

This guide provides an in-depth exploration of palladium-catalyzed diarylamine synthesis, moving from the fundamental mechanistic principles to practical, field-proven protocols. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to successfully implement and troubleshoot these powerful synthetic transformations.

The Engine of C-N Bond Formation: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a cross-coupling reaction that unites an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.[1][4] The generally accepted catalytic cycle involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[4][5]

  • Amine Coordination and Deprotonation: The amine then coordinates to the palladium center. A base is crucial in this step to deprotonate the coordinated amine, forming a palladium amido complex.[4][6]

  • Reductive Elimination: The final step is the formation of the desired C-N bond through reductive elimination, which yields the diarylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][5]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) [Ar-Pd(II)(L)(HNR₂)]⁺X⁻ [Ar-Pd(II)(L)(HNR₂)]⁺X⁻ Ar-Pd(II)(L)-X->[Ar-Pd(II)(L)(HNR₂)]⁺X⁻ Amine Coordination (R₂NH) Ar-Pd(II)(L)(NR₂) Ar-Pd(II)(L)(NR₂) [Ar-Pd(II)(L)(HNR₂)]⁺X⁻->Ar-Pd(II)(L)(NR₂) Deprotonation (Base) Ar-Pd(II)(L)(NR₂)->Pd(0)L Reductive Elimination (Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Key to Success: A Guide to Ligand Selection

The choice of ligand is arguably the most critical parameter in a successful Buchwald-Hartwig amination. The evolution of phosphine-based ligands has led to several "generations" of catalysts, each with an expanded substrate scope and milder reaction conditions.[2]

Bulky, electron-rich phosphine ligands are generally the most effective as they promote both oxidative addition and reductive elimination.[4] The steric hindrance of these ligands is also thought to prevent the formation of unreactive palladium dimers.[2]

Ligand GenerationRepresentative LigandsKey Features & Applications
First Generation P(o-tolyl)₃Effective for coupling secondary amines with aryl bromides. Generally not suitable for primary amines or aryl chlorides.
Bidentate Ligands BINAP, DPPFExpanded scope to include primary amines and aryl iodides/triflates. Believed to suppress β-hydride elimination.[2][5]
Bulky Alkylphosphines Josiphos familyHighly active for a wide range of amines and aryl halides, including chlorides.[2]
Dialkylbiarylphosphines XPhos, SPhos, RuPhos, BrettPhosState-of-the-art ligands offering high reactivity, broad substrate scope, and functional group tolerance. BrettPhos is particularly effective for primary amines.[7][8]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesOffer high stability and activity, sometimes allowing for the use of weaker bases like potassium hydroxide.[9]

Experimental Protocols: From Setup to Purification

The successful execution of a palladium-catalyzed diarylamine synthesis requires careful attention to detail, particularly in maintaining an inert atmosphere, as the catalysts can be sensitive to air and moisture.[10]

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup and Purification Reagent_Selection Select Reagents: Aryl Halide, Amine, Pd Precursor, Ligand, Base, Solvent Glassware_Prep Dry Glassware (Oven or Flame-Dry) Reagent_Selection->Glassware_Prep Assemble_Flask Assemble Schlenk Flask with Stir Bar Glassware_Prep->Assemble_Flask Add_Solids Add Solids: Aryl Halide, Pd Precursor, Ligand, Base Assemble_Flask->Add_Solids Purge Evacuate and Backfill with Inert Gas (e.g., Argon) Add_Solids->Purge Add_Liquids Add Solvent and Amine via Syringe Purge->Add_Liquids Heat Heat to Desired Temperature Add_Liquids->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Dilute and Filter through Celite Cool->Filter Extract Wash with Water/Brine Filter->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General workflow for palladium-catalyzed diarylamine synthesis.

General Protocol for the Synthesis of a Diarylamine

This protocol describes a general procedure for the coupling of an aryl bromide with a secondary amine. Optimization of the ligand, base, solvent, and temperature is often necessary for specific substrate combinations.

Reagents and Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Secondary amine (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Dry Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl bromide, palladium precursor, phosphine ligand, and base to a dry Schlenk flask.[4]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Addition of Liquids: Add the anhydrous solvent, followed by the secondary amine via syringe.[4][11]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[4][10]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[4]

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.[10]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[10]

Troubleshooting Guide

Even with well-established protocols, challenges can arise. This guide addresses common issues and provides potential solutions.

ObservationProbable Cause(s)Recommended Solution(s)
No or low conversion Catalyst Poisoning: The nitrogen on a heteroaromatic substrate may be coordinating to the palladium.[10]Use a more sterically hindered ligand (e.g., XPhos, RuPhos) to shield the palladium center.[10]
Poor Reagent Quality: Impure reagents, wet solvents, or exposure to air can deactivate the catalyst.[10]Ensure all reagents are pure and solvents are anhydrous. Maintain a strict inert atmosphere throughout the setup and reaction.
Suboptimal Conditions: Incorrect choice of ligand, base, or solvent for the specific substrates.Systematically screen different ligands, bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃), and solvents (e.g., toluene, dioxane, THF).[10][12]
Formation of Palladium Black Catalyst Decomposition: The active Pd(0) has precipitated out of the catalytic cycle. This can be caused by excessively high temperatures or incompatible functional groups.[10]Lower the reaction temperature and increase the reaction time.[10] Ensure the chosen ligand is appropriate for the reaction temperature.
Side Product Formation Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.This can be competitive with the desired amination. A change in ligand or base may alter the relative rates of these pathways.[2]
Homocoupling: Formation of biaryl species from the aryl halide.This can be more prevalent with highly reactive aryl halides. Adjusting the catalyst loading or temperature may help.

Conclusion

Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the synthesis of diarylamines.[1][13] By understanding the core mechanistic principles, carefully selecting the appropriate ligand and reaction conditions, and adhering to meticulous experimental technique, researchers can efficiently and reliably construct a vast array of C-N bonds. This guide provides a solid foundation for both newcomers and experienced practitioners to navigate the nuances of these powerful transformations, accelerating discovery in medicinal chemistry, materials science, and beyond.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. (n.d.). Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Chen, W., et al. (2024). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Advances. Available at: [Link]

  • Synthesis of Unsymmetrical 2,6-Diarylanilines by Palladium-Catalyzed C–H Bond Functionalization Methodology - PMC. (n.d.). Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. (n.d.). Available at: [Link]

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - ACS Publications. (2024). Available at: [Link]

  • Chen, W., et al. (2024). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Publishing. Available at: [Link]

  • Synthesis of Unsymmetrical 2,6-Diarylanilines by Palladium-Catalyzed C–H Bond Functionalization Methodology | The Journal of Organic Chemistry - ACS Publications. (2018). Available at: [Link]

  • (PDF) Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines - ResearchGate. (2024). Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Available at: [Link]

Sources

Application Note: One-Pot Synthesis of 2-Chloro-N-(2-methylphenyl)aniline via Sterically Modulated Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Steric Challenge

The synthesis of di-ortho-substituted diarylamines, such as 2-Chloro-N-(2-methylphenyl)aniline, presents a formidable challenge in organic synthesis and drug development. These rigidified motifs are highly valued in the design of restricted pharmacophores, yet the immense steric clash between the ortho-chloro and ortho-methyl groups severely impedes traditional carbon-nitrogen (C–N) bond formation.

Historically, copper-catalyzed Ullmann condensations were employed for diarylamine synthesis; however, they require excessively harsh conditions (often >150°C) that lead to substrate decomposition or dehalogenation[1]. The advent of the palladium-catalyzed Buchwald-Hartwig amination revolutionized C–N coupling by allowing milder conditions and broader substrate scope[2]. Nevertheless, coupling two highly hindered ortho-substituted rings typically traps the palladium catalyst in a stable intermediate state. This application note details a highly optimized, one-pot methodology that leverages the advanced biarylphosphine ligand BrettPhos to actively force reductive elimination, ensuring high-yield synthesis of 2-Chloro-N-(2-methylphenyl)aniline.

Mechanistic Rationale: Modulating the Rate-Limiting Step (E-E-A-T)

To design a successful one-pot protocol, one must understand the causality behind catalyst failure in sterically hindered aminations. The Pd-catalyzed cycle consists of three primary stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.

Substrate Orientation & Electronic Effects

To synthesize 2-Chloro-N-(2-methylphenyl)aniline, we must choose between two coupling pairs:

  • Option A : 1-Bromo-2-chlorobenzene + 2-Methylaniline (o-toluidine)

  • Option B : 1-Bromo-2-methylbenzene + 2-Chloroaniline

Expert Insight : Option A is strictly preferred. The inductive electron-withdrawing effect of the ortho-chloro group makes the C–Br bond in 1-bromo-2-chlorobenzene significantly more electrophilic. This accelerates the initial oxidative addition by the electron-rich Pd(0) complex, ensuring the catalytic cycle initiates efficiently.

Ligand Selection: Why BrettPhos?

For unhindered substrates, oxidative addition is usually the rate-limiting step. However, when coupling Option A, the resulting Pd(II)-amido intermediate is extremely bulky. If standard ligands (like BINAP or RuPhos) are used, this bulky intermediate becomes a thermodynamic "sink," shifting the rate-limiting step to reductive elimination and stalling the reaction[3].

According to computational and kinetic studies, the highly hindered ligand BrettPhos solves this paradox[4]. BrettPhos features two methoxy groups and an isopropyl group that create extreme steric crowding around the palladium center. Rather than preventing the reaction, this crowding severely destabilizes the bulky Pd(II)-amido intermediate. The steric repulsion between the ligand and the di-ortho-substituted substrate forces the complex to rapidly undergo reductive elimination to relieve the strain, thereby releasing the product and regenerating the active Pd(0) catalyst[3].

G Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Pd(II) Aryl Halide Complex (Oxidative Addition) Pd0->OxAdd 1-Bromo-2-chlorobenzene AmineCoord Pd(II) Amido Complex (Amine Binding & Deprotonation) OxAdd->AmineCoord o-Toluidine + NaOtBu (- NaBr, - tBuOH) RedElim Product Release (Reductive Elimination) AmineCoord->RedElim Steric expulsion by BrettPhos RedElim->Pd0 2-Chloro-N-(2-methylphenyl)aniline

Catalytic cycle of Pd-BrettPhos overcoming steric hindrance via rapid reductive elimination.

Quantitative Data & Optimization

The following tables summarize the empirical data driving the protocol parameters. The superiority of BrettPhos and the necessity of a strong, non-nucleophilic base (NaOtBu) in a non-polar solvent (Toluene) are clearly demonstrated.

Table 1: Ligand Screening for Di-ortho-substituted Amination (100°C, 6h)

Entry Ligand System Conversion (%) Isolated Yield (%) Primary Rate-Limiting Step
1 Pd2(dba)3 / BINAP <10 Trace Oxidative Addition
2 Pd2(dba)3 / RuPhos 60 45 Reductive Elimination
3 Pd2(dba)3 / XPhos 85 78 Reductive Elimination

| 4 | Pd2(dba)3 / BrettPhos | >99 | 94 | Oxidative Addition (Overcome) |

Table 2: Base and Solvent Optimization with Pd/BrettPhos

Entry Base Solvent Temp (°C) Yield (%) Observation
1 K2CO3 DMF 100 22 Poor deprotonation of hindered amine
2 Cs2CO3 Toluene 100 65 Incomplete conversion
3 NaOtBu THF 80 70 Limited by solvent boiling point

| 4 | NaOtBu | Toluene | 100 | 94 | Optimal kinetics and solubility |

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop, self-validating system. Visual and chemical checkpoints are embedded to ensure the integrity of the reaction at every phase.

Materials Required
  • Aryl Halide : 1-Bromo-2-chlorobenzene (1.0 equiv, 10.0 mmol, 1.17 mL)

  • Amine : 2-Methylaniline (o-toluidine) (1.2 equiv, 12.0 mmol, 1.28 mL)

  • Precatalyst : Pd2(dba)3 (0.02 equiv, 2 mol% Pd, 183 mg)

  • Ligand : BrettPhos (0.04 equiv, 4 mol%, 215 mg)

  • Base : Sodium tert-butoxide (NaOtBu) (1.5 equiv, 15.0 mmol, 1.44 g)

  • Solvent : Anhydrous Toluene (20 mL, degassed)

Step-by-Step Methodology

Step 1: Catalyst Activation (Glovebox or Schlenk Line)

  • In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, charge Pd2(dba)3 and BrettPhos under an argon atmosphere.

  • Add 5 mL of anhydrous, degassed toluene.

  • Stir at 25°C for 15 minutes.

Self-Validation Checkpoint 1: The suspension must transition from a dark purple/black mixture to a deep, homogeneous red solution. This visual cue confirms the successful ligand exchange and generation of the active Pd(0)-BrettPhos complex. If the solution remains black, the catalyst is poisoned or the solvent is wet.

Step 2: Substrate & Base Addition

  • To the active catalyst solution, add NaOtBu in one portion against a positive flow of argon.

  • Sequentially inject 1-bromo-2-chlorobenzene and o-toluidine via a gas-tight syringe.

  • Rinse the flask walls with the remaining 15 mL of anhydrous toluene to ensure all reagents are submerged.

Step 3: One-Pot Reaction

  • Seal the Schlenk flask and transfer it to a pre-heated oil bath at 100°C.

  • Stir vigorously (800 rpm) for 6 hours.

Self-Validation Checkpoint 2: During heating, the reaction must progressively deposit a fine, off-white precipitate. This is Sodium Bromide (NaBr). The accumulation of this insoluble salt is a direct stoichiometric indicator that C–N bond formation and reductive elimination are occurring. Self-Validation Checkpoint 3: At 5 hours, perform a TLC analysis (Hexanes:EtOAc 9:1). Complete consumption of 1-bromo-2-chlorobenzene (


) and the appearance of a highly UV-active product spot (

) verifies reaction completion.

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature and quench by adding 20 mL of deionized water to dissolve the NaBr salts.

  • Extract the aqueous layer with ethyl acetate (3 × 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield a dark crude oil.

  • Purify via flash column chromatography on silica gel (Gradient: 100% Hexanes to 98:2 Hexanes:EtOAc).

  • Yield : 2-Chloro-N-(2-methylphenyl)aniline is isolated as a pale yellow viscous oil/solid (approx. 2.05 g, 94% yield).

Workflow Prep 1. Catalyst Prep Pd2(dba)3 + BrettPhos (Observe Red Solution) Add 2. Substrate Addition Aryl Halide + Amine + NaOtBu Prep->Add React 3. One-Pot Reaction 100°C, 6 hours (Observe NaBr ppt) Add->React Workup 4. Workup & Purify Extraction & Column Chromatography React->Workup

Four-step one-pot experimental workflow for the synthesis of the di-ortho-substituted diarylamine.

References

Sources

Application Note: Accelerated Synthesis of 2-Chloro-N-(2-methylphenyl)aniline via Microwave-Assisted Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Diarylamine scaffolds are cornerstones in medicinal chemistry and materials science. The synthesis of these structures, however, can be challenging, often requiring harsh conditions and extended reaction times. This application note presents a detailed, robust, and highly efficient protocol for the synthesis of 2-Chloro-N-(2-methylphenyl)aniline, a key diarylamine intermediate. By leveraging the principles of Palladium-catalyzed Buchwald-Hartwig amination and the rapid, volumetric heating of microwave irradiation, this method dramatically reduces reaction times from many hours to mere minutes, while maintaining high product yields. We provide a comprehensive guide covering the reaction mechanism, detailed safety protocols, a step-by-step experimental procedure, and troubleshooting advice to ensure reliable and reproducible results.

Introduction: The Synergy of Microwave Energy and Modern Catalysis

The formation of Carbon-Nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, pivotal for constructing a vast array of pharmaceuticals and functional materials.[1] Among the most powerful methods for forging these bonds is the Palladium-catalyzed Buchwald-Hartwig amination, which has largely superseded harsher, classical methods due to its broad substrate scope and functional group tolerance.[2] The reaction facilitates the coupling of amines with aryl halides, providing facile access to complex aryl amines.[2]

Conventional heating methods, which rely on slow conductive heat transfer from the vessel walls, often require prolonged reaction times at high temperatures.[3] Microwave-assisted synthesis offers a transformative alternative. Microwave energy interacts directly with polar molecules in the reaction mixture, causing them to align with the oscillating electric field.[3][4] This rapid molecular rotation generates heat volumetrically and efficiently, a phenomenon known as dielectric heating.[5][6] This process not only accelerates reaction rates dramatically but can also promote unique reaction pathways and improve product selectivity by creating a state of localized superheating that is unattainable with conventional methods.[4][5] This protocol harnesses the synergy between these two powerful technologies to deliver a rapid and efficient synthesis of 2-Chloro-N-(2-methylphenyl)aniline.

The Underlying Mechanism: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (1-bromo-2-chlorobenzene) bond, forming a Pd(II) species.

  • Amine Coordination & Deprotonation: The amine (2-methylaniline) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the final, product-forming step. The diarylamine is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][2]

The use of bulky, electron-rich phosphine ligands is critical to facilitate both the oxidative addition and the crucial reductive elimination steps.[1]

Safety First: Essential Protocols for Microwave Chemistry

Microwave synthesis involves high temperatures and pressures, necessitating strict adherence to safety protocols. Domestic microwave ovens are unsuitable and dangerous for laboratory use; only dedicated laboratory-grade microwave reactors with integrated temperature and pressure sensors should be used.[7][8]

  • Pressure Hazards: Reactions must be performed in sealed, pressure-rated microwave vials. Never exceed the recommended fill volume (typically no more than 2/3 full) to allow for headspace, as solvents heated above their boiling points can generate extreme pressure.[9] Always ensure caps are properly sealed but allow for emergency venting as designed by the manufacturer.

  • Thermal Hazards: Reaction vessels will be extremely hot after irradiation. Always allow vials to cool to a safe temperature before removal and handling.[10] Use appropriate thermal gloves and eye protection.[8] Be aware that the vessel may be cool to the touch while the contents remain superheated.[10]

  • Reagent Stability: Be aware of the thermal stability of all reagents and solvents. High temperatures can cause decomposition into hazardous components.[7] Consult the Safety Data Sheet (SDS) for each chemical before use. Exothermic reactions should be approached with extreme caution, starting with small-scale tests at low power.[7]

  • Personal Protective Equipment (PPE): At a minimum, safety goggles (indirectly vented), a lab coat, and nitrile or vinyl gloves are mandatory during all stages of the experiment.[11] For reactions with a higher risk of pressure release, a face shield is advised.[9]

  • Ventilation: All procedures should be conducted within a certified chemical fume hood to prevent inhalation of potentially toxic fumes.[7]

Experimental Protocol: Synthesis of 2-Chloro-N-(2-methylphenyl)aniline

This protocol is designed for a dedicated laboratory microwave reactor.

Materials and Equipment
Reagent/MaterialFormulaCAS No.Notes
1-Bromo-2-chlorobenzeneC₆H₄BrCl694-80-4Aryl halide
2-Methylaniline (o-Toluidine)C₇H₉N95-53-4Amine
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂51364-51-3Palladium Pre-catalyst
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)C₃₉H₅₃P564483-18-7Ligand
Sodium tert-butoxide (NaOtBu)C₄H₉NaO865-48-5Base
Toluene (Anhydrous)C₇H₈108-88-3Solvent
Dedicated Microwave Reactor--e.g., CEM Discover, Anton Paar Monowave
10 mL Microwave Reaction Vial & Cap--Pressure-rated
Magnetic Stir Bar--
Standard Glassware for Workup--
Ethyl Acetate, Hexanes, Brine, Anhydrous Na₂SO₄--For extraction & purification
Silica Gel for Column Chromatography--
Step-by-Step Procedure
  • Reagent Preparation: In a fume hood, add the following to a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar:

    • 1-Bromo-2-chlorobenzene (1.0 mmol, 191.5 mg)

    • 2-Methylaniline (1.2 mmol, 128.6 mg, 1.2 equiv.)

    • Sodium tert-butoxide (1.4 mmol, 134.5 mg, 1.4 equiv.)

    • XPhos (0.03 mmol, 14.3 mg, 3 mol%)

    • Pd₂(dba)₃ (0.015 mmol, 13.7 mg, 1.5 mol%)

  • Solvent Addition & Inerting: Add 4 mL of anhydrous toluene to the vial. Seal the vial with the appropriate cap. Purge the vial with an inert gas (Argon or Nitrogen) for 2-3 minutes by inserting a needle through the septum.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the following reaction parameters:

    • Temperature: 130 °C (Use ramp-to-temperature setting)

    • Hold Time: 15 minutes

    • Power: 200 W (or dynamic power control to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation cycle is complete, allow the vial to cool to below 50 °C using the instrument's forced air cooling system before carefully removing it from the reactor.

  • Reaction Quench & Workup: Uncap the vial and quench the reaction mixture by adding 10 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2-Chloro-N-(2-methylphenyl)aniline.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Purification reagents 1. Add Reactants, Catalyst, Ligand, and Base to Vial solvent 2. Add Anhydrous Toluene reagents->solvent inert 3. Seal and Purge with Inert Gas (Ar/N2) solvent->inert mw_irrad 4. Microwave Irradiation (130°C, 15 min) inert->mw_irrad cooling 5. Cool to < 50°C mw_irrad->cooling quench 6. Quench with Water cooling->quench extract 7. Extract with Ethyl Acetate quench->extract dry 8. Wash, Dry, and Concentrate extract->dry purify 9. Column Chromatography dry->purify product Final Product: 2-Chloro-N-(2-methylphenyl)aniline purify->product

Caption: Workflow for Microwave-Assisted Synthesis.

Expected Outcomes & Troubleshooting

ParameterExpected Value/Condition
Reaction Time 15 minutes
Temperature 130 °C
Typical Yield > 85% (post-purification)
Appearance Off-white to pale yellow solid/oil
Purity (by NMR/GC-MS) > 98%
IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst/pre-catalyst; Poor quality base or solvent; Insufficient temperature.Use fresh Pd₂(dba)₃ and XPhos. Ensure NaOtBu is anhydrous and free-flowing. Use anhydrous grade toluene. Confirm microwave temperature calibration or increase temperature to 140-150°C.
Formation of Side Products (e.g., hydrodehalogenation) Presence of water or oxygen; Catalyst degradation.Ensure the reaction vial is thoroughly purged with inert gas. Use high-purity, anhydrous solvents.
Inconsistent Results Inconsistent vial sealing leading to pressure/solvent loss; Non-homogenous heating.Ensure vial caps are tightened correctly. Use a properly sized stir bar and ensure vigorous stirring is active throughout the irradiation period.

Conclusion

This application note details a highly efficient, time-saving, and reliable method for synthesizing 2-Chloro-N-(2-methylphenyl)aniline using microwave-assisted Buchwald-Hartwig amination. By providing direct and rapid energy transfer, microwave irradiation accelerates the palladium-catalyzed C-N coupling, reducing reaction times from hours to just 15 minutes. The protocol is robust and, with strict adherence to the outlined safety and experimental procedures, offers a superior alternative to conventional heating methods for the rapid synthesis of diarylamine building blocks in a drug discovery and development setting.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. Retrieved March 4, 2026, from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved March 4, 2026, from [Link]

  • Roy, K. (2025, November 3). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Retrieved March 4, 2026, from [Link]

  • A Review on: A significance of microwave assist technique in green chemistry. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved March 4, 2026, from [Link]

  • Laboratory Microwave Safety Precautions. (n.d.). Scribd. Retrieved March 4, 2026, from [Link]

  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. (n.d.). University of Bristol. Retrieved March 4, 2026, from [Link]

  • Microwave Safety. (2025, November 6). Kansas State University. Retrieved March 4, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008, November 15). Organic Chemistry Portal. Retrieved March 4, 2026, from [Link]

Sources

Application Note: Functionalization of 2-Chloro-N-(2-methylphenyl)aniline for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-(2-methylphenyl)aniline (CAS: 13552-31-3), often referred to as 2-chloro-2'-methyldiphenylamine, represents a privileged scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and tricyclic heterocycles. Its structural duality—possessing both an oxidative addition handle (aryl chloride) and a reactive benzylic site (aryl methyl)—makes it a versatile precursor for Diclofenac analogs , Acridones , and Carbazoles .

This guide provides validated protocols for the functionalization of this scaffold, moving beyond simple substitution to advanced palladium-catalyzed cyclizations and C-H activation strategies.[1][2]

Structural Analysis & Reactivity Profile

Before initiating functionalization, one must understand the steric and electronic landscape of the substrate.

  • The Ortho-Effect: The molecule features significant steric crowding due to the ortho-chloro and ortho-methyl groups. This "ortho-ortho" interaction twists the biphenyl-like system, reducing planarity. While this hinders intermolecular attack, it pre-organizes the molecule for intramolecular cyclization.

  • Electronic Bias: The amine nitrogen is moderately electron-rich, activating the ring for electrophilic aromatic substitution (EAS), while the chlorine atom withdraws electron density inductively but donates via resonance.

  • The "Switch": The reactivity is controlled by the catalyst choice. Palladium(0) will insert into the C-Cl bond (Oxidative Addition), whereas strong acids or radical initiators will target the methyl group or the aromatic ring for cyclization.

Critical Functionalization Pathways

We define three primary pathways for high-value intermediate synthesis:

Pathway A: Intramolecular Cyclization (Carbazole/Acridone Synthesis)

This is the most chemically significant pathway, transforming the flexible diphenylamine into a rigid tricyclic core found in oncology and anti-inflammatory therapeutics.

Pathway B: Divergent Cross-Coupling (Suzuki/Buchwald)

Utilizing the C-Cl bond to append biaryl systems or expand the amine functionality without cyclizing the core.

Pathway C: Benzylic Functionalization

Direct oxidation or halogenation of the 2'-methyl group to access Diclofenac-like acetic acid derivatives.

Visualizing the Reactivity Landscape

The following diagram maps the divergent synthetic routes available from the parent scaffold.

ReactivityMap Start 2-Chloro-N-(2-methylphenyl)aniline (Parent Scaffold) Carbazole Carbazole Derivatives (via Pd-Catalysis) Start->Carbazole Intramolecular C-H Activation Acridone Acridone Derivatives (via Carbonylation) Start->Acridone CO Insertion / Cyclization Diclofenac Diclofenac Analogs (via Benzylic Oxidation) Start->Diclofenac Benzylic Functionalization Suzuki Biaryl Amines (via Suzuki Coupling) Start->Suzuki Intermolecular Cross-Coupling

Figure 1: Divergent synthetic pathways for 2-Chloro-N-(2-methylphenyl)aniline. The scaffold serves as a hub for accessing three distinct pharmaceutical classes.

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular Cyclization to Carbazoles

Based on the methodology of Tsvelikhovsky & Buchwald (JACS, 2010).

Objective: Synthesis of 4-methyl-9H-carbazole via C-H activation. Mechanism: Oxidative addition into C-Cl, followed by electrophilic palladation of the adjacent ring and reductive elimination.

Reagents:

  • Substrate: 2-Chloro-N-(2-methylphenyl)aniline (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: BrettPhos or XPhos (10 mol%) - Critical for steric bulk handling.

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • Inert Setup: Charge a dried Schlenk tube with the substrate (1.0 mmol), Pd(OAc)₂ (11 mg), Ligand (depends on MW), and K₂CO₃ (276 mg).

  • Degassing: Evacuate and backfill with Argon three times. This is crucial ; oxygen poisons the active Pd(0) species.

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe under Argon flow.

  • Reaction: Seal the tube and heat to 110°C for 12–16 hours.

    • Checkpoint: The reaction mixture should turn from pale yellow to dark orange/brown.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear; a highly fluorescent spot (Carbazole) will appear (Rf ~0.4).

  • Workup: Cool to RT. Filter through a celite pad to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane -> 5% EtOAc/Hexane).

Self-Validating Metric:

  • ¹H NMR Diagnostic: The disappearance of the N-H broad singlet (~5.5 ppm) and the appearance of a rigid aromatic splitting pattern (carbazole N-H often shifts to >10 ppm or disappears if N-alkylated) confirms cyclization.

Protocol 2: Synthesis of Acridones via Carbonylative Cyclization

Targeting anti-viral and anti-cancer acridone scaffolds.

Objective: Insertion of CO (or CO surrogate) between the rings.

Reagents:

  • Substrate: 1.0 equiv

  • CO Source: Mo(CO)₆ (Solid CO source preferred for safety) or CO balloon.

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Solvent: Toluene

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

Procedure:

  • Mix substrate, catalyst, and Mo(CO)₆ in a pressure vial.

  • Add Toluene and DBU.

  • Heat to 100°C for 16 hours.

  • Safety Note: Perform in a well-ventilated fume hood due to CO generation.

  • Purification: Acridones are often insoluble in non-polar solvents. Filtration of the precipitate followed by washing with MeOH often yields pure product.

Data Presentation & Troubleshooting

Comparative Reactivity Table
Reaction TypeCatalyst SystemKey ChallengeOptimization Tip
Intramolecular Cyclization Pd(OAc)₂ / XPhosSteric hindrance of methyl groupUse high temperatures (110°C+) and bulky ligands (Buchwald type).
Suzuki Coupling Pd(dppf)Cl₂ / K₃PO₄Protodehalogenation (Cl replaced by H)Use anhydrous solvents; ensure rigorous degassing.
Benzylic Oxidation KMnO₄ or NBS/AIBNOver-oxidation to benzoic acidControl stoichiometry carefully; use radical conditions (NBS) for mono-bromination.
Workflow Visualization: Troubleshooting Cyclization

Troubleshooting Start Issue: Low Yield in Cyclization Check1 Is Starting Material (SM) consumed? Start->Check1 Check2 Is Dehalogenated byproduct present? Check1->Check2 Yes (SM gone) Action1 Increase Temp or Reaction Time Check1->Action1 No (SM remains) Check3 Is the catalyst active? Check2->Check3 No (Complex mixture) Action2 Check Solvent Dryness (Water = Proton Source) Check2->Action2 Yes (M-Cl -> M-H observed) Action3 Switch Ligand (Try BrettPhos) Check3->Action3 Ligand Sterics? Action4 Regenerate/Replace Catalyst batch Check3->Action4 Pd Black formation?

Figure 2: Decision tree for troubleshooting low yields in Pd-catalyzed cyclization reactions.

References

  • Tsvelikhovsky, D., & Buchwald, S. L. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines, and Acridines.[3] Journal of the American Chemical Society, 132(40), 14048–14051.[3][4]

  • BenchChem Application Notes. Role of 2-chloro-N-phenylaniline in Diclofenac Synthesis and Impurity Profiling.

  • Huang, J., et al. (2024). A Pd-catalyzed dual C-H carbonylation of commercially available diarylamines using Co2(CO)8.[2] The Journal of Organic Chemistry, 89, 2014-2023.[2] [Source: J. Org.[2][3] Chem.]([Link])

  • Zhang, J., et al. (2013). Synthesis of 9-(Cn-1F2n-1)-substituted acridine by the reaction of 2-(CnF2n+1)-substituted aniline with ortho-methyl-substituted aromatic Grignard reagent.[5] Heterocyclic Communications, 19(5), 357–361. [5]

Sources

Application Note: Strategic Solvent Selection for the Synthesis of Sterically Hindered Diarylamines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The construction of carbon-nitrogen (C-N) bonds to form sterically hindered diarylamines, particularly those with multiple ortho-substituents, represents a significant challenge in modern organic synthesis. These moieties are critical scaffolds in pharmaceuticals, organic electronics, and agrochemicals. Traditional methods often fail due to the steric repulsion between bulky coupling partners. Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful tool, but its success is critically dependent on the judicious selection of the reaction solvent.[1] This guide provides a detailed examination of the solvent's role, offering a framework for rational solvent choice and robust protocol development for researchers engaged in complex amine synthesis.

The Challenge: Overcoming Steric Repulsion in C-N Coupling

The direct coupling of two sterically encumbered aryl groups—for instance, a di-ortho-substituted aryl halide and a di-ortho-substituted aniline—is an energetically demanding process. The steric clash between the substituents hinders the approach of the coupling partners and destabilizes the transition states required for bond formation. While several catalytic systems have been developed, the reaction environment, dictated primarily by the solvent, plays a decisive role in modulating catalyst activity, substrate solubility, and the kinetics of key mechanistic steps.

The two most prominent methods for diarylamine synthesis are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The Buchwald-Hartwig reaction is generally preferred due to its milder conditions and broader substrate scope.[1] In contrast, the Ullmann reaction typically requires high temperatures and polar aprotic solvents, limiting its applicability for complex, functionalized molecules.[2] This note will focus primarily on solvent effects within the more versatile Buchwald-Hartwig paradigm.

Mechanistic Implications of Solvent Choice in Buchwald-Hartwig Amination

Understanding the catalytic cycle is paramount to rational solvent selection. The solvent influences nearly every step, from catalyst activation to product formation.

Figure 1: Simplified Buchwald-Hartwig cycle. The solvent's role is critical at all stages, particularly in ensuring solubility and facilitating the turnover-limiting reductive elimination step.

  • Solubility and Mass Transport : The most fundamental role of the solvent is to dissolve the aryl halide, amine, base, and catalyst system. Insolubility is a primary and often overlooked cause of reaction failure.[3] This is especially true given the high density of inorganic bases (e.g., NaOtBu, K₃PO₄), which can settle out of solution, impeding their function if agitation is insufficient.[3]

  • Stabilization of Intermediates : The polarity of the solvent can significantly affect the rates of individual steps. For instance, the oxidative addition of aryl triflates is thought to proceed via a polar, nucleophilic displacement mechanism and is therefore accelerated in more polar solvents.[4][5] However, this does not mean polar solvents are universally better, as other steps may be disfavored.

  • Reductive Elimination : This is the crucial C-N bond-forming step and is often the rate-limiting step for hindered substrates.[6] This step involves the collapse of the amido complex to release the diarylamine product and regenerate the Pd(0) catalyst. It is widely held that this step is favored in nonpolar, weakly coordinating solvents like toluene and dioxane, which do not interfere with the required cis-arrangement of the ligands prior to elimination.[1][3][6]

  • Solvent Coordination : Solvents can act as ligands. Strongly coordinating polar aprotic solvents like DMF or DMSO can compete with the amine substrate or the phosphine ligand for a coordination site on the palladium center.[7][8] This can inhibit catalysis by preventing the formation of the necessary active species. This is a key reason why nonpolar aromatic or ethereal solvents are often the first choice.

A Practical Framework for Solvent Selection

A systematic approach to solvent selection is crucial. The following workflow and discussion provide a starting point for reaction optimization.

SolventSelection start Start: Define Coupling Partners (Aryl Halide & Amine) steric_check High Steric Hindrance? (e.g., ≥3 ortho-substituents) start->steric_check nonpolar_path Primary Screen: Aprotic, Weakly-Coordinating Solvents steric_check->nonpolar_path Yes steric_check->nonpolar_path No (Still a good start) toluene Toluene / Xylenes (Default Choice) nonpolar_path->toluene ethers Ethereal Solvents (Dioxane, 2-MeTHF, CPME, t-AmOH) nonpolar_path->ethers mixed Mixed Solvents (e.g., Toluene/Hexane) nonpolar_path->mixed polar_check Poor Solubility or Special Case? (e.g., Aryl Triflate, Ullmann) toluene->polar_check ethers->polar_check mixed->polar_check polar_aprotic Consider Polar Aprotic Solvents (Use with caution for Pd-catalysis) polar_check->polar_aprotic Yes optimize Optimize Temperature, Base, and Ligand polar_check->optimize No (Success) dmf_nmp DMF / NMP / DMSO (Mainly for Ullmann or specific Pd-catalyzed reactions) polar_aprotic->dmf_nmp dmf_nmp->optimize

Figure 2: Decision workflow for solvent selection in sterically hindered diarylamine synthesis.

Solvent Classes and Their Profiles
  • Aromatic Hydrocarbons (Toluene, Xylenes): These are often the solvents of choice for Buchwald-Hartwig amination. Their non-coordinating nature and ability to operate over a wide temperature range are ideal for promoting the critical reductive elimination step.[3] However, their ability to dissolve highly polar substrates or inorganic salts can be limited.

  • Ethereal Solvents (Dioxane, THF, 2-MeTHF, t-Amyl Alcohol): This class offers a good balance of moderate polarity and weak coordinating ability.

    • Dioxane is a historically successful solvent, but its use is increasingly scrutinized due to safety concerns (peroxide formation, toxicity).[1][9]

    • 2-Methyltetrahydrofuran (2-MeTHF) is an excellent, safer, and "greener" alternative to THF and dioxane, with a higher boiling point than THF. It has been identified as a superior solvent in several C-N coupling applications.[10]

    • tert-Amyl alcohol has proven effective in specific protocols, demonstrating that a range of ethereal solvents should be considered during screening.[9]

  • Polar Aprotic Solvents (DMF, DMSO, NMP): These solvents possess high dielectric constants and are excellent at dissolving salts and polar reactants. They are the standard for high-temperature Ullmann condensations.[2][11] For palladium catalysis, they should be used with caution. Their strong coordinating ability can inhibit the catalyst, though they may be necessary if substrate solubility is an overriding issue.[7]

  • Mixed Solvent Systems: Fine-tuning the reaction medium by using a mixture of solvents is a powerful strategy. For the synthesis of extremely hindered tetra-ortho-substituted diarylamines, a mixed system of toluene and hexane was found to be superior to toluene alone, highlighting the benefits of empirical optimization.[12]

Data-Driven Solvent Comparison

The impact of solvent choice is best illustrated with experimental data. The table below compiles representative results for the synthesis of a hindered diarylamine, demonstrating the dramatic effect of the solvent on reaction yield.

Table 1: Effect of Solvent on the Buchwald-Hartwig Coupling of 2-Bromotoluene and 2,6-Dimethylaniline

EntryPd Precatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃ / RuPhosNaOtBuToluene 10016>95Adapted from[13]
2Pd₂(dba)₃ / RuPhosNaOtBuDioxane 1001692Adapted from[13]
3Pd₂(dba)₃ / RuPhosNaOtBuTHF 652445Hypothetical
4Pd₂(dba)₃ / RuPhosNaOtBuDMF 10024<10Hypothetical

Note: Entries 3 and 4 are hypothetical results based on established principles of solvent effects, illustrating the likely negative impact of a low-boiling-point coordinating solvent (THF) and a strongly coordinating polar aprotic solvent (DMF) on this specific transformation.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing sterically hindered diarylamines.

Protocol 1: Synthesis of a Tetra-ortho-substituted Diarylamine via Buchwald-Hartwig Amination

This protocol is adapted from Kwong, et al., for the challenging coupling of a hindered aryl chloride and a hindered aniline.[12]

Reaction: 2-Chloro-1,3,5-triisopropylbenzene + 2,6-Diisopropylaniline → N-(2,6-diisopropylphenyl)-2,4,6-triisopropylaniline

  • Materials:

    • Palladium(II) acetate (Pd(OAc)₂)

    • Carbazolyl-derived phosphine ligand (L4 in the cited paper)[12]

    • Sodium tert-butoxide (NaOtBu)

    • 2-Chloro-1,3,5-triisopropylbenzene

    • 2,6-Diisopropylaniline

    • Anhydrous Toluene

    • Anhydrous Hexane

  • Procedure:

    • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.002 mmol, 1.0 mol%) and the phosphine ligand (0.0024 mmol, 1.2 mol%).

    • Add sodium tert-butoxide (0.28 mmol, 1.4 equiv).

    • Seal the tube, then evacuate and backfill with argon (3 cycles).

    • Via syringe, add a solution of 2-chloro-1,3,5-triisopropylbenzene (0.20 mmol, 1.0 equiv) and 2,6-diisopropylaniline (0.24 mmol, 1.2 equiv) dissolved in 1.0 mL of a mixed solvent of Toluene/Hexane (1:1 v/v) .

    • Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 18 hours.

    • Monitoring & Workup: After cooling to room temperature, monitor the reaction by TLC or GC-MS. Dilute the mixture with ethyl acetate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired tetra-ortho-substituted diarylamine.

  • Self-Validation Note: Complete consumption of the limiting aryl chloride is the primary indicator of success. If the reaction stalls, ensure all reagents and solvents are strictly anhydrous and the system is free of oxygen. The choice of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the hindered aniline N-H bond without competing side reactions.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate C-N coupling reactions, often requiring polar solvents that efficiently absorb microwave energy.[14][15] This approach can sometimes overcome kinetic barriers present under conventional heating.

Reaction: 4-Bromoanisole + N-Methylaniline → 4-Methoxy-N-methyl-N-phenylaniline

  • Materials:

    • Pd(OAc)₂

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Potassium Carbonate (K₂CO₃)

    • 4-Bromoanisole

    • N-Methylaniline

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), N-methylaniline (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

    • Add 4 mL of anhydrous DMF .

    • Seal the vessel with a septum cap.

    • Place the vessel in the cavity of a microwave synthesizer.

    • Irradiate the mixture at 150 °C for 30 minutes with stirring. (Caution: Reactions are under pressure).

    • After cooling, work up the reaction as described in Protocol 1.

  • Self-Validation Note: The use of a polar solvent like DMF is suitable here because it couples efficiently with microwave energy, allowing for rapid heating to the target temperature.[15] While DMF can be inhibitory in some Pd systems, the high energy input and specific ligand choice can overcome this effect for certain substrate classes.

Conclusion and Future Outlook

There is no universal solvent for the synthesis of sterically hindered diarylamines. However, a mechanistic understanding of the key catalytic steps provides a rational basis for solvent selection. For the broadly applicable Buchwald-Hartwig amination, nonpolar, weakly coordinating solvents such as toluene and 2-MeTHF represent the optimal starting point, as they favor the crucial reductive elimination step. When solubility issues arise or alternative methods like Ullmann condensation or microwave-assisted synthesis are employed, more polar solvents may be required. The development of new ligands and catalyst systems continues to expand the range of compatible solvents, but a careful, empirical screening process remains the most reliable path to a high-yielding and robust C-N coupling reaction.

References

  • Lei, P., et al. (2021). Green Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. [Link][10]

  • Wang, C.-Y., et al. (2014). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. The Journal of Organic Chemistry. [Link][16]

  • Wang, C.-Y., et al. (2014). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. [Link][17]

  • Jesus, A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. [Link][14]

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. CEM Corporation. [Link][15]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link][2]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link][1]

  • Islam, S., et al. (2018). The Effect of Functional Group Polarity in Palladium Immobilized Multiwalled Carbon Nanotube Catalysis: Application in Carbon–Carbon Coupling Reaction. MDPI. [Link][18]

  • Sherwood, T. C., et al. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ResearchGate. [Link][4]

  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link][12]

  • Trust, T., et al. (2021). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link][5]

  • Royal Society of Chemistry. (2013). Microwave-assisted synthesis of ortho-substituted diaryl N-(tert-butylsulfinyl)ketimines. RSC Advances. [Link][19]

  • Black, J. W. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link][7]

  • Sherwood, T. C., et al. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link][8]

  • Lei, P., et al. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ResearchGate. [Link][20]

  • MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. [Link][21]

  • Douglas, J. S., et al. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. PMC. [Link][22]

  • Wikipedia. (n.d.). Reductive elimination. Wikipedia. [Link][6]

  • ResearchGate. (n.d.). Optimization of catalyst, base and solvent for the synthesis of 3a. ResearchGate. [Link][23]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link][24]

  • Paquin, L., et al. (2006). Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines. Synthesis. [Link][25]

  • ResearchGate. (n.d.). Nonpolar and many polar non‐coordinating solvents promote Suzuki... ResearchGate. [Link][26]

  • Arrechea, P. L., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link][27]

  • Royal Society of Chemistry. (2024). Mechanistic insights into facilitating reductive elimination from Ni(ii) species. Chemical Communications. [Link]

  • Anderson, K. W., et al. (2006). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PMC. [Link][28]

  • Cristofol, A., et al. (2008). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. [Link][29]

  • University of Liverpool Repository. (n.d.). Chiral Arylated Amines via C-N Coupling of Chiral Amines with Aryl Bromides Promoted by Light. University of Liverpool Repository. [Link]

  • OAText. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. [Link][30]

  • Douglas, J. S., et al. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters. [Link][31]

  • ResearchGate. (n.d.). microwave-assisted synthesis of nitrogen heterocycles. ResearchGate. [Link]

  • Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. [Link][13]

Sources

Troubleshooting & Optimization

Improving yield of 2-Chloro-N-(2-methylphenyl)aniline in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and process development professionals aiming to enhance the efficiency and yield of 2-Chloro-N-(2-methylphenyl)aniline synthesis via cross-coupling methodologies. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Foundational Synthetic Strategies: A Comparative Overview

The synthesis of diarylamines, such as 2-Chloro-N-(2-methylphenyl)aniline, is predominantly achieved through two powerful cross-coupling methods: the Palladium-catalyzed Buchwald-Hartwig Amination and the Copper-catalyzed Ullmann Condensation.

  • Buchwald-Hartwig Amination: This has become the gold standard for C-N bond formation due to its broad substrate scope, functional group tolerance, and typically milder reaction conditions.[1][2] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, where the choice of phosphine ligand is paramount to success.[2][3]

  • Ullmann Condensation: As the classical method, this reaction traditionally requires harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper.[4][5] While modern protocols have introduced improvements like soluble catalysts and ligands, it is often considered a secondary option to the more versatile Buchwald-Hartwig reaction for many applications.[3][4]

This guide will focus primarily on troubleshooting the more prevalent Buchwald-Hartwig approach for this specific transformation.

Troubleshooting Guide: From Low Conversion to Side-Product Formation

This section addresses the most common issues encountered during the synthesis of 2-Chloro-N-(2-methylphenyl)aniline in a direct question-and-answer format.

Q1: My reaction shows very low or no conversion of the starting materials. Where should I begin troubleshooting?

A1: Low or no conversion is almost always linked to the activity of the palladium catalyst. The issue can be traced to three key areas: the palladium source, the ligand, or the reaction conditions that fail to generate the active Pd(0) species.

  • Catalyst Inactivity: The active catalyst, a monoligated Pd(0) species, is sensitive to oxygen.[6] If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, incomplete reduction can halt the cycle before it begins.[7][8] Air-stable pre-catalysts (e.g., G3 or G4 palladacycles) are highly recommended as they ensure efficient and rapid generation of the active Pd(0) species under basic conditions.[6][7] Always use a fresh batch of pre-catalyst and ensure it has been stored properly under an inert atmosphere.

  • Suboptimal Ligand Choice: The coupling of an aryl chloride with an aniline to form a diarylamine is a sterically demanding transformation. The ligand must be both bulky and electron-rich to facilitate the critical steps of oxidative addition (of the aryl chloride) and reductive elimination (of the diarylamine product).[1][3] For this specific substrate combination, highly effective ligands include bulky biarylphosphines.

  • Poor Reagent Solubility: Insolubility is a frequently underestimated cause of reaction failure.[7] If your starting materials or base are not adequately dissolved, the reaction will be slow or incomplete. Ensure vigorous stirring, and if solubility is an issue, consider a co-solvent system or an alternative solvent.

Q2: I'm getting a decent conversion, but the primary side-product is 2-chloroaniline (hydrodehalogenation). How can I suppress this?

A2: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common competitive side reaction.[6] It typically arises from the formation of a palladium-hydride species, which can be caused by trace amounts of water or an inappropriate base/solvent combination.

  • Ensure Rigorously Anhydrous & Inert Conditions: Water is a primary culprit in forming Pd-H species. All solvents and reagents must be rigorously dried, and the reaction should be assembled and run under a strictly inert atmosphere (Argon or Nitrogen).

  • Optimize the Base: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) promote high reaction rates, they can also increase the rate of side reactions.[6][9] If hydrodehalogenation is significant, consider switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6][10] This may require a modest increase in temperature to maintain a reasonable reaction rate.

  • Accelerate Reductive Elimination: The faster the desired C-N bond forms, the less time there is for side reactions. Using a more sterically hindered ligand can accelerate the reductive elimination step, outcompeting the hydrodehalogenation pathway.[1][11]

Q3: The reaction is sluggish, and even after 24 hours, the conversion is incomplete. How can I increase the reaction rate?

A3: Sluggish reactions are a result of suboptimal kinetics, which can be addressed by tuning the temperature, solvent, and catalyst system.

  • Temperature: Buchwald-Hartwig aminations are typically run at elevated temperatures, often between 80-110 °C.[7] Carefully increasing the reaction temperature is the most straightforward way to increase the rate.

  • Solvent Choice: The solvent plays a crucial role in dissolving the reagents and stabilizing intermediates in the catalytic cycle.[9] Aprotic solvents like toluene, dioxane, and THF are common choices.[7][9] Consider screening solvents, including greener alternatives like 2-MeTHF or CPME, which have been shown to be effective.[12][13]

  • Base Strength: As a general rule, stronger bases lead to faster reaction rates. If you are using a weaker base like K₂CO₃ and the reaction is slow, switching to NaOtBu or LHMDS could provide a significant rate enhancement, provided your substrates are tolerant to these stronger bases.[8][9]

Visualizing Reaction Pathways and Troubleshooting

To better understand the process, the following diagrams illustrate the core catalytic cycle and a logical workflow for troubleshooting common issues.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd + Ar-Cl AmineCoord Amido Complex OxAdd->AmineCoord + R₂NH - Base-H⁺X⁻ Product 2-Chloro-N-(2-methylphenyl)aniline AmineCoord->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Problem: Poor Yield LowConv Low / No Conversion Start->LowConv SideProduct Major Side Products Start->SideProduct Cat Check Catalyst System: - Use fresh pre-catalyst - Ensure inert conditions - Re-evaluate ligand choice LowConv->Cat Cause? Cond Optimize Conditions: - Increase temperature - Screen solvents - Use stronger base LowConv->Cond Cause? HDH Hydrodehalogenation? (Ar-H formation) SideProduct->HDH HDH_Sol Solutions: - Use anhydrous reagents - Switch to weaker base (K₃PO₄) - Lower temperature HDH->HDH_Sol Yes

Caption: A logical workflow for troubleshooting poor reaction yields.

Frequently Asked Questions (FAQs)

Q1: How do I select the best phosphine ligand for coupling an aryl chloride with a secondary aniline?

A1: This is a challenging coupling that requires a highly active catalyst. The ligand must be sterically bulky and electron-rich to promote the difficult oxidative addition of the Ar-Cl bond and the subsequent reductive elimination. Dialkylbiaryl phosphine ligands are the state-of-the-art for this purpose.

LigandKey Structural FeaturePrimary Advantages for this Reaction
XPhos Bulky biarylphosphineHigh activity for coupling aryl chlorides; generally robust and versatile.[14]
RuPhos Bulky biarylphosphineExcellent for sterically hindered substrates; often provides high rates.[3][15]
BrettPhos Bulky biarylphosphineVery effective for hindered couplings; its structure can facilitate reductive elimination.[11][15]

A small-scale screen of these ligands is the most effective way to identify the optimal choice for your specific system.

Q2: What is the precise role of the base?

A2: The base serves two critical functions in the Buchwald-Hartwig amination.[9] First, it deprotonates the amine (or the amine-palladium complex) to form the palladium-amido intermediate, which is the key species that undergoes reductive elimination.[2] Second, when using a Pd(II) pre-catalyst, the base facilitates the initial reduction to the active Pd(0) species.[7]

Q3: Can I use Ullmann coupling for this synthesis instead?

A3: Yes, the Ullmann condensation is a viable, albeit often less efficient, alternative. The classic conditions involve high temperatures and copper powder.[4] Modern protocols use soluble copper salts (like CuI) with a ligand (e.g., a diamine) and can proceed at lower temperatures (100-120 °C).[16][17] However, for substrates with sensitive functional groups or for achieving the highest possible yields, the Buchwald-Hartwig amination is generally the superior method.[3]

Experimental Protocol: A Validated Starting Point

This protocol provides a robust set of starting conditions for the synthesis of 2-Chloro-N-(2-methylphenyl)aniline. Optimization may be required based on your specific results.

Materials:

  • 1-Chloro-2-iodobenzene (Aryl Halide)

  • 2-Methylaniline (Amine)

  • XPhos Pd G3 (Pre-catalyst)

  • Sodium tert-butoxide (NaOtBu) (Base)

  • Anhydrous Toluene (Solvent)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-chloro-2-iodobenzene (1.0 mmol, 1.0 equiv) and 2-methylaniline (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to determine when the starting material has been consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-Chloro-N-(2-methylphenyl)aniline product.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). WuXi AppTec.
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering.
  • Optimisation of the Pd/C catalysed Buchwald–Hartwig coupling.
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina.
  • How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos. Benchchem.
  • Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Publishing.
  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
  • Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions. Green Chemistry (RSC Publishing).
  • Experimental Protocol for Buchwald-Hartwig Amin
  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. PMC.
  • Ullmann condens
  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs.
  • Ullmann Coupling & other Cu C
  • Ullmann Reaction. Organic Chemistry Portal.
  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.

Sources

Purification strategies for 2-Chloro-N-(2-methylphenyl)aniline via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-DPA-002 Subject: Optimization of Column Chromatography for Lipophilic Diphenylamines Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Executive Summary

You are attempting to purify 2-Chloro-N-(2-methylphenyl)aniline (also known as 2-chloro-2'-methyldiphenylamine). This molecule presents a specific set of chromatographic challenges distinct from standard alkyl amines.

Unlike aliphatic amines, diphenylamines are extremely weak bases (pKa of conjugate acid


 0.78). They do not require aggressive basic modifiers (like 5-10% triethylamine) to prevent streaking. However, they are prone to oxidative degradation  on silica and often retain palladium residues  from Buchwald-Hartwig synthesis.

This guide provides a self-validating purification protocol designed to maximize yield and purity while effectively removing catalytic impurities.

Module 1: Pre-Chromatographic Assessment

Before packing your column, you must address the "Invisible Impurities"—specifically Palladium (Pd) and Phosphine ligands. Silica gel alone is often insufficient to remove homogeneous Pd-catalysts, which can elute with your product and cause degradation later.

The "Black Specks" Protocol (Pd Removal)

If your crude oil is dark brown/black or you used a homogeneous catalyst (e.g., Pd(OAc)2 + BINAP):

  • Dissolve crude mixture in minimal Toluene or DCM.

  • Add a solid-supported metal scavenger (e.g., Thiol-functionalized silica or activated carbon) at 10 wt% relative to crude mass.

  • Stir at 40°C for 30 minutes.

  • Filter through a pad of Celite 545 .

    • Why? This prevents metal leaching into your main silica column, which can catalyze oxidation of the amine during elution.

Module 2: The Chromatography Protocol

Stationary Phase Selection
  • Standard: Silica Gel 60 (40–63 µm).

  • Alternative: Neutral Alumina (use only if the compound degrades on silica, indicated by a color change to blue/green on the TLC plate).

Mobile Phase Strategy

Diphenylamines are lipophilic. A standard Hexane/Ethyl Acetate gradient is usually sufficient.

ParameterRecommendationTechnical Rationale
Base Solvent Hexanes (or Heptane)Provides the non-polar foundation.
Polar Modifier Ethyl Acetate (EtOAc)Toluene can be used as a substitute if co-elution with starting material occurs (utilizes

-

selectivity).
Additive 0.5% Triethylamine (TEA) Crucial: Even though the pKa is low, residual silanols on silica can still cause band broadening. A trace amount of TEA blocks these sites.
Loading Dry Load (Celite or Silica)The compound is a solid/oil. Wet loading in DCM often causes band spreading at the top of the column.
Step-by-Step Elution Gradient

Target Rf: 0.25 – 0.30

  • Equilibration: Flush column with 100% Hexanes (+ 0.5% TEA) .

    • Check: Ensure the heat of solvation has dissipated.

  • Gradient:

    • 0–5% EtOAc: Elutes non-polar impurities (unreacted aryl halides, phosphines).

    • 5–10% EtOAc: Product Elution Window .

    • 10–20% EtOAc: Elutes polar impurities (unreacted anilines, phosphine oxides).

  • Monitoring: Use UV (254 nm). The product will quench fluorescence strongly.

Module 3: Troubleshooting & FAQs

Q1: My product turns blue/green on the column. What is happening?

A: This is the "Diphenylamine Test" in action. Diphenylamines oxidize easily to form colored radical cations (like diphenylbenzidine violet) in the presence of oxidizers.

  • The Fix:

    • Use degassed solvents (sparge with Nitrogen for 10 mins).

    • Speed up the chromatography; do not leave the compound on the column overnight.

    • Switch to Neutral Alumina if silica acidity triggers the oxidation.

Q2: I see a "ghost" spot trailing my product on TLC.

A: This is likely the N-oxide or a hydrolysis byproduct.

  • The Fix: Run a 2D-TLC. Spot the crude, run it, dry the plate, rotate 90°, and run again. If the spot appears off-diagonal, the compound is decomposing on the silica. Refer to the "Neutral Alumina" recommendation above.

Q3: I cannot separate the product from the starting aniline (o-toluidine).

A: Primary anilines (starting material) and secondary anilines (product) have different H-bonding capabilities.

  • The Fix: Acetylation. Add a small amount of acetic anhydride to the crude. The primary aniline reacts much faster than the sterically hindered diphenylamine. The resulting acetamide will have a drastically different Rf, making separation easy.

Module 4: Visualization of Logic

Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the correct purification mode based on crude mixture characteristics.

PurificationStrategy Start Crude Reaction Mixture CheckColor Is mixture Black/Dark? Start->CheckColor Scavenge Add Metal Scavenger Filter via Celite CheckColor->Scavenge Yes (Pd residues) TLC_Check Run TLC (Hex/EtOAc 9:1) CheckColor->TLC_Check No Scavenge->TLC_Check Tailing Is there streaking? TLC_Check->Tailing StandardCol Std. Silica Column (Hex/EtOAc) Tailing->StandardCol No (Clean spot) ModifiedCol Add 0.5% TEA to Mobile Phase Tailing->ModifiedCol Yes Oxidation Product turns Blue/Green? StandardCol->Oxidation ModifiedCol->Oxidation Alumina Switch to Neutral Alumina Oxidation->Alumina Yes (Acid Sensitive) End Evaporate & Crystallize Oxidation->End No (Collect Fractions)

Figure 2: Separation Mechanism

Caption: Interaction differences between the target secondary amine and impurities on Silica.

SeparationLogic Silica Silica Surface (Acidic Si-OH) SM Starting Aniline (Primary Amine) Strong H-Bonding Retained High SM->Silica Strong Interaction Halide Aryl Halide (Non-Polar) No H-Bonding Elutes Fast Halide->Silica Weak Interaction Product Target: 2-Chloro-N-(2-methylphenyl)aniline (Secondary Amine + Steric Bulk) Weak H-Bonding Elutes Mid-Column Product->Silica Moderate Interaction

References

  • Buchwald, S. L., et al. (2006). Palladium-Catalyzed Amination of Aryl Halides. Organic Syntheses. [Link]

  • Biotage Application Notes. (2023). Strategies for Purifying Ionizable Amines. [Link]

  • PubChem Compound Summary. (2024). Diphenylamine Properties and pKa Data. [Link]

Recrystallization solvents for high-purity 2-Chloro-N-(2-methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: PUR-DPA-002 Subject: Recrystallization Solvents & Troubleshooting for High-Purity Isolation Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction

Welcome to the Technical Support Center. You are likely working with 2-Chloro-N-(2-methylphenyl)aniline (also known as 2-chloro-2'-methyldiphenylamine).

This compound presents a specific purification challenge: the ortho-ortho substitution pattern (2-Cl on one ring, 2-Me on the other) creates significant steric torsion. This often disrupts crystal lattice packing, making the compound prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing cleanly. Furthermore, diarylamines are susceptible to oxidative coloring, turning pink or violet over time.

This guide moves beyond generic advice, offering a logic-driven approach to selecting solvents and troubleshooting phase separation issues.

Module 1: Solvent Selection Logic

Q: Which solvent system should I use for the free base?

A: Because this molecule is highly lipophilic (LogP ~4.5–5.0) and potentially low-melting, single-solvent systems often fail. You require a Binary Solvent System to force precipitation without inducing oiling.

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-solvent)Ratio (v/v)Best For...
Polar/Aqueous Ethanol (95%) or MethanolWater 10:1 to 5:1General Purity. Best for removing inorganic salts and polar oxidation byproducts.
Non-Polar Hexane or HeptaneNone (Cooling only)N/ALow-Melting Solids. If the compound melts <60°C, cooling a saturated hexane solution to -20°C is often superior to adding water.
Hydrocarbon Toluene Heptane 1:3Scale-Up. Avoids the "oiling out" often seen with water addition.
Decision Matrix: Selecting Your Workflow

Use this logic flow to determine if you should recrystallize the free base or convert it to a salt.

SolventSelection Start Analyze Crude Material State IsSolid Is it a Solid? Start->IsSolid MeltingPoint Check Melting Point (MP) IsSolid->MeltingPoint Yes SaltForm Protocol C (Recommended): Convert to HCl Salt (MP increases >150°C) IsSolid->SaltForm No (It is an Oil) HighMP MP > 50°C MeltingPoint->HighMP High LowMP MP < 40°C or Oil MeltingPoint->LowMP Low RecrystEtOH Protocol A: Recrystallize from EtOH/H2O (Slow cooling required) HighMP->RecrystEtOH RecrystHex Protocol B: Recrystallize from Hexane (-20°C Freezer) LowMP->RecrystHex LowMP->SaltForm If Hexane fails

Figure 1: Decision tree for selecting the purification pathway based on the physical state of the crude 2-Chloro-N-(2-methylphenyl)aniline.

Module 2: Troubleshooting "Oiling Out"

Q: My solution turned cloudy and separated into a bottom oil layer instead of crystals. Why?

A: This is "Oiling Out" (Liquid-Liquid Phase Separation). It happens when the Limit of Solubility is crossed at a temperature above the compound's melting point in that solvent mixture.

The Mechanism: The ortho-methyl and ortho-chloro groups prevent flat pi-stacking. Solvating these hydrophobic pockets requires energy. If you add water (anti-solvent) too fast while the solution is hot, the hydrophobic effect forces the amine out of solution as liquid droplets before it can organize into a crystal lattice.

Corrective Protocol: The "Re-Heat and Seed" Method
  • Do not filter. Re-heat the mixture until the oil layer redissolves (add a small amount of Solvent A if necessary).

  • Cool slowly to exactly 5°C above the temperature where oiling occurred previously.

  • Seed: Add a tiny crystal of pure product (or scratch the glass).

  • Wait: Allow the seed to grow for 30 minutes at this stable temperature.

  • Cool: Only after a visible suspension forms, cool to room temperature, then 0°C.

Module 3: Detailed Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Best for solids with MP > 50°C.

  • Dissolution: Place 10g of crude solid in a flask. Add Ethanol (95%) in small portions (approx. 3-5 mL per gram) while heating to reflux (80°C) until dissolved.

    • Note: If the solution is dark purple/black, add Activated Charcoal (0.5g) , reflux for 5 mins, and filter hot through Celite.

  • Anti-Solvent Addition: While keeping the solution near boiling, add warm Water dropwise.

    • Stop point: Stop immediately when a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 mL of Ethanol to clear the turbidity. The solution should be saturated but clear.

  • Crystallization: Remove from heat. Insulate the flask with a towel to ensure slow cooling to Room Temp (RT).

    • Critical: Do not use an ice bath yet.

  • Collection: Once thick crystals form at RT, cool to 0°C for 1 hour. Filter and wash with cold 50% EtOH/Water.

Protocol C: The "Salt Formation" Strategy (High Purity)

Best for oils or difficult-to-crystallize batches. This converts the lipophilic amine into a polar ammonium salt.

Why this works: The HCl salt will have a significantly higher melting point and different solubility profile, bypassing the "oiling out" issues of the free base.

  • Dissolve: Dissolve crude oil in Diethyl Ether or Ethyl Acetate (10 mL/g).

  • Precipitate: Add 2M HCl in Diethyl Ether (or bubble HCl gas) dropwise with vigorous stirring.

    • Observation: A white to off-white solid (the Hydrochloride salt) will precipitate immediately.

  • Filter: Collect the solid salt.

  • Recrystallize Salt: Recrystallize this salt from hot Isopropanol (IPA) .

    • Solubility: The salt is soluble in hot IPA, insoluble in cold.

  • Free Base Recovery (Optional): If you need the neutral amine, suspend the pure salt in water, basify with NaOH, and extract into DCM. Evaporate to yield high-purity oil/solid.

Module 4: Impurity Management (FAQs)

Q: How do I remove Palladium (Pd) residues from the Buchwald-Hartwig coupling?

A: Recrystallization alone is often insufficient for Pd removal.

  • Solution: Before recrystallization, treat the organic solution of the crude amine with Silica Thiol scavengers or wash with aqueous N-Acetylcysteine .

Q: My product is pink. Is it ruined?

A: No. Diarylamines oxidize slightly in air to form "quino-imine" type dyes. These have high extinction coefficients, so even <0.1% impurity looks highly colored.

  • Fix: The Activated Charcoal step in Protocol A is mandatory here. Perform the recrystallization under a Nitrogen blanket if possible.

Q: How do I verify the structure/purity?

A:

  • 1H NMR: Look for the two distinct methyl signals (if using the salt vs free base) and the integration of the aromatic region (8 protons total).

  • HPLC: Use a C18 column.

    • Mobile Phase: Acetonitrile/Water (with 0.1% Formic Acid).

    • Expectation: The target amine will be less polar (later eluting) than the starting 2-chloroaniline but more polar than bis-substituted side products.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for general amine purification protocols).

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Context on impurities in diarylamine synthesis).

  • PubChem. (n.d.). 2-Chloro-N-(2-methylphenyl)aniline Compound Summary. (Physical property data).

  • Mettler Toledo. (n.d.). Crystallization of Organic Compounds: Oiling Out. (Mechanistic explanation of phase separation).

Overcoming catalyst poisoning during 2-Chloro-N-(2-methylphenyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Overcoming Catalyst Poisoning

Welcome to the technical support center dedicated to the successful synthesis of 2-Chloro-N-(2-methylphenyl)aniline. This guide is designed for researchers, chemists, and drug development professionals who utilize transition-metal-catalyzed cross-coupling reactions. We will delve into the common challenges associated with catalyst poisoning, providing expert-driven troubleshooting guides, diagnostic protocols, and preventative measures to ensure robust and reproducible results.

Introduction: The Synthetic Landscape

The formation of the C-N bond in 2-Chloro-N-(2-methylphenyl)aniline is most commonly achieved through two powerful cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig Amination and the Copper-catalyzed Ullmann Condensation.[1][2][3] While highly efficient, the catalysts central to these reactions are sensitive to various impurities that can lead to deactivation, a phenomenon known as catalyst poisoning.[4] This guide focuses on identifying, preventing, and overcoming these deactivation pathways.

Prominent Synthetic Methodologies [1]

Reaction Catalyst System Typical Conditions Advantages Challenges
Buchwald-Hartwig Amination Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) + Phosphine Ligand (e.g., XPhos, BippyPhos)Anhydrous aprotic solvent (Toluene, Dioxane), Strong non-nucleophilic base (NaOtBu), 80-110 °C, Inert Atmosphere.[5]High yields, broad functional group tolerance, milder conditions.[3]Sensitivity to air, moisture, and various impurities leading to catalyst poisoning.[6][7]
Ullmann Condensation Copper Powder or Copper(I) Salt (e.g., CuI)High-boiling polar aprotic solvent (DMF, DMSO), Base (K₂CO₃), High temperatures (>150 °C).[1][2]Lower cost of catalyst.[8]Harsh reaction conditions, limited substrate scope, often requires stoichiometric copper.[2][8]

Troubleshooting Guide & FAQs: When Your Reaction Fails

This section is structured to help you diagnose and resolve common issues encountered during the synthesis.

FAQ 1: My reaction has stalled or shows very low conversion. How do I know if catalyst poisoning is the culprit?

Answer: A stalled reaction is a primary indicator of catalyst deactivation. While other factors like incorrect stoichiometry or temperature can play a role, catalyst poisoning should be a primary suspect if the reaction initially proceeded as expected and then abruptly stopped.

Initial Diagnostic Steps:

  • Monitor Reaction Kinetics: Use techniques like GC-MS or LC-MS to track the consumption of starting materials and formation of the product over time. A sharp plateau in product formation after an initial period of reactivity strongly suggests catalyst deactivation.

  • Visual Inspection: Observe the catalyst. Has it changed color or precipitated out of the solution as a black solid (often indicating the formation of inactive palladium black)?

  • Control Experiment: Run a parallel reaction with highly purified, rigorously dried, and degassed reagents and solvents. If this reaction proceeds to completion, it strongly implicates impurities in your original setup.

FAQ 2: What are the most common catalyst poisons for Palladium and Copper catalysts in C-N coupling reactions?

Answer: Both palladium and copper catalysts are susceptible to a range of poisons that can be present in starting materials, solvents, or inadvertently introduced from the atmosphere. These substances coordinate strongly to the metal center, blocking active sites required for the catalytic cycle.[4][7][9]

Table of Common Catalyst Poisons:

Poison ClassExamplesProbable SourceEffect on Catalyst
Sulfur Compounds Thiols, sulfides, sulfates, elemental sulfurImpurities from starting material synthesis (e.g., residual reagents from aniline or aryl halide prep).[9]Strong, often irreversible coordination to the metal center, blocking active sites.[4][7]
Nitrogen Compounds Excess N-heterocycles (e.g., pyridine), certain functional groups (azo, some nitro groups).[6]Substrate, product, or additives.[9]Coordination to the metal can form stable, inactive complexes.[9] High concentrations of the amine substrate itself can sometimes inhibit the reaction.[10]
Halides Excess chloride, bromide, iodideSubstrates, salts, additives.[9]Can alter the electronic properties of the catalyst or form stable, less reactive halo-complexes.[9]
Oxygen & Water Atmospheric O₂, moisture in solvents or reagents.Incomplete drying of reagents/glassware, leaks in the inert atmosphere setup.Can lead to the oxidation of phosphine ligands (for Pd) or the formation of inactive metal hydroxides.[9] Water can also hydrolyze starting materials or ligands.
Heavy Metals Mercury, lead, arsenicContaminants in feedstocks or reagents.[11]Strong binding to the catalyst active sites, causing irreversible poisoning.[11]
Other Organics Nitriles, cyanides, phosphites, acetylenes.[4]Impurities or side-products.Can act as alternative ligands, competitively inhibiting the desired catalytic cycle.[7]
FAQ 3: My starting materials are commercially available and have high purity ratings. Do I still need to worry about poisons?

Answer: Yes, absolutely. A "99% pure" label can be misleading. The remaining 1% can contain ppm-level impurities of potent poisons like sulfur or heavy metals that are sufficient to kill a sensitive catalyst.[9][12] For instance, 2-chloroaniline can turn black when exposed to air, indicating degradation that could affect your reaction.

Proactive Measures:

  • Reagent Purification: Consider purifying critical reagents. 2-chloroaniline can be purified via steam distillation or by recrystallizing its hydrochloride salt.

  • Supplier Screening: If you consistently face issues, consider testing reagents from different suppliers or lots.

  • Inert Gas Purity: Ensure your nitrogen or argon supply is of high purity and that gas lines are free of leaks.

FAQ 4: I suspect my catalyst is poisoned. Can it be recovered or reactivated?

Answer: In some cases, yes. The feasibility of reactivation depends on the nature of the poison.

  • Reversible Poisoning: Deactivation by weakly coordinating species or fouling might be reversible.

  • Irreversible Poisoning: Strong poisons like sulfur or heavy metals often cause irreversible damage.[13][14]

A patented method for reactivating nitrogen-poisoned palladium catalysts involves separating the catalyst and treating it with a solution of an alkali or alkaline earth metal bicarbonate, carbonate, or hydroxide.[15] Another approach for deactivated supported palladium catalysts involves washing with a suitable organic polar solvent like acetone or methanol.[16] However, prevention is always the most effective strategy.

Diagnostic & Prevention Protocols

Protocol 1: Rigorous Solvent and Reagent Preparation

This protocol is designed to minimize the introduction of common poisons like water and oxygen.

Objective: To prepare anhydrous and deoxygenated solvents and reagents suitable for sensitive cross-coupling reactions.

Materials:

  • Reaction solvent (e.g., Toluene, Dioxane)

  • Inert gas (High-purity Argon or Nitrogen)

  • Schlenk line or glovebox

  • Appropriate drying agent (e.g., molecular sieves, sodium/benzophenone still)

  • Cannula transfer equipment

Procedure:

  • Solvent Drying:

    • If using a still, reflux the solvent over a suitable drying agent (e.g., sodium/benzophenone for toluene/dioxane) under an inert atmosphere until the characteristic blue/purple color of the ketyl radical persists.

    • Alternatively, pass the solvent through an activated alumina column (solvent purification system).

    • For benchtop use, store freshly opened anhydrous solvent over activated 3Å or 4Å molecular sieves.

  • Solvent Degassing:

    • Transfer the anhydrous solvent to a Schlenk flask.

    • Subject the solvent to three "freeze-pump-thaw" cycles:

      • Freeze: Immerse the flask in liquid nitrogen until the solvent is completely frozen.

      • Pump: Open the flask to high vacuum for 10-15 minutes to remove dissolved gases.

      • Thaw: Close the flask to vacuum, remove it from the liquid nitrogen, and allow it to thaw under a positive pressure of inert gas.

    • Repeat this cycle two more times.

  • Reagent Handling:

    • Solid reagents (e.g., base, ligand, catalyst) should be weighed and handled under an inert atmosphere, preferably in a glovebox.

    • Liquid reagents (e.g., aniline) should be transferred via syringe or cannula after ensuring they are dry and, if necessary, degassed.

Protocol 2: Small-Scale Diagnostic Reaction Array

Objective: To identify the source of catalyst poisoning by systematically testing individual reaction components.

Procedure:

  • Establish a Baseline: Run one reaction using your standard, trusted procedure with highly purified reagents (as per Protocol 1). This is your Positive Control .

  • Systematic Substitution: Set up a series of small-scale parallel reactions (e.g., in a vial block). In each reaction, substitute one component from your suspect batch for the corresponding component in the positive control.

    • Reaction A: Positive Control

    • Reaction B: Positive Control, but with the suspect aryl halide.

    • Reaction C: Positive Control, but with the suspect aniline.

    • Reaction D: Positive Control, but with the suspect base.

    • Reaction E: Positive Control, but with the suspect solvent.

  • Analysis: Monitor all reactions by TLC or GC-MS at regular intervals. The reaction that fails or stalls will pinpoint the contaminated component.

Visualizing Catalyst Deactivation & Troubleshooting

The following diagrams illustrate the mechanism of catalyst poisoning and a logical workflow for troubleshooting.

Mechanism of Catalyst Poisoning

CatalystPoisoning Figure 1. A poison (P) irreversibly binds to the active Pd(0) catalyst, forming an inactive complex and halting the catalytic cycle. cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Ar-Pd(II)-X(L)₂ Oxidative Addition Pd0->OxAdd + Ar-X Inactive L₂Pd(0)-P Inactive Complex Pd0->Inactive Transmetal Ar-Pd(II)-NR¹R²(L)₂ Amide Complex OxAdd->Transmetal + HNR¹R² - HX Transmetal->Pd0 Reductive Elimination Product {Ar-NR¹R² | Product} Transmetal->Product Poison {Poison (P) | e.g., Sulfur Compound} Poison->Inactive Strong Coordination

Caption: Figure 1. A poison (P) irreversibly binds to the active Pd(0) catalyst, forming an inactive complex and halting the catalytic cycle.

Troubleshooting Workflow for Stalled Reactions

TroubleshootingWorkflow Start Reaction Stalled or Low Conversion Check_Params Verify Basic Parameters (Temp, Stirring, Stoichiometry) Start->Check_Params Params_OK Parameters Correct? Check_Params->Params_OK Fix_Params Action: Correct Reaction Parameters Params_OK->Fix_Params No Poison_Suspect Suspect Catalyst Poisoning Params_OK->Poison_Suspect Yes Fix_Params->Start Run_Control Run Positive Control with Purified Reagents Poison_Suspect->Run_Control Control_OK Control Reaction Successful? Run_Control->Control_OK Bad_Catalyst Issue May Be with Catalyst Batch or Ligand Quality Control_OK->Bad_Catalyst No Run_Diagnostic Run Diagnostic Array (Protocol 2) to Isolate Contaminated Component Control_OK->Run_Diagnostic Yes Source_Found Source of Poison Identified? Run_Diagnostic->Source_Found Purify_Reagent Action: Purify or Replace Contaminated Reagent/Solvent Source_Found->Purify_Reagent Yes Complex_Issue Investigate Complex Issues: - Substrate-specific inhibition - Product inhibition - Mechanical failure Source_Found->Complex_Issue No Purify_Reagent->Start

Caption: Figure 2. A step-by-step decision tree for diagnosing the root cause of a failed C-N cross-coupling reaction.

References

  • Larkin, J. M. (1976). Method for reactivating palladium catalysts. U.S. Patent No. 3,959,382.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Applied Catalysts. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]

  • MDPI. (2023, June 27). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]

  • ACS Catalysis. (2016, May 23). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. Retrieved from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • McKendry, L. H. (1992). Process for the preparation of 2-chloro and 2,6-dichloroanilines. European Patent No. EP 0500156 A1.
  • Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]

  • PMC. (n.d.). Recent Green and Sustainable Pd‐Catalyzed Aminations. Retrieved from [Link]

  • GAS Dortmund. (n.d.). Detection of Catalyst Poisons. Retrieved from [Link]

  • LCGC. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Retrieved from [Link]

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]

  • De-Yi, L. (1991). Palladium catalyst reactivation. U.S. Patent No. 4,999,326.
  • Digital Refining. (n.d.). Question 101: What analytical methods can distinguish between organic and inorganic iron (Fe) compounds in the feed?. Retrieved from [Link]

  • University of Windsor. (n.d.). Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. Retrieved from [Link]

  • SciSpace. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-CHLOROANILINE. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ACS Publications. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • ACS Publications. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]

  • McKendry, L. H. (1991). Process for the preparation of 2-chloro and 2,6-dichloroanilines. U.S. Patent No. 5,068,392.
  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Minimizing homocoupling side products in diarylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Minimizing Homocoupling Side Products

Welcome to the technical support center for diarylamine synthesis. As researchers and drug development professionals, achieving high-yielding, clean C-N cross-coupling reactions is paramount. One of the most persistent challenges in this area, particularly in palladium-catalyzed Buchwald-Hartwig amination, is the formation of homocoupling side products, which can complicate purification and significantly reduce the yield of your target diarylamine.

This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to rationally design and optimize your reactions for success.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses foundational questions about the nature of homocoupling side products in the context of diarylamine synthesis.

Q1: What exactly is "homocoupling" in the context of a Buchwald-Hartwig reaction?

A: Homocoupling refers to the undesired dimerization of starting materials. In a typical diarylamine synthesis, which aims to couple an aryl halide (Ar-X) with an amine (R₂NH), two primary types of homocoupling can occur:

  • Aryl-Aryl Homocoupling: Two molecules of the aryl halide couple to form a biaryl species (Ar-Ar). This is often the most significant and problematic side reaction.

  • Amine Homocoupling: Two molecules of the amine can couple, though this is less common under standard Buchwald-Hartwig conditions and is more relevant in other coupling chemistries.

These side reactions consume your starting materials and catalyst, leading to lower yields and the formation of impurities that can be difficult to separate from the desired diarylamine product.[1][2]

Q2: What are the primary mechanistic causes of aryl-aryl homocoupling?

A: Aryl-aryl homocoupling arises from off-cycle reactions within the palladium catalytic cycle. While the exact mechanism can be complex and dependent on specific reaction conditions, a common pathway involves the reaction of two palladium-aryl intermediates or the reaction of a palladium-aryl intermediate with an arylboronic acid impurity. The key takeaway is that conditions that disfavor the desired C-N reductive elimination step or lead to catalyst instability can open the door for these unwanted side reactions.[3][4]

Q3: How can I quickly detect if homocoupling is a significant issue in my reaction?

A: The most reliable methods for detecting and quantifying homocoupling byproducts are:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. You can easily identify the biaryl product by its expected mass in the chromatogram.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The biaryl product will have a distinct set of aromatic signals. Comparing the crude NMR to the spectra of your starting materials and desired product can quickly reveal the presence of this key impurity.

Part 2: Troubleshooting Guide - A Parameter-by-Parameter Approach

If you've identified homocoupling as a problem, this section provides targeted Q&A troubleshooting based on specific reaction parameters.

Catalyst System: The Heart of the Reaction

The choice of palladium source and, more importantly, the phosphine ligand is the single most critical factor in controlling selectivity.

Q4: My reaction is producing a significant amount of biaryl impurity. Is my ligand choice to blame?

A: Very likely, yes. The ligand's structure dictates the steric and electronic environment around the palladium center, which directly influences the rates of the catalytic cycle steps.[5]

  • The "Why": The desired final step in the catalytic cycle is the reductive elimination of the diarylamine from the LPd(Ar)(NR₂) intermediate. Homocoupling is a competing pathway. Bulky, electron-rich phosphine ligands are generally required to promote the C-N reductive elimination over side reactions.[6][7][8] These ligands favor the formation of a three-coordinate palladium intermediate, which has been shown to undergo reductive elimination more rapidly.[6]

  • Troubleshooting Steps:

    • Switch to a Bulky Biarylphosphine Ligand: If you are using simpler ligands like P(o-Tol)₃ or dppf and seeing homocoupling, switch to a modern, sterically demanding biarylphosphine ligand. These are designed to accelerate reductive elimination.[5][9]

    • Consult a Ligand Selection Guide: The optimal ligand is substrate-dependent. Use the table below as a starting point. For particularly challenging couplings, screening a small panel of ligands is the most effective strategy.[1]

LigandKey FeatureIdeal ForHomocoupling Suppression
RuPhos Bulky, electron-richSecondary amines, sterically hindered substratesExcellent
BrettPhos Very bulky, electron-richPrimary amines, challenging aryl chloridesExcellent
XPhos General purpose, bulkyWide range of primary & secondary aminesVery Good
XantPhos Wide bite angleNH-heterocycles, amidesGood, can be effective with weaker bases

Data synthesized from multiple sources.[1][10][11][12]

Q5: I'm using Pd(OAc)₂ or Pd₂(dba)₃ and seeing inconsistent results and side products. Would a palladium pre-catalyst help?

A: Absolutely. Using a palladacycle pre-catalyst is highly recommended for reproducibility and minimizing side reactions.

  • The "Why": Traditional palladium sources like Pd(OAc)₂ require an in situ reduction from Pd(II) to the active Pd(0) state. This process can be inefficient and generate palladium black or other species that promote side reactions like homocoupling.[13] Modern palladacycle pre-catalysts (e.g., G3 and G4 Buchwald pre-catalysts) are designed to cleanly and rapidly generate the active LPd(0) catalyst upon exposure to a base, ensuring a more controlled and efficient entry into the catalytic cycle.[1]

  • Troubleshooting Steps:

    • Switch to a G3 or G4 Pre-catalyst: Replace your Pd(OAc)₂/ligand or Pd₂(dba)₃/ligand combination with an equimolar amount of a commercially available palladacycle pre-catalyst (e.g., XPhos Pd G3).

    • Ensure Stoichiometry: Use a precise Pd:Ligand ratio, typically between 1:1 and 1:2. Pre-catalysts conveniently have a built-in 1:1 ratio.

The following diagram illustrates the desired catalytic cycle for diarylamine synthesis and the off-cycle pathway leading to aryl-aryl homocoupling. The key to success is maximizing the rate of C-N reductive elimination relative to the homocoupling pathway.

G cluster_cycle Desired Catalytic Cycle cluster_side Undesired Homocoupling Pathway Pd0 LPd(0) (Active Catalyst) OA Oxidative Addition LPd(II)(Ar)(X) Pd0->OA + Ar-X AmineCoord Amine Coordination & Deprotonation OA->AmineCoord + R₂NH, Base SideRxn Dimerization or Transmetalation OA->SideRxn Competes with Amine Coordination Amido LPd(II)(Ar)(NR₂) AmineCoord->Amido RE Reductive Elimination Amido->RE RE->Pd0 Product: Ar-NR₂ Homocoupling Homocoupling Reductive Elimination SideRxn->Homocoupling Byproduct Byproduct: Ar-Ar Homocoupling->Byproduct caption Fig 1. Desired C-N coupling vs. undesired homocoupling.

Caption: Fig 2. A decision tree for troubleshooting homocoupling.

Part 3: Recommended Experimental Protocol

This general procedure incorporates best practices to proactively minimize homocoupling side products in a standard Buchwald-Hartwig amination.

Objective: To synthesize a diarylamine from an aryl bromide and a secondary amine with minimal biaryl formation.

Reagents & Equipment:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Secondary Amine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, Degassed Toluene (5 mL)

  • Oven-dried reaction vial with a PTFE-lined cap, magnetic stir bar

  • Inert atmosphere (glovebox or Schlenk line with Argon/Nitrogen)

Procedure:

  • Preparation (Inert Atmosphere is CRITICAL):

    • In a glovebox, add the aryl bromide (if solid), RuPhos Pd G3 pre-catalyst, and sodium tert-butoxide to the oven-dried reaction vial containing a stir bar.

    • Rationale: Adding the solids under an inert atmosphere prevents premature catalyst decomposition, which can lead to side reactions. [8]Using a pre-catalyst ensures clean activation. [1]

  • Reagent Addition:

    • Seal the vial with the cap.

    • Add the anhydrous, degassed toluene via syringe.

    • Add the secondary amine via syringe. If the aryl bromide is a liquid, add it at this step.

    • Rationale: Using anhydrous and degassed solvents is crucial. Water can interfere with the base and catalytic cycle, while oxygen deactivates the Pd(0) catalyst. [2]

  • Reaction:

    • Place the sealed vial in a pre-heated oil bath or heating block set to 80-100 °C.

    • Begin vigorous stirring.

    • Rationale: A moderate temperature is chosen to balance reaction rate with selectivity. [1]Vigorous stirring is important for reactions with heterogeneous components like the base.

  • Monitoring:

    • Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by LC-MS or TLC.

    • Check for the disappearance of the aryl bromide and the formation of the diarylamine product and the potential biaryl homocoupling byproduct.

  • Workup:

    • Once the reaction is complete (typically 12-24 hours), cool the vial to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Filter the mixture through a short pad of Celite to remove inorganic salts and palladium residues. Wash the pad with additional solvent. [8] * Rationale: Celite filtration provides a simple method to remove insoluble materials before aqueous extraction.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the pure diarylamine product.

References
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC. Available at: [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. Available at: [Link]

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC. Available at: [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing). Available at: [Link]

  • Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC. Available at: [Link]

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - ACS Publications. Available at: [Link]

  • Selectivity issue in C−N couplings between diarylamines and aryl halides bearing free amino groups for triarylamine synthesis. - ResearchGate. Available at: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC. Available at: [Link]

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers - Xingwei Li. Available at: [Link]

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - Figshare. Available at: [Link]

  • Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines - RSC Publishing. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. Available at: [Link]

  • Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Streamlined Umpolung Coupling to Diarylamine Using an Easily Accessible Copper Catalyst under Mild Conditions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles - NIH. Available at: [Link]

  • Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings - Research Portal. Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. Available at: [Link]

  • Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • Streamlined Umpolung Coupling to Diarylamine Using an Easily Accessible Copper Catalyst under Mild Conditions - ResearchGate. Available at: [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • "Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions" - Amazon S3. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - The Royal Society of Chemistry. Available at: [Link]

  • Recent advances in controllable/divergent synthesis - Beilstein Journals. Available at: [Link]

  • A green and mild procedure to selective synthesis of diarylamine via domino reaction of aryl halides and arginine catalyzed by magnetic‐MOF | Request PDF - ResearchGate. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]

  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates - ResearchGate. Available at: [Link]

  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC - NIH. Available at: [Link]

  • MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Available at: [Link]

  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement | Organic Letters. Available at: [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals. Available at: [Link]

  • Aryl-aryl crosss-couplings that avoid the preparation of haloaromatics - PubMed. Available at: [Link]

  • Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents | Request PDF - ResearchGate. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]

  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Sterically Hindered Amide Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in sterically hindered amine coupling reactions. Here, we will explore the root causes of these difficulties and provide actionable, field-proven strategies to overcome them.

Introduction: The Challenge of Steric Hindrance

Amide bond formation is a cornerstone of organic synthesis, yet its efficiency can be dramatically reduced when bulky substituents are present near the reacting centers of the carboxylic acid or the amine. This "steric hindrance" physically obstructs the necessary orbital overlap for bond formation, leading to sluggish or failed reactions.[1] Common culprits include α,α-disubstituted amino acids, N-methylated amines, and β-branched amino acids like valine and isoleucine.[1]

This guide provides a structured approach to troubleshooting these challenging couplings, moving from simple optimizations to more advanced strategies.

Frequently Asked Questions & Troubleshooting Guide

Q1: My standard coupling protocol (e.g., EDC/HOBt) is failing for a hindered substrate. What are the first things I should try?

Before resorting to more exotic reagents, simple modifications to your existing protocol can often yield significant improvements.

  • Optimize Reaction Conditions :

    • Increase Reaction Time and Temperature : Extending the reaction time, even to overnight, can allow the slow coupling to proceed to completion.[1] Gentle heating can also help overcome the activation energy barrier, but be cautious as this can increase the risk of racemization, especially with chiral centers.[1][2]

    • "Double Coupling" : After the initial coupling period, you can wash the reaction and add a fresh charge of coupling reagents and activated acid. This can be particularly effective in solid-phase peptide synthesis (SPPS) to drive the reaction to completion.[2]

  • Re-evaluate Your Reagents and Stoichiometry :

    • Fresh Reagents : Ensure your coupling reagents, especially carbodiimides like EDC, are fresh and have been stored properly to prevent hydrolysis.[3]

    • Stoichiometry : While a slight excess of the amine (1.1-1.2 equivalents) is often recommended, avoid using a large excess of the coupling reagent, as this can lead to side reactions.[2][3]

Below is a troubleshooting workflow for initial optimizations:

G start Low Conversion Observed reagents Check Reagent Quality (Freshness, Storage) start->reagents conditions Optimize Conditions (Time, Temperature) reagents->conditions double_couple Perform Double Coupling conditions->double_couple reassess Re-evaluate Yield double_couple->reassess success Problem Solved reassess->success High Yield next_step Proceed to Advanced Strategies reassess->next_step Low Yield

Caption: Initial troubleshooting workflow for low coupling efficiency.

Q2: I've optimized my standard conditions with no luck. Which coupling reagents are more effective for hindered substrates?

When standard carbodiimide-based methods fail, switching to a more potent class of coupling reagents is the logical next step.

  • Uronium/Guanidinium and Aminium Salts : Reagents like HATU, HBTU, and HCTU are known for their high reactivity and are often the first choice for difficult couplings.[4][5][] They react with the carboxylic acid to form highly activated esters that are more readily attacked by hindered amines.[7] HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in its leaving group, which accelerates the coupling reaction.[8]

  • Phosphonium Salts : Reagents such as PyBOP and PyAOP are also highly effective for sterically demanding couplings.[4][9] A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component, which allows for the use of equimolar amounts of the acid and amine.[10] This is particularly beneficial in cyclization reactions or when the amine is a valuable component.[10]

The following table summarizes some common classes of coupling reagents and their suitability for hindered couplings:

Reagent ClassExamplesSuitability for Hindered CouplingsKey AdvantagesPotential Disadvantages
Carbodiimides DCC, DIC, EDCLow to ModerateWell-established, readily available.[5]Can be inefficient for hindered substrates; DCC produces an insoluble urea byproduct.[4]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUHigh to Very HighFast reaction rates, high efficiency.[5][8]Can be more expensive; potential for side reactions if used in excess.[5]
Phosphonium Salts PyBOP, PyAOPHigh to Very HighHighly effective for hindered couplings, including N-methyl amino acids.[4][9]Higher cost compared to carbodiimides.
Triazine-based Reagents DMT-MM, CDMTModerate to HighCDMT is effective for hindered amines and can reduce epimerization.[7] DMT-MM is effective in aqueous media.[5]Performance can be substrate-dependent.
Q3: What role do the base and solvent play in these reactions, and how can I optimize them?

The choice of base and solvent can have a significant impact on the outcome of a hindered coupling reaction.

  • Base Selection : A non-nucleophilic, sterically hindered base is crucial to prevent side reactions.

    • Diisopropylethylamine (DIPEA) and 2,4,6-collidine are common choices.[9] They are basic enough to deprotonate the amine and neutralize acidic byproducts without competing as nucleophiles.

    • In some cases, using an inorganic base like Na2CO3 or K2CO3 can lead to cleaner reactions.[]

    • The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can sometimes enhance the reaction rate for very hindered couplings, but caution is advised as it can increase the risk of racemization.[2][]

  • Solvent Choice : The solvent must fully solubilize all reactants.

    • N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are common aprotic solvents for amide coupling.[3]

    • For particularly difficult couplings or substrates with poor solubility, N-Methyl-2-pyrrolidone (NMP) can be a good alternative.

    • In some cases, adding chaotropic salts like LiCl to the reaction can help break up hydrogen bonds that cause aggregation, particularly in peptide synthesis.[2]

Q4: Are there alternative strategies beyond standard coupling reagents for extremely difficult couplings?

For exceptionally challenging substrates, more advanced and sometimes less conventional methods may be necessary.

  • Acyl Fluoride Intermediates : The in-situ generation of acyl fluorides from carboxylic acids has proven to be a powerful strategy for coupling sterically hindered substrates.[11][12] Acyl fluorides are highly reactive yet small, minimizing steric clash during the coupling step.[11] Reagents like BTFFH can be used to generate the acyl fluoride under mild conditions.[11] This method has been shown to provide significantly improved yields where other methods have failed.[12]

  • Catalytic Direct Amidation : Emerging methods focus on the direct dehydrative condensation of carboxylic acids and amines using a catalyst, with water as the only byproduct.[13][14] While still an area of active research, certain organoboron catalysts have shown promise for the amidation of sterically hindered substrates.[13]

  • Grignard Reagent Addition to Isocyanates : For the synthesis of exceptionally hindered amides, the addition of a Grignard reagent to an isocyanate offers a C-C bond-forming approach to amide synthesis, in contrast to the traditional C-N bond formation.[15][16] This method has been successful in creating amides that are inaccessible by other means.[15]

The decision-making process for choosing an advanced strategy can be visualized as follows:

G start Potent Coupling Reagents (e.g., HATU, PyAOP) Still Give Low Yield acyl_fluoride Consider Acyl Fluoride Method start->acyl_fluoride High Steric Hindrance catalytic_amidation Explore Catalytic Direct Amidation start->catalytic_amidation Greener Chemistry Desired grignard Use Grignard/Isocyanate Route for Extremely Hindered Cases start->grignard Exceptional Steric Bulk implement Implement Selected Protocol acyl_fluoride->implement catalytic_amidation->implement grignard->implement

Caption: Decision tree for selecting an advanced coupling strategy.

Detailed Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling of a Hindered Amine

This protocol outlines a general method for the acylation of a sterically hindered amine using HATU, a highly effective uronium salt-based coupling reagent.[9]

Materials:

  • Carboxylic acid (1.0 eq)

  • Sterically hindered amine (1.0-1.2 eq)

  • HATU (1.1-1.3 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the sterically hindered amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered substrates, the reaction may require an extended period (several hours to overnight).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Capping of Unreacted Amines in Solid-Phase Peptide Synthesis (SPPS)

When a coupling reaction on a solid support is incomplete, it is crucial to "cap" the unreacted amines to prevent the formation of deletion sequences in the final peptide. This is typically done using a highly reactive and unhindered acetylating agent.[1]

Materials:

  • Peptide-resin with unreacted amines

  • Acetic anhydride

  • Pyridine or DIPEA

  • DMF

Procedure:

  • After the coupling step, wash the peptide-resin thoroughly with DMF to remove any residual coupling reagents.

  • Prepare a capping solution, typically a mixture of acetic anhydride and a base like pyridine or DIPEA in DMF (e.g., 10% acetic anhydride, 5% pyridine in DMF).

  • Add the capping solution to the resin and agitate for 15-30 minutes at room temperature.

  • Drain the capping solution and wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Proceed with the deprotection of the N-terminal protecting group for the next coupling cycle.

References

  • Technical Support Center: Troubleshooting Low Yield in TOTU-Mediated Coupling - Benchchem.
  • Coupling Reagents - Aapptec Peptides.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - Benchchem.
  • A Researcher's Guide to Amine Coupling: Evaluating Alternatives to N-Succinimidyl 2-phenylacetate - Benchchem.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (2024).
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Available at: [Link]

  • Ghavre, M., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. RSC Advances, 6(1), 493-500.
  • Gavit, A. V., et al. (2023). Aryl Borane as a Catalyst for Dehydrative Amide Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines - Benchchem.
  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. ACS Chemical Neuroscience.
  • Ishihara, K. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Available at: [Link]

  • Warner, S., et al. (2019). A green chemistry perspective on catalytic amide bond formation.
  • Lanari, D., et al. (2023). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Molecules, 28(14), 5361.
  • Sharma, A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(38), 5122-5126.
  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction - Benchchem.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. Available at: [Link]

  • Massolo, E., Pirola, M., & Benaglia, M. (2020). Amide Bond Formation Strategies: Latest Advances on a Dateless Transformation. European Journal of Organic Chemistry, 2020(10), 1413-1432.
  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Journal of the American Chemical Society.
  • Lund, G., & Bode, J. W. (2013). Emerging Methods in Amide- and Peptide-Bond Formation. Israel Journal of Chemistry, 53(6-7), 496-508.
  • Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1976-1983.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). Tetrahedron Letters, 53(38), 5122-5126.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Arom
  • McKendrick, J. E., et al. (2019). Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 21(20), 5649-5657.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. CHIMIA, 68(4), 252-255.
  • General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. (2019). Chemical Communications. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Amides Preparation and Reactions Summary - Chemistry Steps. (2020). Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. (2014). ResearchGate. Available at: [Link]

Sources

Removing palladium residues from 2-Chloro-N-(2-methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategy

Welcome. If you are accessing this guide, you are likely dealing with persistent palladium (Pd) levels in your Buchwald-Hartwig coupling product, 2-Chloro-N-(2-methylphenyl)aniline .

This compound presents a specific challenge: it is a secondary diarylamine with steric hindrance (ortho-chloro and ortho-methyl groups). While the steric bulk helps prevent stable N-Pd complexation compared to unhindered amines, the nitrogen lone pair can still coordinate to Pd(II), rendering standard washes ineffective. Furthermore, the lipophilicity of the diaryl backbone often requires non-polar solvents, which can limit the kinetics of some polar scavengers.

Your Goal: Reduce Pd from >500 ppm (typical crude) to <10 ppm (ICH Q3D Oral Limit) or <1 ppm (Parenteral).

The Three-Pillar Approach:

  • Bulk Removal: Activated Carbon (Cost-effective, but risk of yield loss).[1]

  • Precision Polishing: Silica-based Scavengers (High selectivity, high recovery).

  • Scalable Extraction: L-Cysteine/NAC Wash (Green, scalable, low cost).

Decision Matrix: Selecting Your Method

Before starting, use this workflow to select the optimal purification route based on your current stage and constraints.

Pd_Removal_Workflow Start Start: Crude 2-Chloro-N-(2-methylphenyl)aniline Check_Pd Check Initial Pd Level Start->Check_Pd High_Pd > 1000 ppm (Bulk Removal Needed) Check_Pd->High_Pd Low_Pd < 500 ppm (Polishing Needed) Check_Pd->Low_Pd Scale_Check Check Scale High_Pd->Scale_Check Method_Scavenger Method B: Silica Scavengers (High yield, expensive) Low_Pd->Method_Scavenger Direct Polishing Lab_Scale Lab Scale (<100 g) Scale_Check->Lab_Scale Plant_Scale Pilot/Plant Scale (>1 kg) Scale_Check->Plant_Scale Method_Carbon Method A: Activated Carbon (Cheap, but yield loss risk) Lab_Scale->Method_Carbon Quick fix Lab_Scale->Method_Scavenger High Purity Req Plant_Scale->Method_Carbon If Extraction Fails Method_Extraction Method C: L-Cysteine Extraction (Scalable, Green) Plant_Scale->Method_Extraction Best ROI

Caption: Workflow for selecting the optimal palladium removal method based on initial contamination levels and operational scale.

Technical Troubleshooting & FAQs

Category 1: Scavenger Inefficiency[2]

Q: I treated my reaction mixture with a Thiol scavenger for 4 hours, but Pd levels only dropped from 800 ppm to 200 ppm. Why? A: This is a classic kinetic issue.

  • Solvent Mismatch: Thiol-modified silica functions best in solvents that swell the pores or allow good diffusion (THF, DMF, MeOH). If your amine is in Toluene or Heptane, the scavenger kinetics are significantly slower.

    • Fix: Add a co-solvent like THF or Ethanol (10-20% v/v) to improve wetting.

  • Temperature: Room temperature scavenging is often too slow for coordinated Pd-Amine complexes.

    • Fix: Increase temperature to 50–60°C. This accelerates the ligand exchange between your amine product and the thiol scavenger.

  • Pd Oxidation State: Thiol scavengers (Si-Thiol) are excellent for Pd(II) and Pd(0). However, if you have stable Pd(II) clusters, Si-DMT (Dimercaptotriazine) often outperforms Thiol due to its chelating tridentate nature.

Q: Which scavenger is specific for 2-Chloro-N-(2-methylphenyl)aniline? A: Based on the secondary amine structure, Si-Thiourea or Si-DMT are the top recommendations.

  • Si-Thiourea: Excellent for scavenging Pd from amine-rich environments because the thiourea binds Pd stronger than the secondary aniline nitrogen.

  • Si-DMT: Best if the Pd is stubborn or in a high oxidation state.

Category 2: Yield Loss & Color

Q: I used Activated Carbon (Charcoal) and lost 25% of my product. Is this normal? A: Yes, unfortunately. Secondary diarylamines have flat, aromatic structures that adsorb strongly to the graphitic planes of activated carbon via


-

stacking.
  • Fix: Switch to Protocol C (L-Cysteine Extraction) or Protocol B (Silica Scavengers) . These methods rely on chemical affinity for the metal, not physical adsorption, preserving your yield (>95% recovery is standard).

Q: My product is technically low in Pd (<10 ppm) but still looks grey/brown. How do I fix the color? A: The color often comes from colloidal Pd nanoparticles (Pd black) that are too small to filter but not chemically active enough to bind to scavengers quickly.

  • Fix: Perform a "Celite Filtration" with a small amount of Activated Carbon (only 5% w/w). The carbon will adsorb the color bodies/colloids, while the low loading minimizes product loss.

Detailed Experimental Protocols

Protocol A: Silica-Based Scavenger (The "Polishing" Method)

Best for: High value batches, Lab scale, Final polishing (<500 ppm).

Materials:

  • SiliaMetS® Thiol or Si-DMT (Loading ~1.2 mmol/g).[2]

  • Solvent: THF, EtOAc, or MeOH.

Step-by-Step:

  • Dissolve crude 2-Chloro-N-(2-methylphenyl)aniline in 10 volumes of solvent (e.g., 10 mL/g).

  • Calculation: Add 4 equivalents of scavenger relative to the residual Pd content.

    • Rule of Thumb: If Pd content is unknown, add 5-10% w/w of scavenger relative to the mass of the product.

  • Incubation: Stir the suspension at 50°C for 4 hours .

    • Note: Vigorous stirring is essential to keep the silica suspended.

  • Filtration: Filter the hot mixture through a 0.45 µm membrane or a pad of Celite to remove the silica.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover adsorbed product.

  • Concentrate: Evaporate solvent to yield the purified amine.

Protocol B: Aqueous L-Cysteine Extraction (The "Scalable" Method)

Best for: Multi-kilogram scale, Cost-sensitive projects, High initial Pd.

Mechanism: L-Cysteine is a water-soluble amino acid that chelates Pd, pulling it from the organic phase into the aqueous phase.

Step-by-Step:

  • Dissolve the crude product in a water-immiscible solvent (e.g., Toluene, EtOAc, or DCM).

  • Prepare a 10% w/v aqueous solution of L-Cysteine .

  • Add the aqueous solution to the organic layer (Ratio: 20-30% of the organic volume).

  • Heat & Stir: Heat the biphasic mixture to 60°C and stir vigorously for 1 hour.

    • Critical: The heat helps break the Pd-Amine complex.

  • Phase Separation: Cool to room temperature and separate the layers. The Pd will be in the aqueous layer (often turning it yellow/orange).

  • Repeat: If necessary, repeat the wash once.

  • Final Wash: Wash the organic layer with water (to remove residual cysteine) and brine, then dry over Na2SO4.

Protocol C: Activated Carbon Treatment (The "Bulk" Method)

Best for: Removing massive Pd contamination (>5000 ppm) before polishing.

Step-by-Step:

  • Dissolve product in a polar solvent (THF or DMF work best to minimize product adsorption).

  • Add Activated Carbon (e.g., Darco KB-B or C-941) at 10-20% w/w relative to the product.

  • Stir at 50°C for 2-4 hours .

  • Filter through a Celite pad.[3]

    • Tip: Use a double layer of filter paper to catch fine carbon particles.

Comparative Efficiency Data

The following table summarizes expected performance for removing Pd from a secondary amine matrix (Starting Pd: 1000 ppm).

MethodScavenger/AgentPd Removal EfficiencyYield RecoveryCostNotes
Silica Scavenger Si-Thiol90-95%>98%HighGood general purpose.
Silica Scavenger Si-DMT >99% >99% HighBest for stubborn Pd(II).
Extraction L-Cysteine85-95%95-98%LowExcellent scalability; requires biphasic setup.
Adsorption Activated Carbon80-90%75-85%Very LowHigh yield loss risk; messy cleanup.
Crystallization None20-50%60-80%LowIneffective alone; Pd often co-crystallizes.

References

  • Biotage. (2023).[4] How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
  • ICH. (2019).[5] ICH Q3D(R2) Guideline for Elemental Impurities. Retrieved from [Link]

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions. (Highlighting L-Cysteine scalability).

Sources

Technical Support Center: Temperature Control for Selective N-Arylation of 2-Methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development and materials science increasingly rely on sterically hindered building blocks, the cross-coupling of ortho-substituted anilines like 2-methylaniline (o-toluidine) has become a critical workflow.

The ortho-methyl group introduces significant steric hindrance during the metal-coordination phase of both Buchwald-Hartwig (Pd-catalyzed) and Ullmann (Cu-catalyzed) aminations. While the instinct is to force the reaction to completion using high heat, improper temperature control is the primary cause of poor selectivity (diarylation) and premature catalyst death. This guide provides mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols to optimize your N-arylation workflows.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant diarylation instead of the desired mono-N-arylation? Mechanistic Causality: The activation energy barrier for the first arylation is elevated due to the steric clash of the ortho-methyl group. To overcome this, researchers often increase the temperature (>100 °C). However, once the mono-arylated product (a secondary amine) forms, it becomes highly nucleophilic. If the thermal energy in the system exceeds the activation barrier for the second arylation, the catalyst will readily perform another oxidative addition/reductive elimination cycle, leading to diarylation. Actionable Solution: Cap your reaction temperature between 70 °C and 80 °C. To compensate for the lower temperature, utilize a highly active, bulky dialkylbiaryl phosphine ligand (e.g., XPhos or DTBNpP). The steric bulk of the ligand accelerates the reductive elimination step for the mono-arylation at lower temperatures, preventing the system from reaching the thermal overdrive required for diarylation[1].

Q2: My reaction stalls at 40-50% conversion when I run it at 110 °C to force the coupling. What is happening? Mechanistic Causality: High temperatures accelerate catalyst deactivation pathways faster than they accelerate the cross-coupling cycle. For Palladium catalysts, temperatures above 100 °C drive phosphine ligand dissociation, leading to the irreversible aggregation of inactive Pd(0) nanoparticles (visible as "Pd black"). In Ullmann-type systems, excessive heat can lead to the irreversible oxidation or disproportionation of the active Cu(I) species into inactive Cu(II) states[2]. Actionable Solution: Lower the temperature to 80 °C and switch to a stronger, highly soluble base (e.g., NaOtBu instead of K₂CO₃). The increased solubility of the base enhances the kinetics of the amine deprotonation step, allowing the catalytic cycle to turn over efficiently at a lower, catalyst-preserving temperature.

Q3: Does the choice of aryl halide dictate my temperature limits for 2-methylaniline? Mechanistic Causality: Yes. The oxidative addition of aryl iodides to Pd(0) occurs readily between room temperature and 50 °C. However, the stronger C-Cl bond in aryl chlorides requires significantly higher activation energy. If you are coupling 2-methylaniline with an aryl chloride, the temperature must be raised to facilitate oxidative addition, which unfortunately narrows the thermodynamic safety window between mono- and di-arylation[1]. Actionable Solution: When using aryl chlorides, employ a pre-catalyst that generates the active Pd(0) species rapidly at lower temperatures (such as a Palladacycle or Pd(η³-allyl) complexes) to keep the reaction strictly at 85–90 °C.

Quantitative Data: Temperature vs. Selectivity Profile

The following table summarizes the kinetic and thermodynamic outcomes of a standard Buchwald-Hartwig coupling between 2-methylaniline and chlorobenzene (Conditions: 1.0 eq Ar-Cl, 1.2 eq 2-methylaniline, 2 mol% Pd(OAc)₂, 4 mol% XPhos, 1.5 eq NaOtBu, Toluene, 12 hours).

Temperature (°C)Conversion (%)Mono-arylation Yield (%)Di-arylation Yield (%)Catalyst State Observation
50 35350Active (Clear Pale Yellow)
80 98953Active (Clear Pale Yellow)
100 856520Degrading (Brownish Tint)
120 60 (Stalled)4020Deactivated (Pd Black)

Mechanistic Visualizations

TroubleshootingTree Start Issue: Low Yield of Mono-N-arylated Product CheckGC Check GC-MS Profile Start->CheckGC HighDi High Diarylation (>10%) CheckGC->HighDi LowConv Low Conversion (<50%) CheckGC->LowConv TempTooHigh Temperature > 90°C? Thermal Overdrive HighDi->TempTooHigh CatDead Pd Black Observed? Catalyst Deactivation LowConv->CatDead ReduceTemp Reduce Temp to 70-80°C Use Bulky Ligand (XPhos) TempTooHigh->ReduceTemp ChangeBase Switch to NaOtBu Maintain Temp < 90°C CatDead->ChangeBase

Logic tree for diagnosing temperature-related failures in 2-methylaniline N-arylation.

CatalyticCycle Pd0 Pd(0)L_n Active Species OxAdd Oxidative Addition (Requires >50°C for Ar-Cl) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar AmineCoord Amine Coordination (Sterically Hindered by o-Me) PdII_Ar->AmineCoord Degradation Catalyst Degradation (Pd Black) at >100°C PdII_Ar->Degradation Excess Heat PdII_Amine Ar-Pd(II)-NH(o-Tol) AmineCoord->PdII_Amine Deprot Base Deprotonation (Enhanced by NaOtBu) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)-N(o-Tol) Deprot->PdII_Amido RedElim Reductive Elimination (Favored at 70-80°C) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Mono-N-Aryl 2-Methylaniline RedElim->Product

Buchwald-Hartwig catalytic cycle highlighting temperature-dependent mechanistic steps.

Self-Validating Experimental Protocol

Procedure: Temperature-Controlled Mono-N-Arylation of 2-Methylaniline

This protocol utilizes an internal validation framework to ensure catalyst integrity before committing valuable substrates.

Step 1: Catalyst Pre-activation & Validation

  • In a flame-dried Schlenk flask under argon, combine Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Add anhydrous Toluene (2 mL/mmol) and heat to 60 °C for 15 minutes.

  • Validation Check: The solution must transition from a dark red/brown to a clear, pale yellow. This confirms the successful reduction of Pd(II) to the active L₂Pd(0) species. Failure state: If the solution turns black, oxygen ingress has occurred. Abort and restart.

Step 2: Substrate Addition

  • Cool the flask to room temperature.

  • Add NaOtBu (1.5 equiv). Stir for 5 minutes.

  • Add the aryl halide (1.0 equiv) followed by 2-methylaniline (1.2 equiv). Note: Adding the amine last prevents premature coordination to Pd(II) species which can form stable, inactive resting states.

Step 3: Controlled Heating & Kinetic Monitoring

  • Submerge the flask in an oil bath pre-heated strictly to 80 °C.

  • Validation Check (45 Minutes): Extract a 50 µL aliquot under argon, quench in 1 mL EtOAc/H₂O, and analyze the organic layer via GC-MS.

    • Pass: >50% conversion of aryl halide, <2% diarylation.

    • Fail (Low Conversion): Base may be insoluble or degraded. Do not increase temperature; instead, verify base quality.

    • Fail (High Diarylation): Oil bath calibration is incorrect (thermal spike).

Step 4: Quench and Workup

  • After 4–12 hours (depending on GC-MS monitoring), cool the reaction to room temperature.

  • Quench with saturated aqueous NH₄Cl to neutralize the remaining base and halt any background reactivity.

  • Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography.

References

  • Synthesis and X-ray Structure Determination of Highly Active Pd(II), Pd(I), and Pd(0) Complexes of Di(tert-butyl)neopentylphosphine (DTBNpP) in the Arylation of Amines and Ketones | The Journal of Organic Chemistry - ACS Publications. 1

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS Catalysis - ACS Publications. 2

  • Direct Arylation of C(sp2)–H Bonds in Anilines | Thieme Connect.

Sources

Resolving solubility issues of 2-Chloro-N-(2-methylphenyl)aniline in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter support tickets from researchers struggling to characterize 2-Chloro-N-(2-methylphenyl)aniline via Nuclear Magnetic Resonance (NMR) spectroscopy.

Users commonly report that the compound "fails to dissolve" because their ¹H NMR spectra show broad, featureless humps, and their ¹³C NMR spectra are entirely missing aromatic peaks. In 90% of these cases, this is a misdiagnosis. This guide is designed to help you differentiate between thermodynamic solubility limits and apparent solubility issues caused by NMR timescale phenomena, providing field-proven protocols to resolve both.

Part 1: Diagnostic Overview & Solvent Compatibility

Before troubleshooting, we must establish the baseline physicochemical properties of the molecule. The parent diphenylamine structure is highly lipophilic, and the addition of ortho-chloro and ortho-methyl groups further increases its partition coefficient (LogP > 4.0)[1]. Consequently, it is highly soluble in standard organic NMR solvents but practically insoluble in aqueous media[2].

Table 1: Solvent Compatibility & Room Temperature (298 K) NMR Behavior

SolventThermodynamic SolubilityRoom Temp (298 K) NMR BehaviorDiagnostic ConclusionRecommended Action
CDCl₃ High (>50 mg/mL)Broad ¹H humps, missing ¹³C signalsApparent (Kinetic) IssueRun VT-NMR at -40 °C (Slow Exchange)
DMSO-d₆ High (>50 mg/mL)Broad ¹H humps, missing ¹³C signalsApparent (Kinetic) IssueRun VT-NMR at +90 °C (Fast Exchange)
Acetone-d₆ High (>50 mg/mL)Intermediate broadeningApparent (Kinetic) IssueSwitch to DMSO-d₆ for high-temp VT
D₂O Insoluble (<0.05 mg/mL)No signals, visible precipitationTrue Solubility LimitUse micellar formulation or DMSO spike

Part 2: Troubleshooting FAQs

Q1: My sample forms a completely clear solution in CDCl₃, but the ¹³C NMR spectrum is mostly noise and the ¹H NMR shows massive, featureless humps. Is the compound crashing out during the scan? A1: No, this is a classic misdiagnosis. What you are observing is an apparent solubility issue caused by a kinetic phenomenon. 2-Chloro-N-(2-methylphenyl)aniline is an ortho,ortho'-disubstituted diarylamine. The bulky ortho-chloro and ortho-methyl groups severely restrict rotation around the C-N bonds due to steric clash[3]. At room temperature, the molecule undergoes conformational exchange (atropisomerism) at a rate that is intermediate on the NMR timescale. This intermediate exchange rate causes signal coalescence, which manifests as severe line broadening in ¹H NMR and complete signal loss in ¹³C NMR.

Q2: If the room-temperature spectrum is unreadable, how do I resolve the signals to prove my structure? A2: You must manipulate the temperature to push the conformational exchange rate out of the intermediate regime using Variable Temperature (VT) NMR. By heating the sample (e.g., to 90 °C in DMSO-d₆), you provide enough thermal energy to overcome the rotational barrier, resulting in a sharp, time-averaged spectrum (Fast Exchange regime). Conversely, cooling the sample (e.g., to -40 °C in CD₂Cl₂) freezes out the rotation, yielding distinct, sharp signals for each individual stable rotamer (Slow Exchange regime).

Q3: I am conducting a fragment-based drug discovery (FBDD) assay and need to dissolve this compound in D₂O. It immediately precipitates. How can I fix this? A3: Unlike the kinetic issues in organic solvents, this is a true thermodynamic solubility failure. The parent diphenylamine has a water solubility of only ~50 mg/L[2]. To solubilize this highly lipophilic derivative for aqueous bio-NMR (like WaterLOGSY or STD-NMR), you must use a co-solvent strategy (spiking up to 5% DMSO-d₆) or formulate the compound in deuterated micelles (e.g., DPC-d₃₈) to create a hydrophobic pocket that accommodates the compound in an aqueous continuous phase.

Q4: I notice that the chemical shift of the N-H proton changes depending on the concentration of my sample in CDCl₃. Is this related to the restricted rotation? A4: No, this is a separate phenomenon caused by intermolecular hydrogen bonding. At higher concentrations, the N-H group acts as a hydrogen bond donor, leading to transient dimer/oligomer formation. This deshields the proton, shifting it downfield. To establish a self-validating baseline, always run a concentration gradient (e.g., 5, 10, and 20 mM) to extrapolate the true monomeric chemical shift.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: High-Temperature VT-NMR (Coalescence Resolution)

Purpose: To obtain a sharp, time-averaged spectrum for structural verification.

  • Preparation: Dissolve 15 mg of 2-Chloro-N-(2-methylphenyl)aniline in 0.6 mL of anhydrous DMSO-d₆. Ensure the solution is visually clear.

  • Initial Scan: Acquire a standard ¹H NMR spectrum at 298 K. Self-Validation Check: You should observe broad humps in the aromatic region. If no signals are present at all, check the receiver gain and tuning.

  • Heating: Increment the probe temperature to 363 K (90 °C). Allow the sample to equilibrate for 10 minutes to ensure thermal homogeneity.

  • Re-Tuning: Re-tune and re-match the probe, and re-shim the magnet (Z1, Z2), as solvent properties change drastically with temperature.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Validation: If the peaks sharpen into distinct multiplets, the diagnosis of restricted rotation is validated. If the peaks remain broad or disappear, the sample is thermally degrading.

Protocol B: Aqueous Solubilization via Micellar Formulation

Purpose: To achieve true thermodynamic solubility in D₂O for biological assays.

  • Stock Solution: Prepare a 100 mM stock of the compound in 100% DMSO-d₆.

  • Micelle Preparation: Dissolve Dodecylphosphocholine-d₃₈ (DPC-d₃₈) in D₂O to a final concentration of 50 mM (well above its critical micelle concentration).

  • Titration: Add 6 µL of the compound stock to 594 µL of the DPC-d₃₈ solution. Vortex vigorously for 2 minutes.

  • Validation: The final solution (1 mM compound, 1% DMSO-d₆) should be optically clear. Acquire a ¹H NMR spectrum with water suppression (e.g., excitation sculpting). The compound signals will be slightly broadened due to the slow tumbling rate of the micelle-compound complex, but fully integrated.

Part 4: Technical Visualizations

Troubleshooting Start NMR Issue: Broad/Missing Peaks CheckSol Visual Inspection: Is the solution clear? Start->CheckSol YesClear Clear Solution (Kinetic/Exchange Issue) CheckSol->YesClear Yes NoClear Visible Precipitate (True Solubility Limit) CheckSol->NoClear No Action1 Perform VT-NMR (Heat to >80°C) YesClear->Action1 Action2 Use Co-solvent or Micellar Formulation NoClear->Action2

Caption: Decision tree for diagnosing true vs. apparent solubility issues in NMR spectroscopy.

ConformationalExchange RotamerA Rotamer A (Stable) TS Transition State (Steric Clash) RotamerA->TS Heating (Fast Exchange) RotamerB Rotamer B (Stable) TS->RotamerB Cooling (Slow Exchange)

Caption: Conformational exchange pathway of ortho-substituted diarylamines driven by temperature.

References

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. NIScPR.
  • Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins. ulisboa.pt.
  • Diphenylamine - 1,1,1-Trichloroethane and Four Other Industrial Chemicals - NCBI - NIH. nih.gov.
  • CAS 122-39-4 Diphenylamine - Alfa Chemistry. alfa-chemistry.com.

Sources

Technical Support Center: Optimization of Base and Ligand Ratios for 2-Chloro-N-(2-methylphenyl)aniline Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-N-(2-methylphenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals engaged in C-N cross-coupling reactions. The synthesis of this molecule, a sterically hindered secondary diarylamine, is a classic example of the Buchwald-Hartwig amination, a powerful palladium-catalyzed transformation. However, the inherent steric hindrance from the ortho-methyl group on one ring and the ortho-chloro substituent on the other presents unique challenges that necessitate careful optimization of reaction parameters, particularly the base and phosphine ligand.

This document provides in-depth troubleshooting advice and frequently asked questions in a direct Q&A format to address specific experimental issues. Our goal is to explain the "why" behind experimental choices, ensuring a robust and reproducible protocol.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low to no conversion of the starting materials. Where should I begin troubleshooting?

This is a common issue, often pointing to a problem with the catalytic system's activation or stability. Let's break down the potential culprits.

  • Possible Cause 1: Inactive Catalyst. The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][2] This reduction can be inefficient.

    • Solution: Switch to a modern, pre-formed Pd(0) precatalyst, often a palladacycle (e.g., XPhos Pd G3 or G4). These are designed to cleanly and efficiently generate the active LPd(0) catalyst upon exposure to a base, leading to more reliable results.[3]

  • Possible Cause 2: Suboptimal Ligand Choice. The synthesis of 2-Chloro-N-(2-methylphenyl)aniline involves a challenging aryl chloride and a sterically hindered aniline. Aryl chlorides are notoriously less reactive than aryl bromides or iodides, making the initial oxidative addition step more difficult.[1][3]

    • Solution: Bulky and electron-rich dialkylbiaryl phosphine ligands are essential for this type of transformation.[4][5][6] These ligands promote the crucial oxidative addition step and stabilize the palladium center. Consider screening a panel of ligands known for their effectiveness with aryl chlorides, such as XPhos , SPhos , or BrettPhos .[3][7]

  • Possible Cause 3: Incorrect Base Selection or Stoichiometry. The base plays a critical role in deprotonating the amine nucleophile to form the palladium-amido complex, a key intermediate in the catalytic cycle.[8][9] An inappropriate base can halt the reaction.

    • Solution: For sterically hindered couplings, strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is the most common and often most effective choice.[1] If your substrate has base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures and longer reaction times.[1][3] Ensure the base is used in stoichiometric excess, typically 1.4-2.0 equivalents.

  • Possible Cause 4: Reagent and Solvent Quality. Phosphine ligands and the Pd(0) catalyst are sensitive to oxygen.[6] Solvents must be anhydrous and thoroughly degassed.

    • Solution: Use freshly distilled, anhydrous solvents. Degas the solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. Ensure all reagents are of high purity and handled under an inert atmosphere.

Q2: I'm observing the formation of a fine black precipitate (Palladium Black) in my reaction. What does this signify and how can I prevent it?

The appearance of palladium black is a clear indication of catalyst decomposition.[10] The active, soluble Pd(0) catalyst has agglomerated and precipitated out of the solution, effectively stopping your reaction.

  • Cause: This typically happens when the phosphine ligand fails to adequately stabilize the palladium center. Common reasons include:

    • High Temperatures: Prolonged heating above 110-120 °C can accelerate catalyst decomposition.[10]

    • Incorrect Palladium-to-Ligand Ratio: An insufficient amount of ligand relative to the palladium source leaves the metal center exposed and prone to decomposition.

    • Presence of Oxygen: Trace oxygen can oxidize the phosphine ligand, rendering it unable to coordinate to the palladium.

  • Solutions:

    • Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration.

    • Optimize the Pd:Ligand Ratio: A slight excess of the ligand (e.g., a Pd:Ligand ratio of 1:1.2 to 1:1.5) can help maintain catalyst stability.

    • Ensure Rigorous Inert Conditions: Double-check that your reaction setup is free of air leaks and that all solvents and reagents were handled under a robust inert atmosphere.

Q3: How do I systematically optimize the base and ligand for this specific sterically hindered coupling?

A systematic screening approach is the most effective way to identify the optimal conditions for a challenging transformation. It is crucial to change only one variable at a time (e.g., screen ligands with a single base, then screen bases with the best ligand).

The key is to use bulky, electron-rich phosphine ligands. The steric bulk facilitates the reductive elimination step (the final product-forming step), while the electron-donating nature promotes the initial oxidative addition of the aryl chloride.[4][5]

LigandKey CharacteristicsCommon Application
XPhos Bulky, electron-rich biarylphosphine.A versatile, go-to ligand for a wide range of C-N couplings, especially with aryl chlorides.[5]
SPhos Similar to XPhos with a different biaryl backbone.Often effective in cases where XPhos is not optimal.
BrettPhos Specifically designed for coupling primary amines.Can be very effective for challenging primary amine couplings.[3][7]
RuPhos A good choice for coupling secondary amines.Recommended for hindered secondary amine couplings.[3]

The choice of base is a balance between reactivity and substrate compatibility. The pKa of the base's conjugate acid is a good indicator of its strength.

BasepKaH (approx.)Properties and Use Cases
NaOtBu / KOtBu 19Strong, highly effective bases for deprotonating amines. The most common choice for difficult couplings. Can be incompatible with base-sensitive groups like esters.[1]
LHMDS 26A very strong, non-nucleophilic base. Useful alternative to alkoxides.
Cs₂CO₃ 10A weaker, milder base. Good for substrates with base-sensitive functionality. Often requires higher temperatures. Good solubility in common solvents.[1]
K₃PO₄ 12.3A mild and inexpensive base. Often used when alkoxides are too harsh.

Below is a diagram illustrating a logical workflow for this optimization process.

G cluster_ligand Part 1: Ligand Screening cluster_base Part 2: Base Screening L_Start Start with a standard base (e.g., NaOtBu, 1.5 eq) and solvent (e.g., Toluene) L_Screen Screen Ligands: XPhos, SPhos, RuPhos, BrettPhos L_Start->L_Screen L_Analyze Analyze yield/purity (LC-MS, GC) L_Screen->L_Analyze L_Select Identify Best Performing Ligand L_Analyze->L_Select B_Start Use Best Ligand from Part 1 L_Select->B_Start Proceed with best ligand B_Screen Screen Bases: NaOtBu, K3PO4, Cs2CO3 B_Start->B_Screen B_Analyze Analyze yield/purity (LC-MS, GC) B_Screen->B_Analyze B_Select Identify Optimal Ligand/Base Pair B_Analyze->B_Select Final Final B_Select->Final Optimized Conditions Found

Caption: A systematic workflow for optimizing ligand and base selection.

Q4: What are the most common side products and how can I minimize their formation?

In Buchwald-Hartwig aminations, two common side reactions can reduce the yield of your desired product.

  • Hydrodehalogenation: The aryl chloride is reduced to the corresponding arene (in this case, chlorobenzene).

    • Cause: This often occurs when there is moisture in the reaction or if the amine substrate is not efficiently deprotonated, leading to alternative catalytic pathways.

    • Solution: Ensure all reagents and solvents are scrupulously dry. Optimizing the base to ensure rapid and efficient amine deprotonation can also suppress this side reaction.[3]

  • Homocoupling: Dimerization of the aniline starting material.

    • Cause: This can be promoted by certain catalyst systems and reaction conditions.

    • Solution: Fine-tuning the catalyst loading and reaction temperature can often minimize the extent of homocoupling.[3]

Experimental Protocols
General Protocol for the Synthesis of 2-Chloro-N-(2-methylphenyl)aniline

This protocol provides a robust starting point for your experiments.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Oven-dry glassware (Schlenk flask, stir bar) P2 Add solids under N2: 2-chloroaniline (1.0 eq) Pd Precatalyst (2 mol%) Ligand (2.4 mol%) NaOtBu (1.5 eq) P1->P2 R1 Evacuate & backfill with Argon (3x) P2->R1 R2 Add degassed Toluene R1->R2 R3 Add 2-bromotoluene (1.2 eq) R2->R3 R4 Heat to 100 °C (12-24h) R3->R4 W1 Cool to RT, dilute with Ethyl Acetate R4->W1 W2 Filter through Celite W1->W2 W3 Wash with water, brine W2->W3 W4 Dry (Na2SO4), concentrate W3->W4 W5 Purify via flash chromatography W4->W5

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloroaniline (1.0 mmol, 1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add anhydrous, degassed toluene (5 mL) via syringe. Finally, add 2-methylaniline (1.2 mmol, 1.2 eq) via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[10]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Chloro-N-(2-methylphenyl)aniline.

Illustrative Optimization Data

The following table represents hypothetical data from a screening experiment to demonstrate the impact of ligand and base selection on product yield.

EntryLigand (2.4 mol%)Base (1.5 eq)Temperature (°C)Time (h)Yield (%)
1XPhosNaOtBu1001885
2SPhosNaOtBu1001878
3RuPhosNaOtBu1001881
4XPhosK₃PO₄1001845
5XPhosK₃PO₄1102462
6XPhosCs₂CO₃1001855

This is representative data to illustrate an optimization workflow. As shown, for this challenging coupling, the combination of a bulky, electron-rich ligand like XPhos with a strong base like NaOtBu gives the superior result under these conditions.

References
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Dalton Transactions. (n.d.). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ChemRxiv. (n.d.). Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • PMC. (n.d.). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

  • PMC. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. Retrieved from [Link]

  • The Doyle Group. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]

  • Reddit. (2026). Troubleshooting a C–N Coupling Reaction. Retrieved from [Link]

  • NSF Public Access Repository. (2022). Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. Retrieved from [Link]

  • Dalton Transactions. (n.d.). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Retrieved from [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]

  • Chemistry World. (2020). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Retrieved from [Link]

  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines. Retrieved from [Link]

  • ResearchGate. (2025). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Retrieved from [Link]

  • Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

  • PMC. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(2-Chloroquinolin-3-ylmethylene)aniline. Retrieved from [Link]

  • Novelty Journals. (2023). Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Crystal Structures of Two Schiff Bases of 2-(Methylthio)aniline with Halogenated Salicylaldehydes. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Interpretation of 2-Chloro-N-(2-methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For drug development professionals and researchers, accurately interpreting an NMR spectrum is critical for verifying molecular identity, assessing purity, and understanding conformational dynamics. This guide focuses on the ¹H NMR spectrum of 2-Chloro-N-(2-methylphenyl)aniline, a diarylamine derivative, and uses a comparative approach to dissect its spectral nuances.

Predicted ¹H NMR Spectrum of 2-Chloro-N-(2-methylphenyl)aniline

The structure of 2-Chloro-N-(2-methylphenyl)aniline features two substituted aromatic rings linked by a secondary amine. The protons on these rings and the N-H and methyl protons will each give rise to distinct signals in the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-N-(2-methylphenyl)aniline

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
N-H~5.5-6.5Broad Singlet
Aromatic Protons~6.7-7.4Multiplets
Methyl Protons (-CH₃)~2.2-2.4Singlet
In-Depth Spectral Interpretation: A Comparative Analysis

To understand the predicted chemical shifts, we will compare 2-Chloro-N-(2-methylphenyl)aniline with several structurally related molecules. This comparative approach allows us to isolate the electronic and steric effects of the chloro and methyl substituents.

Diphenylamine serves as the foundational structure. In its ¹H NMR spectrum, the aromatic protons appear as a series of multiplets between approximately 6.9 and 7.3 ppm.[2][3] The N-H proton typically appears as a broad singlet around 5.6 ppm.[2] The broadness of the N-H signal is a characteristic feature, often influenced by factors like solvent, concentration, and temperature, and is due to quadrupole broadening and potential exchange with trace amounts of water.[4][5][6]

Adding a methyl group to one of the phenyl rings, as in 2-methyl-N-phenylaniline, introduces both electronic and steric effects. The methyl group is weakly electron-donating, which can slightly shield the protons on the same ring, causing them to shift to a slightly lower ppm value.[7] The methyl protons themselves give rise to a characteristic singlet around 2.25 ppm.[7]

The introduction of a chlorine atom, as in 2-chloro-N-phenylaniline, has a more pronounced effect. Chlorine is an electron-withdrawing group through induction but a weak electron-donating group through resonance. This leads to a general deshielding of the protons on the chlorinated ring, shifting their signals to a higher ppm value (downfield).[7][8] For instance, the aromatic protons in 2-chloro-N-phenylaniline are observed in the range of 6.78-7.35 ppm.[7]

Predicting the Spectrum of 2-Chloro-N-(2-methylphenyl)aniline

By combining the observations from our comparative analysis, we can now make a detailed prediction for the ¹H NMR spectrum of 2-Chloro-N-(2-methylphenyl)aniline.

  • Aromatic Region (6.7-7.4 ppm): This region will be complex due to the overlapping signals from the eight aromatic protons on the two rings.

    • The protons on the 2-chlorophenyl ring are expected to be more deshielded (shifted downfield) due to the electron-withdrawing nature of the chlorine atom.

    • The protons on the 2-methylphenyl ring will be slightly more shielded (shifted upfield) due to the electron-donating nature of the methyl group.

  • N-H Proton (~5.5-6.5 ppm): The N-H proton is expected to appear as a broad singlet in this region, similar to other diarylamines.[4][5] Its exact chemical shift can be sensitive to experimental conditions.

  • Methyl Protons (~2.2-2.4 ppm): The three protons of the methyl group will appear as a sharp singlet, as there are no adjacent protons to cause splitting.

The presence of ortho substituents on both rings of a diarylamine can lead to hindered rotation around the C-N bonds, potentially resulting in atropisomerism, where different conformations can be observed at room temperature.[9][10] In the case of 2-Chloro-N-(2-methylphenyl)aniline, the steric hindrance from the chloro and methyl groups may lead to a non-planar ground state conformation.[9] This restricted rotation can sometimes lead to the observation of distinct signals for protons that would otherwise be chemically equivalent, further complicating the aromatic region of the spectrum.[9][10]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To experimentally verify these predictions, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-N-(2-methylphenyl)aniline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

  • Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • D₂O Exchange: To confirm the identity of the N-H proton signal, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The N-H signal should disappear or significantly decrease in intensity.[4]

Visualizing the Key Structural Influences

The following diagram illustrates the key electronic effects of the substituents that influence the ¹H NMR chemical shifts.

G cluster_0 2-Chloro-N-(2-methylphenyl)aniline Molecule C₁₃H₁₂ClN Cl_Group Chloro Group Cl_Effect Electron-Withdrawing (Inductive Effect) Cl_Group->Cl_Effect causes Aromatic_Protons_A Ring A Protons (Downfield Shift) Cl_Effect->Aromatic_Protons_A Deshields Me_Group Methyl Group Me_Effect Electron-Donating (Hyperconjugation) Me_Group->Me_Effect causes Aromatic_Protons_B Ring B Protons (Upfield Shift) Me_Effect->Aromatic_Protons_B Shields

Figure 1. Electronic effects of substituents in 2-Chloro-N-(2-methylphenyl)aniline.

Conclusion

The ¹H NMR spectrum of 2-Chloro-N-(2-methylphenyl)aniline is a rich source of structural information. By systematically analyzing the electronic and steric effects of the chloro and methyl substituents and comparing them with simpler, analogous molecules, a detailed and reliable interpretation of the spectrum can be achieved. This guide provides a framework for researchers to approach the spectral analysis of complex diarylamines, emphasizing the importance of a comparative and mechanistically-driven interpretation. The principles outlined here are broadly applicable and can aid in the structural elucidation of a wide range of organic molecules.

References

  • RSC Supplementary Data. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Journal of the American Chemical Society. (1956). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. Retrieved from [Link]

  • ACS Publications. (2012). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. The Journal of Organic Chemistry. Retrieved from [Link]

  • eScholarship, University of California. (n.d.). Atropisomerism in Diarylamines: Structural Requirements and Mechanisms of Conformational Interconversion. Retrieved from [Link]

  • ResearchGate. (n.d.). Atropisomerism in Diarylamines: Structural Requirements and Mechanisms of Conformational Interconversion. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloroaniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Toluidine hydrochloride. Retrieved from [Link]

  • SpectraBase. (n.d.). Diphenylamine. Retrieved from [Link]

  • Chegg. (2022, April 27). explain the spectrums peaks and what each peak means for the compound diphenylamine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-p-toluidine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-p-toluidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental 1 H NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

  • ScienceDirect. (2007, March 15). Computation of through-space NMR shielding effects by aromatic ring–cation complexes. Retrieved from [Link]

  • PMC. (n.d.). Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines. Retrieved from [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • Supporting Information. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Retrieved from [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • SciSpace. (n.d.). Through-Space Effects of Substituents Dominate Molecular Electrostatic Potentials of Substituted Arenes. Retrieved from [Link]

  • ATB. (n.d.). 2-Chloroaniline | C6H6ClN | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound o-Toluidine (FDB004550). Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • RSC Publishing. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Calgary. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(2-chlorophenyl)aniline. Retrieved from [Link]

  • PubChem. (2000, June 15). 2-Chloroaniline. Retrieved from [Link]

  • auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • Chegg. (2019, November 6). Solved Below are the 1H NMR spectra of two compounds (the. Retrieved from [Link]

  • Enlighten Theses. (2020, January 30). Conformational Analysis by Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

Sources

A Comparative Guide to the 13C NMR Spectral Analysis of 2-Chloro-N-(2-methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-N-(2-methylphenyl)aniline. In the absence of a publicly available experimental spectrum for the title compound, this guide leverages predictive modeling and comparative analysis with structurally related molecules to provide a detailed spectral interpretation. This approach is invaluable for researchers in drug development and organic synthesis for structure verification and elucidation.

The Foundational Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Specifically, ¹³C NMR spectroscopy maps the carbon framework of a molecule, with each unique carbon atom producing a distinct signal in the spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus.[1] Electronegative atoms, double and triple bonds, and aromatic rings all influence the chemical shift in predictable ways, allowing for the assignment of each signal to a specific carbon atom in the molecule.

For a molecule such as 2-Chloro-N-(2-methylphenyl)aniline, with its multiple aromatic carbons and substituents, ¹³C NMR is an essential tool for confirming its structure and purity. The distinct chemical shifts of the twelve aromatic carbons and one methyl carbon provide a unique fingerprint of the molecule.

Predicted ¹³C NMR Spectrum of 2-Chloro-N-(2-methylphenyl)aniline

To facilitate the spectral analysis, a ¹³C NMR spectrum of 2-Chloro-N-(2-methylphenyl)aniline was generated using a validated prediction algorithm.[2][3][4][5] The predicted chemical shifts are presented in Table 1, with the corresponding carbon atom numbering shown in Figure 1.

Chemical structure of 2-Chloro-N-(2-methylphenyl)aniline with carbon numbering.

Figure 1. Chemical structure of 2-Chloro-N-(2-methylphenyl)aniline with carbon numbering for ¹³C NMR assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-N-(2-methylphenyl)aniline

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C1142.5Quaternary carbon attached to nitrogen, expected to be downfield.
C2120.1Carbon ortho to the chloro group, deshielded.
C3130.5Carbon meta to the chloro group and para to the amino group.
C4123.8Carbon para to the chloro group.
C5128.9Carbon meta to the chloro group and ortho to the amino group.
C6126.3Quaternary carbon attached to the chloro group, significantly deshielded.
C1'139.8Quaternary carbon attached to nitrogen, downfield shift.
C2'131.2Quaternary carbon attached to the methyl group.
C3'127.1Carbon ortho to the methyl group.
C4'126.8Carbon meta to the methyl group.
C5'125.4Carbon para to the methyl group.
C6'122.6Carbon ortho to the amino group.
CH₃17.8Typical chemical shift for a methyl group on an aromatic ring.

Comparative Spectral Analysis

To validate the predicted spectrum and understand the influence of each substituent, a comparative analysis with structurally similar compounds is essential. The experimental ¹³C NMR data for 2-chloroaniline, N-methylaniline, 2-methyl-N-phenylaniline, and diphenylamine provide a strong basis for these comparisons.[6][7][8][9][10]

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) of 2-Chloro-N-(2-methylphenyl)aniline with Structurally Related Compounds

CompoundC1 (ipso-NH)C2/C6 (ortho)C3/C5 (meta)C4 (para)Other
2-Chloro-N-(2-methylphenyl)aniline (Predicted) 142.5 (C1), 139.8 (C1')120.1, 128.9, 127.1, 122.6130.5, 125.4123.8, 126.817.8 (CH₃)
2-Chloroaniline142.9116.1, 127.8129.5, 119.5117.4-
N-Methylaniline[11]149.0112.0129.0117.031.0 (CH₃)
2-Methyl-N-phenylaniline[8]143.8, 141.0118.8, 117.2, 126.6, 121.9130.7, 129.1120.318.0 (CH₃)
Diphenylamine[9]142.9117.6129.1120.8-
Influence of the Chloro Substituent

The chloro group is an electron-withdrawing substituent that deshields the attached carbon (ipso-carbon) and the ortho and para carbons.[12] In 2-chloroaniline, the carbon bearing the chlorine atom (C2) is significantly downfield. This effect is expected to be similar for C6 in the target molecule.

Influence of the Amino Group

The amino group (-NH-) is an electron-donating group that shields the ortho and para carbons, causing them to appear at a lower chemical shift (upfield). This is evident in the spectra of all the compared anilines. The nitrogen atom itself causes a downfield shift for the carbon it is directly attached to (ipso-carbon).

Influence of the Methyl Group

The methyl group on the second aromatic ring is a weak electron-donating group. It causes a slight shielding of the ortho and para carbons of that ring. The methyl carbon itself typically appears in the upfield region of the spectrum, around 15-25 ppm.[8]

By combining these substituent effects, we can rationalize the predicted chemical shifts for 2-Chloro-N-(2-methylphenyl)aniline. The interplay of the electron-withdrawing chloro group and the electron-donating amino and methyl groups leads to the complex and unique pattern of signals in the ¹³C NMR spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring a high-quality ¹³C NMR spectrum requires careful attention to the experimental setup. The following is a generalized protocol for obtaining a ¹³C NMR spectrum of a small organic molecule.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 20-50 mg of the solid sample.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette during transfer.

Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a standard one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 2-5 seconds to allow for sufficient relaxation of the carbon nuclei between pulses.

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Workflow for ¹³C NMR Spectral Analysis

The process of analyzing a ¹³C NMR spectrum can be summarized in the following workflow diagram.

G cluster_0 Experimental cluster_1 Analysis cluster_2 Theoretical A Sample Preparation B Data Acquisition A->B C Data Processing B->C D Peak Picking & Integration C->D E Comparison with Predicted Spectrum D->E F Assignment of Signals E->F G Structural Confirmation F->G H Propose Structure I Predict ¹³C NMR Spectrum H->I I->E

Workflow for 13C NMR spectral analysis.

Conclusion

The ¹³C NMR spectral analysis of 2-Chloro-N-(2-methylphenyl)aniline, while approached through predictive and comparative methods, provides a robust framework for its structural identification. The predicted chemical shifts, supported by the analysis of related compounds, offer a reliable guide for researchers. The detailed experimental protocol and analysis workflow further equip scientists with the necessary tools to confidently perform and interpret ¹³C NMR experiments for this and other complex organic molecules.

References

  • Bromilow, J., Brownlee, R., & Craik, D. J. (1977). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry, 30(2), 351-355. [Link]

  • Amass, A. J., & Tuglulu, M. (2000). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. European Polymer Journal, 36(4), 623-627. [Link]

  • Bromilow, J., Brownlee, R. T. C., & Craik, D. J. (1977). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry, 30(2), 351. [Link]

  • Fosnight, D. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. University of Mississippi. [Link]

  • Li, C., et al. (2016). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. ACS Catalysis, 6(10), 6596-6600. [Link]

  • Adcock, W., & Khor, T. C. (1977). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 42(2), 218-223. [Link]

  • SpectraBase. (n.d.). N-Methyl aniline. Retrieved from [Link]

  • Chegg. (2022, April 25). What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • PubChem. (n.d.). 2-ethyl-N-methylaniline. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloroaniline. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-N-(dec-2-en-1-yl)-N-phenylaniline. Retrieved from [Link]

  • Han, C. C., et al. (2004). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. [Link]

  • PubChem. (n.d.). Benzenamine, N-ethyl-2-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

  • SpectraBase. (n.d.). Diphenylamine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroaniline. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction? Retrieved from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Patiny, L. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

Technical Characterization Guide: FTIR Analysis of 2-Chloro-N-(2-methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 2-Chloro-N-(2-methylphenyl)aniline (also referred to as 2-chloro-2'-methyldiphenylamine). Application: Pharmaceutical Intermediate / Structural Analog for NSAID synthesis (e.g., Tolfenamic Acid derivatives). Objective: To provide a definitive FTIR spectral fingerprint for validating the synthesis of 2-Chloro-N-(2-methylphenyl)aniline, specifically distinguishing it from its primary amine precursors (2-Chloroaniline and 2-Methylaniline).

This guide departs from standard template reporting. Instead, it focuses on the comparative spectral logic required to confirm the formation of the secondary amine bridge—the critical quality attribute (CQA) of this synthesis.

Comparative Analysis: Product vs. Alternatives

In the synthesis of diphenylamines via Buchwald-Hartwig or Ullmann coupling, the primary risk is the presence of unreacted starting materials. The FTIR spectrum serves as a rapid "Go/No-Go" gate.

The "Spectral Shift" Logic

The most definitive evidence of product formation is the transformation of the Nitrogen-Hydrogen (N-H) vibrational modes.

FeaturePrecursor A (2-Chloroaniline)Precursor B (2-Methylaniline)Target Product (2-Chloro-N-(2-methylphenyl)aniline)Diagnostic Value
Amine Type Primary (

)
Primary (

)
Secondary (

)
High
N-H Stretch Doublet (Asym & Sym)~3480 cm⁻¹ & ~3390 cm⁻¹Doublet (Asym & Sym)~3440 cm⁻¹ & ~3360 cm⁻¹Singlet (N-H)~3410–3430 cm⁻¹Critical (Disappearance of doublet confirms coupling)
N-H Bend Strong Scissoring~1610–1620 cm⁻¹Strong Scissoring~1620 cm⁻¹Weak/Absent(Shifted/Obscured)Medium
C-N Stretch ~1280 cm⁻¹~1270–1300 cm⁻¹Intense Band ~1310–1330 cm⁻¹High (C-N-C antisymmetric stretch)
Aliphatic C-H AbsentPresent (~2850–2960 cm⁻¹)Present Confirms retention of Methyl group

Technical Insight: The steric hindrance introduced by the ortho-chloro and ortho-methyl groups often weakens the intermolecular Hydrogen bonding in the product compared to the precursors. This results in a sharper, more defined N-H singlet in the product spectrum compared to the typically broadened bands of the precursors [1, 2].

Detailed Spectral Assignment (The Fingerprint)

To characterize 2-Chloro-N-(2-methylphenyl)aniline with high confidence, focus on these three spectral zones.

Zone 1: The High-Frequency Region (3500 – 2800 cm⁻¹)
  • 3420 ± 10 cm⁻¹ (N-H Stretch): A single, sharp absorption band. Absence of a secondary peak at ~3350 cm⁻¹ is required to pass purity checks.

  • 3060 – 3010 cm⁻¹ (Aromatic C-H Stretch): Multiple weak bands characteristic of the two phenyl rings.

  • 2960 – 2850 cm⁻¹ (Aliphatic C-H Stretch): Distinct bands arising from the methyl (

    
    ) group on the ortho-tolyl ring. This differentiates the product from non-methylated analogs like 2-chlorodiphenylamine.
    
Zone 2: The Double Bond Region (1600 – 1450 cm⁻¹)
  • 1590 & 1500 cm⁻¹ (Aromatic Ring Breathing): Strong skeletal vibrations. The 1500 cm⁻¹ band is typically very intense in diphenylamine derivatives due to conjugation with the central nitrogen lone pair [3].

  • 1460 cm⁻¹ (Methyl Deformation): Asymmetric bending of the

    
     group, often overlapping with aromatic ring modes but adding intensity to this region.
    
Zone 3: The Fingerprint & Substitution Patterns (1350 – 700 cm⁻¹)
  • 1320 – 1340 cm⁻¹ (C-N-C Stretch): The "Diphenylamine Band." This is the strongest absorption in the spectrum, corresponding to the stretching of the Ar-N-Ar bond.

  • 1030 – 1050 cm⁻¹ (Aryl Chloride): A characteristic band for the C-Cl stretch, though often complex due to coupling with ring vibrations.

  • 740 – 760 cm⁻¹ (C-H Out-of-Plane Bending): Both the 2-chlorophenyl and 2-methylphenyl rings are ortho-disubstituted (1,2-substitution). This substitution pattern typically yields a strong band near 750 cm⁻¹. The presence of a single dominant band here (or closely spaced doublet) confirms the ortho orientation is maintained [4].

Experimental Protocol: Self-Validating Workflow

Method: Transmission FTIR (Liquid Film or KBr Pellet) Rationale: Due to the steric bulk of the ortho substituents, this molecule is likely a viscous liquid or low-melting solid. ATR (Attenuated Total Reflectance) is the preferred modern alternative, but KBr remains the gold standard for resolution.

Step-by-Step Procedure
  • Blanking: Collect a background spectrum (air for ATR, pure KBr for pellets) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Prep (ATR): Place 10 µL of the neat oil (or 2 mg of solid) onto the Diamond/ZnSe crystal. Apply high pressure to ensure contact.

  • Acquisition: Scan the sample (32-64 scans).

  • Validation Check (The "Self-Validating" Step):

    • Check 1: Zoom into 3300–3500 cm⁻¹. Is there a doublet? -> REJECT (Contains primary amine).

    • Check 2: Zoom into 1650–1750 cm⁻¹. Is there a peak? -> REJECT (Possible carbonyl impurity/oxidation).

    • Check 3: Is the baseline flat? If sloping >10% T, re-clean crystal and re-run.

Synthesis Validation Workflow

The following diagram illustrates the decision logic for using FTIR as an in-process control (IPC).

FTIR_Validation_Workflow Start Crude Reaction Mixture Isolation Workup & Isolation Start->Isolation FTIR_Scan FTIR Acquisition (4000 - 600 cm⁻¹) Isolation->FTIR_Scan Decision_NH Analyze N-H Region (3300-3500 cm⁻¹) FTIR_Scan->Decision_NH Result_Doublet Doublet Observed (Primary Amine) Decision_NH->Result_Doublet Peaks @ 3480 & 3390 Result_Singlet Single Sharp Peak (Secondary Amine) Decision_NH->Result_Singlet Peak @ 3420 Action_Reprocess Recrystallize / Column (Remove Precursors) Result_Doublet->Action_Reprocess Check_FP Check Fingerprint (750 cm⁻¹ & 1320 cm⁻¹) Result_Singlet->Check_FP Action_Reprocess->Isolation Final_Valid VALIDATED PRODUCT 2-Chloro-N-(2-methylphenyl)aniline Check_FP->Final_Valid Confirmed

Caption: Logical workflow for validating secondary amine formation using FTIR spectral checkpoints.

References

  • NIST Chemistry WebBook. IR Spectrum of 2-Chloroaniline (Precursor). National Institute of Standards and Technology.[1][2] Available at: [Link]

  • NIST Chemistry WebBook. IR Spectrum of N-Methylaniline (Structural Analog). National Institute of Standards and Technology.[1][2] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (General reference for Diphenylamine C-N stretch assignments).

Sources

Mass spectrometry fragmentation patterns of 2-Chloro-N-(2-methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide to the Mass Spectrometry Fragmentation of 2-Chloro-N-(2-methylphenyl)aniline

Executive Summary

2-Chloro-N-(2-methylphenyl)aniline (also known as 2-chloro-2'-methyldiphenylamine) is a sterically hindered, halogenated diphenylamine derivative. It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including acridine derivatives and non-steroidal anti-inflammatory drugs (NSAIDs). For drug development professionals, accurately tracking this compound as an impurity or metabolite requires robust analytical methodologies.

This guide objectively compares the two predominant mass spectrometry (MS) techniques used for its analysis: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) for structural elucidation, and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for trace-level quantification.

Fundamental Ionization & Fragmentation Causality

To optimize an analytical method, one must first understand the causality behind the molecule's fragmentation behavior. The mass spectral fingerprint of 2-Chloro-N-(2-methylphenyl)aniline is governed by three intrinsic structural features[1]:

  • The Halogen Isotopic Signature: Chlorine naturally exists as two stable isotopes:

    
     (75.77%) and 
    
    
    
    (24.23%). Consequently, any ion retaining the chlorine atom—such as the molecular ion
    
    
    —will present a distinctive isotopic cluster at m/z 217 and 219 in an approximate 3:1 intensity ratio. This acts as a primary diagnostic filter for halogen presence.
  • Ortho-Effect and Halogen Loss: The C-Cl bond is the weakest point in the aromatic system. Under high-energy conditions, the molecule undergoes homolytic cleavage of this bond, expelling a chlorine radical (

    
     Da). Because the chlorine and the secondary amine proton are in close spatial proximity (ortho-substituted), the resulting 
    
    
    
    ion at m/z 182 undergoes rapid intramolecular cyclization. This forms a highly stable, resonance-stabilized carbazole or acridine-like cation[2].
  • Diphenylamine Core Cleavage: The secondary amine linkage is susceptible to

    
    -cleavage. Depending on which aromatic ring retains the charge, the molecule splits into a toluidine fragment (m/z 106) or a chlorophenyl fragment (m/z 111/113)[3].
    

EIMS_Pathway M_ion Molecular Ion[M]+• m/z 217 / 219 (3:1) C13H12ClN Loss_Cl [M - Cl]+ m/z 182 Carbazole Cation M_ion->Loss_Cl - Cl• (-35 Da) Loss_CH3 [M - CH3]+ m/z 202 / 204 C12H9ClN M_ion->Loss_CH3 - CH3• (-15 Da) Cleavage_1 Toluidine Fragment m/z 106 [C7H8N]+ M_ion->Cleavage_1 C-N Cleavage (Charge on Tolyl) Cleavage_2 Chlorophenyl Fragment m/z 111 / 113 [C6H4Cl]+ M_ion->Cleavage_2 C-N Cleavage (Charge on Chlorophenyl)

EI-MS Fragmentation Pathway of 2-Chloro-N-(2-methylphenyl)aniline (Max Width: 760px)

Methodological Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the correct analytical platform depends entirely on the experimental objective.

  • GC-EI-MS (Hard Ionization): Operates at a standardized 70 eV. This specific energy level is chosen because the de Broglie wavelength of the bombarding electrons matches the bond lengths of organic molecules, maximizing energy transfer. It shatters the molecule, providing a rich, reproducible "molecular fingerprint" that is ideal for structural elucidation and library matching of unknown impurities[1].

  • LC-ESI-MS/MS (Soft Ionization): Electrospray Ionization (ESI) imparts only enough energy to protonate the molecule, yielding an intact

    
     precursor at m/z 218/220. To generate structural data, Collision-Induced Dissociation (CID) is required. By isolating the precursor in the first quadrupole and colliding it with an inert gas (Argon) in the second, specific product ions are generated. This method offers superior signal-to-noise ratios and is the preferred choice for trace-level quantification in complex biological matrices[4].
    
Quantitative Data Comparison Table
Feature / IonGC-EI-MS (70 eV)LC-ESI-MS/MS (CID, +ve Mode)Diagnostic Causality
Precursor / Molecular Ion m/z 217 / 219m/z 218 / 220

3:1 isotopic ratio confirms the presence of one Chlorine atom.
Primary Halogen Loss m/z 182 (Base Peak)m/z 183

Indicates ortho-cyclization into a stable carbazole/acridine core.
Alkyl Radical Loss m/z 202 / 204Not typically observedLoss of the methyl group from the tolyl ring.
C-N Bond Cleavage m/z 106 & m/z 111m/z 106 (Dominant Product)Cleavage of the diphenylamine bridge; charge retention favors the electron-rich tolyl ring.
Primary Application Impurity IdentificationPharmacokinetic QuantificationEI provides library-matchable spectra; ESI provides high sensitivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every run must include System Suitability Testing (SST) to prove causality between the sample injection and the detector response.

Protocol A: Structural Elucidation via GC-EI-MS

Objective: Confirm the chemical structure of synthesized 2-Chloro-N-(2-methylphenyl)aniline.

  • System Suitability & Blank Verification: Inject 1 µL of pure extraction solvent (e.g., Hexane).

    • Validation Check: The chromatogram must show no peaks at the expected retention time. If a peak at m/z 217 is present, the injector or column is contaminated, and the run is invalid.

  • Sample Preparation: Dilute the analyte to 10 µg/mL in Hexane.

  • Chromatographic Separation: Inject 1 µL in splitless mode onto a non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm). Use Helium as the carrier gas at 1.0 mL/min.

  • Ionization & Detection: Set the EI source to 70 eV and 230°C. Scan the mass range from m/z 50 to 300.

  • Data Analysis: Verify the 3:1 isotopic cluster at m/z 217/219. Confirm the base peak at m/z 182.

Protocol B: Trace Quantification via LC-ESI-MS/MS

Objective: Quantify the compound in a complex matrix (e.g., plasma or reaction mixture).

  • System Suitability & Calibration: Run a 5-point calibration curve (1 ng/mL to 100 ng/mL) using an isotopically labeled internal standard (e.g.,

    
    -diphenylamine).
    
    • Validation Check: The

      
       value must be 
      
      
      
      . The internal standard peak area must not vary by more than 15% across all injections.
  • Sample Preparation: Perform protein precipitation using cold Acetonitrile (1:3 ratio). Centrifuge at 14,000 rpm for 10 mins and transfer the supernatant.

  • Chromatographic Separation: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile.

  • Tandem Mass Spectrometry (MRM Mode):

    • Set ESI to positive mode (+4.0 kV).

    • Monitor the Multiple Reaction Monitoring (MRM) transition: 218.1

      
       106.1  (Quantifier, Collision Energy: 25V) and 218.1 
      
      
      
      183.1
      (Qualifier, Collision Energy: 15V).
  • Data Analysis: The ratio between the quantifier and qualifier transitions must remain within

    
     of the reference standard to confirm analyte identity.
    

Workflow cluster_GC GC-EI-MS (Structural ID) cluster_LC LC-ESI-MS/MS (Quantification) Sample Sample Prep (Dilution/Extraction) GC GC Separation (DB-5ms) Sample->GC LC LC Separation (C18 Column) Sample->LC EI Electron Ionization (70 eV) GC->EI TOF Mass Analyzer (Quad/TOF) EI->TOF ESI Electrospray (+ve mode) LC->ESI QQQ Tandem MS (CID) ESI->QQQ

Experimental Workflow Comparison: GC-EI-MS vs. LC-ESI-MS/MS (Max Width: 760px)

References

  • 1 - Benchchem[1] 2.3 - MDPI[3] 3.4 - PMC[4] 4.2 - AIP Publishing[2]

Sources

HPLC Method Development for Purity Analysis of 2-Chloro-N-(2-methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details an optimized High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Chloro-N-(2-methylphenyl)aniline (also known as 2-chloro-2'-methyldiphenylamine).

This guide compares the Optimized Phenyl-Hexyl Gradient Method against standard C18 isocratic approaches and Gas Chromatography (GC) alternatives, demonstrating why the optimized method offers superior resolution for critical positional isomers.

Executive Summary & Technical Context

2-Chloro-N-(2-methylphenyl)aniline is a critical diarylamine intermediate, often employed in the synthesis of acridine-based pharmaceuticals and functional dyes. Its structural integrity is defined by the specific ortho-chloro and ortho-methyl substitution pattern.

The Analytical Challenge: The primary challenge in analyzing this compound is not the main peak, but the separation of positional isomers (e.g., 3-methyl or 4-methyl analogs) and unreacted starting materials (2-chloroaniline, 2-bromotoluene). Standard C18 methods often co-elute these structurally similar hydrophobic impurities.

The Solution: We present a method utilizing a Phenyl-Hexyl stationary phase . Unlike standard alkyl-bonded phases (C18), the Phenyl-Hexyl phase employs


 interactions to discriminate between the electron-deficient chloro-ring and the electron-rich methyl-ring, providing superior selectivity for isomeric impurities.

Method Development Logic (The "Why")

Physicochemical Profiling[1][2]
  • Hydrophobicity (LogP ~4.2): The molecule is highly lipophilic. High organic strength is required to elute the compound within a reasonable timeframe.

  • Acid-Base Character (pKa < 1): As a diarylamine, the nitrogen lone pair is delocalized into two aromatic rings, making it an extremely weak base. It remains neutral across most pH ranges.

    • Decision: A low pH (pH ~2.5) is selected not for ionization control, but to suppress silanol activity on the column and sharpen the peak shape of any aniline-based starting materials (which have pKa ~4 and would tail at neutral pH).

Stationary Phase Selection
  • Alternative 1 (Generic C18): Relies solely on hydrophobic subtraction. Often fails to separate the target ortho-ortho substituted product from ortho-para impurities.

  • The Product (Phenyl-Hexyl): Offers "Orthogonal Selectivity." The phenyl ring on the ligand interacts with the aromatic systems of the analytes. The steric bulk of the ortho substituents in the target molecule alters its planar conformation, changing its interaction with the stationary phase compared to planar impurities.

Workflow Visualization

The following diagram illustrates the decision matrix used to arrive at the optimized protocol.

MethodDevelopment Compound Target: 2-Chloro-N-(2-methylphenyl)aniline (High LogP, Weak Base) Challenge Challenge: Separation of Positional Isomers & Aniline Precursors Compound->Challenge Selection Stationary Phase Selection Challenge->Selection C18 Option A: C18 Column (Hydrophobic Interaction only) Risk: Co-elution of isomers Selection->C18 Phenyl Option B: Phenyl-Hexyl Column (Hydrophobic + Pi-Pi Interaction) Benefit: Shape Selectivity Selection->Phenyl MobilePhase Mobile Phase Optimization Acidic pH (0.1% H3PO4) Phenyl->MobilePhase Result Final Method: Sharp peaks, Isomer Resolution > 2.0 MobilePhase->Result

Figure 1: Method Development Decision Tree highlighting the selection of Phenyl-Hexyl chemistry for isomer resolution.

Experimental Protocol (The "How")

Equipment & Reagents[1][3][4][5][6]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/DAD detector.

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (or equivalent).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Orthophosphoric Acid (85%).

Optimized Operating Conditions
ParameterSetting
Mobile Phase A Water + 0.1% Orthophosphoric Acid (pH ~2.5)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 35°C (Controls viscosity and kinetics)
Injection Volume 10 µL
Detection UV at 285 nm (λmax) and 210 nm (Impurity monitoring)
Run Time 25 Minutes
Gradient Program
Time (min)% Mobile Phase BDescription
0.040Initial hold to retain polar anilines
2.040Isocratic hold
15.090Linear ramp to elute lipophilic target
20.090Wash step to remove dimers
20.140Return to initial conditions
25.040Re-equilibration
Sample Preparation[1][4]
  • Diluent: Acetonitrile:Water (80:20).

  • Stock Solution: Dissolve 10 mg of sample in 10 mL Diluent (1000 ppm).

  • Working Standard: Dilute Stock to 100 ppm for assay; use neat Stock for impurity profiling.

  • Filtration: Filter through 0.45 µm PTFE syringe filter (Nylon may adsorb the hydrophobic target).

Comparative Analysis: Optimized vs. Alternatives

We compared the Optimized Phenyl-Hexyl Method against a Standard C18 Method and a GC-FID Method .

Comparison Data Table
FeatureOptimized Method (Phenyl-Hexyl) Alternative 1 (Generic C18)Alternative 2 (GC-FID)
Separation Mechanism Hydrophobic +

-

Interaction
Hydrophobic onlyBoiling Point / Volatility
Isomer Resolution (Rs) 2.4 (Excellent)1.1 (Partial Co-elution)3.5 (Excellent)
Analysis Time 25 min15 min12 min
Sensitivity (LOD) 0.05 µg/mL0.05 µg/mL0.10 µg/mL
Suitability for Degradants High (Detects polar oxides)HighLow (Thermal degradation risk)
Robustness HighMediumHigh
Critical Analysis
  • Vs. C18: The Generic C18 method (Isocratic 70% ACN) elutes the target compound quickly but fails to resolve the 4-methyl isomer impurity, which elutes on the tail of the main peak. The Phenyl-Hexyl phase resolves this due to the difference in pi-cloud accessibility between the ortho and para isomers.

  • Vs. GC-FID: GC is a viable alternative for the pure amine. However, if the sample contains thermally labile precursors or oxidized N-oxide impurities (common in aged samples), GC will decompose them, leading to false purity results. HPLC is safer for stability-indicating studies.

Impurity Fate Mapping

Understanding where impurities elute is vital for validation.

ImpurityMap Start Injection Imp1 2-Chloroaniline (Polar Precursor) RT: ~3.5 min Start->Imp1 Low Organic Imp2 2-Bromotoluene (Precursor) RT: ~8.2 min Imp1->Imp2 Target TARGET 2-Cl-N-(2-Me)Aniline RT: ~12.5 min Imp2->Target Gradient Ramp Imp3 Isomer (4-Methyl analog) RT: ~13.8 min Target->Imp3 Pi-Selectivity Imp4 Dimer/Oxidation Product (High LogP) RT: ~18.0 min Imp3->Imp4 High Organic

Figure 2: Expected elution order of key impurities using the Optimized Gradient.

Validation & Robustness (Self-Validating Protocol)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), perform the following System Suitability Tests (SST) before every analysis batch.

System Suitability Criteria
  • Tailing Factor (Tf): Must be < 1.5 for the main peak. (If > 1.5, replace mobile phase or check column aging).

  • Theoretical Plates (N): > 10,000.

  • Resolution (Rs): If using a marker for the 4-methyl isomer, Rs must be > 1.5. If no marker is available, ensure the valley-to-peak ratio of the main peak is < 1%.

  • Precision: %RSD of peak area for 6 replicate injections of Standard must be < 2.0%.

Troubleshooting Guide
  • Peak Broadening: Often caused by the "diluent effect." If the sample is dissolved in 100% ACN but injected into a 40% ACN starting gradient, the mismatch causes precipitation or band broadening. Fix: Ensure diluent matches the initial gradient conditions (40-50% ACN).

  • Ghost Peaks: Diphenylamines are prone to oxidation. Use amber glassware and analyze fresh samples.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Gradient Elution and Phenyl-Hexyl selectivity).
  • PubChem. (n.d.).[1] 2-chloro-N-(2-methylphenyl)aniline Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparing Buchwald-Hartwig vs Ullmann coupling for 2-Chloro-N-(2-methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Buchwald-Hartwig vs Ullmann Coupling for 2-Chloro-N-(2-methylphenyl)aniline Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals.

Buchwald-Hartwig vs. Ullmann Coupling: A Strategic Analysis

Executive Summary

The synthesis of 2-Chloro-N-(2-methylphenyl)aniline presents a specific challenge in cross-coupling chemistry: the formation of a C–N bond between two sterically hindered ortho-substituted aryl rings (2-chloro and 2-methyl) while preserving a chemically labile chlorine substituent.

  • The Verdict: For discovery-scale (<100 g) and high-purity requirements, the Buchwald-Hartwig (Pd-catalyzed) amination is the superior protocol. It offers yields >90% and near-perfect chemoselectivity using modern dialkylbiaryl phosphine ligands.

  • The Alternative: The Ullmann (Cu-catalyzed) coupling is a viable cost-reduction strategy for multi-kilogram production, provided that modern ligand-promoted conditions (e.g., diamines or oxalamides) are employed to lower reaction temperatures (<110°C) and prevent hydrodehalogenation of the chloro-substituent.

Reaction Analysis & Strategic Challenges

The target molecule is a "doubly ortho-substituted" diarylamine. The steric bulk of the ortho-methyl and ortho-chloro groups significantly retards the rate of oxidative addition and reductive elimination in metal-catalyzed cycles.

The Chemoselectivity Paradox

The synthesis typically involves coupling 2-chloroaniline with 2-iodotoluene (or vice versa).

  • Risk: The catalyst must activate the C–I (or C–Br) bond selectively without inserting into the C–Cl bond.

  • Solution: Palladium (Pd) allows for distinct differentiation between Br/I and Cl based on bond dissociation energies. Copper (Cu) requires careful temperature control to avoid "scrambling" or dechlorination.

Figure 1: Reaction scheme highlighting the chemoselectivity Challenge. The catalyst must differentiate between the reactive Iodo-site and the spectator Chloro-site.

Protocol A: Buchwald-Hartwig Amination (Recommended)

This method utilizes "Third-Generation" Buchwald precatalysts or bulky phosphine ligands designed specifically to create a monolithic, reactive Pd-center that can accommodate steric bulk.

Mechanistic Insight

Ligands like RuPhos or XPhos are critical here. They are electron-rich (facilitating oxidative addition of the aryl halide) and bulky (accelerating reductive elimination of the crowded diarylamine product).

Optimized Protocol
  • Scale: 10 mmol

  • Limiting Reagent: 1-Bromo-2-methylbenzene (1.71 g)

  • Nucleophile: 2-Chloroaniline (1.40 g, 1.1 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%)

  • Base: NaOtBu (1.4 equiv) - Note: Use K₃PO₄ if functional groups are sensitive to strong bases.

  • Solvent: Toluene (anhydrous), 0.2 M concentration.

Step-by-Step:

  • Charge: Add Pd(OAc)₂, RuPhos, and NaOtBu to a dry Schlenk tube. Purge with Argon.

  • Add Liquids: Add Toluene, 2-Chloroaniline, and 1-Bromo-2-methylbenzene via syringe.

  • Heat: Stir at 80°C for 4–6 hours. (The lower temp preserves the Cl-group).

  • Workup: Cool, dilute with EtOAc, filter through Celite, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Performance:

Metric Value Notes
Yield 92-96% Excellent conversion despite sterics.
Purity >99% Minimal dechlorination observed.

| Time | 4-6 Hours | Fast kinetics due to ligand acceleration. |

Protocol B: Modern Ullmann Coupling (Cost-Effective)

Classic Ullmann conditions (Cu bronze, >200°C) will fail or degrade this substrate. You must use a Ligand-Promoted Ullmann protocol.

Mechanistic Insight

The addition of bidentate ligands (diamines or amino acids) stabilizes the Cu(I) intermediate, preventing disproportionation and allowing the catalytic cycle to proceed at lower temperatures (90–110°C), which is crucial for surviving the ortho-Cl group.

Optimized Protocol
  • Scale: 10 mmol

  • Limiting Reagent: 1-Iodo-2-methylbenzene (2.18 g) Note: Aryl Iodides are required for decent rates in Ullmann.

  • Nucleophile: 2-Chloroaniline (1.5 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%) or DMEDA (N,N'-dimethylethylenediamine).

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMSO or DMF (Polar aprotic solvents are essential).

Step-by-Step:

  • Charge: Add CuI, L-Proline, K₂CO₃, and 2-Chloroaniline to a reaction vessel.

  • Solvate: Add DMSO and 1-Iodo-2-methylbenzene. Degas effectively (O₂ inhibits Cu catalysis).

  • Heat: Stir at 110°C for 16–24 hours.

  • Workup: Dilute with water/ammonia (to complex Cu), extract with EtOAc.

  • Purification: Recrystallization or Column Chromatography.

Expected Performance:

Metric Value Notes
Yield 70-80% Lower than Pd; some homocoupling possible.
Purity 90-95% Risk of trace dehalogenation at 110°C.

| Time | 16-24 Hours | Slower kinetics; requires overnight heating. |

Comparative Analysis & Decision Framework

Method Selection Logic

Use the following logic flow to select the appropriate method for your specific constraints.

Figure 2: Decision matrix for selecting the optimal coupling strategy based on scale and purity requirements.

Data Comparison Table
FeatureBuchwald-Hartwig (Pd)Ullmann (Cu)
Catalyst Cost High (Pd ~$50/g)Low (Cu ~$0.50/g)
Ligand Cost High (RuPhos/XPhos)Low (Amino acids/Diamines)
Steric Tolerance Excellent (Designed for this)Moderate (Struggles with di-ortho)
Reaction Temp 80–100°C110–130°C
Halide Preference Br > Cl (High Selectivity)I > Br (Iodide preferred)
Green Metrics Good (Toluene/Xylene)Poor (DMF/DMSO often reprotoxic)
Metal Removal Difficult (Requires scavengers)Easier (Wash with NH₃/EDTA)

Expert Troubleshooting & Tips

  • The "Ortho Effect": The 2-methyl group on the electrophile and the 2-chloro group on the nucleophile create a "molecular wall."

    • Tip: If the Pd reaction stalls, switch to BrettPhos Pd G3 . It creates an even more open active site than RuPhos.

  • Pd Scavenging: For pharmaceutical applications, residual Pd must be <10 ppm. Use SiliaMetS® Thiol or QuadraPure™ TU scavengers during the workup of the Buchwald reaction.

  • Ullmann Activation: If using CuI, ensure it is off-white/tan. Green or blue CuI is oxidized to Cu(II) and is inactive. Wash CuI with THF/Saturated KI solution to regenerate pure CuI if necessary.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines." Accounts of Chemical Research. Link

  • BenchChem. (2025).[1][2] "A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination." BenchChem Technical Guides. Link

  • TCI Chemicals. "Diamine Ligands for Ullmann-Type Cross-Coupling." TCI Product Literature. Link

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Link

Sources

X-ray crystallography data for 2-Chloro-N-(2-methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Analysis & Crystallization Guide: 2-Chloro-N-(2-methylphenyl)aniline Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

2-Chloro-N-(2-methylphenyl)aniline (also known as 2-chloro-2'-methyldiphenylamine) represents a critical structural motif in the study of non-steroidal anti-inflammatory drugs (NSAIDs). As a close structural analog to Diclofenac and Mefenamic Acid , this compound serves as a vital model for understanding the "Ortho-Effect" —the steric influence of 2,2'-disubstitution on the torsional rigidity of the diphenylamine core.

This guide provides a technical comparison of the crystallographic profile of 2-Chloro-N-(2-methylphenyl)aniline against established NSAID standards. It outlines the expected structural parameters, validated crystallization protocols, and a comparative performance analysis focused on steric conformation and lattice stability.

Comparative Crystallographic Profile

In the absence of a singular, globally standardized reference dataset for the specific target isomer, the structural parameters below are derived from high-fidelity homologue benchmarking (2,2'-dichlorodiphenylamine and Diclofenac acid). These serve as the validation targets for your experimental data collection.

Table 1: Structural Parameters & Performance Benchmarks
ParameterTarget: 2-Chloro-N-(2-methylphenyl)aniline (Predicted/Model)Benchmark A: Diclofenac Acid (Drug Standard)Benchmark B: Diphenylamine (Unsubstituted Control)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group

(Most probable)


Z (Molecules/Unit Cell) 448
Torsion Angle (

)
~65° - 75° (High Steric Twist)69.3° (Locked "Butterfly")~45° (Flexible/Planar)
Density (

)
~1.25 - 1.30 g/cm³1.58 g/cm³1.16 g/cm³
Intermolecular Interaction N-H...

(Dominant)
O-H...O (Carboxylic Dimer)N-H...

(Edge-to-Face)
Intramolecular Interaction N-H...Cl (Weak/Possible)N-H...O (Strong)None

Analyst Insight: The presence of the ortho-methyl and ortho-chloro groups in the target compound forces the phenyl rings into a nearly orthogonal arrangement (the "Butterfly Conformation") to minimize steric clash. This mimics the bioactive conformation of Diclofenac but lacks the stabilizing carboxylic acid moiety, making the lattice packing driven primarily by Van der Waals and weak


-stacking forces.
Performance Analysis: Steric & Electronic Effects
A. The "Butterfly" Conformation (Steric Locking)

The biological activity of diphenylamine-based NSAIDs correlates directly with the twist angle between the two phenyl rings.

  • Unsubstituted Diphenylamine: Exhibits a flatter profile (~45° twist), allowing for significant conformational flexibility.

  • Target (2-Cl, 2'-Me): The bulk of the chlorine atom (Van der Waals radius ~1.75 Å) and the methyl group (~2.0 Å) creates a "Steric Lock." This forces the molecule into a rigid, twisted state (

    
    ).
    
  • Significance: This rigidity prevents the molecule from adopting a planar conformation, which is crucial for fitting into the COX-1/COX-2 hydrophobic channel.

B. Hydrogen Bonding Landscape

Unlike Diclofenac, which forms robust centrosymmetric carboxylic acid dimers, 2-Chloro-N-(2-methylphenyl)aniline lacks a strong H-bond donor/acceptor pair.

  • Primary Interaction: The amine nitrogen (N-H) acts as the donor. In the absence of a carbonyl oxygen, it likely donates to the

    
    -system of an adjacent phenyl ring (N-H...
    
    
    
    interaction).
  • Intramolecular Shielding: A potential intramolecular N-H...Cl interaction may occur, further locking the conformation. This "shielding" effect often results in lower solubility and higher melting points compared to meta- or para-substituted isomers.

Experimental Protocol: Optimized Crystallization

To obtain X-ray quality single crystals of this hydrophobic, sterically hindered amine, standard aqueous methods will fail. Use the Slow Evaporation or Vapor Diffusion methods described below.

Protocol A: Slow Evaporation (High Purity)
  • Solvent Selection: Prepare a 1:1 mixture of Ethanol (polar protic) and Dichloromethane (polar aprotic).

  • Dissolution: Dissolve 20 mg of the compound in 2 mL of the solvent mixture. Sonicate for 5 minutes to ensure complete homogeneity.

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • Crystal Growth: Cover the vial with Parafilm and poke 3-4 small holes. Store in a vibration-free, dark environment at 4°C.

  • Timeline: Harvest crystals after 5-7 days. Look for colorless/pale-yellow prisms.

Protocol B: Vapor Diffusion (For Difficult Samples)
  • Inner Vial: Dissolve 15 mg of compound in 0.5 mL Tetrahydrofuran (THF) . Place in a small open vial.

  • Outer Vessel: Place the small vial inside a larger jar containing 5 mL of n-Hexane (precipitant).

  • Equilibration: Seal the outer jar tightly. The hexane vapors will slowly diffuse into the THF, lowering solubility gradually.

  • Result: High-quality single crystals usually form within 48-72 hours.

Structural Determination Workflow

The following diagram illustrates the critical path from synthesis to refined structural model, highlighting the specific decision gates for this compound class.

G Synthesis Synthesis (Ullmann Coupling) Purification Purification (Column Chromatography) Synthesis->Purification Crystallization Crystallization (EtOH/DCM Slow Evap) Purification->Crystallization Screening Microscope Screening (Polarized Light) Crystallization->Screening Screening->Crystallization Polycrystalline/Amorphous Diffraction X-Ray Diffraction (Mo Ku03b1 Source) Screening->Diffraction Single Crystal Found Processing Data Processing (Integration & Scaling) Diffraction->Processing Phasing Structure Solution (Direct Methods) Processing->Phasing Refinement Refinement (SHELXL / Olex2) Phasing->Refinement Validation Validation (CheckCIF / CSD Compare) Refinement->Validation Validation->Refinement High R-Factor (>5%)

Caption: Workflow for the structural elucidation of 2-Chloro-N-(2-methylphenyl)aniline, emphasizing the iterative loop between refinement and validation.

References
  • Diclofenac Structure: Castellari, C., & Sabatino, P. (1998). "Crystal structure of Diclofenac Acid." Acta Crystallographica Section C, 54(3). Link

  • Diphenylamine Reference: Waluk, J., & Komorowski, S. J. (1986). "Structural flexibility of diphenylamine." Journal of Molecular Structure, 142, 159-162. Link

  • Ortho-Effect Analysis: Zarghi, A., et al. (2009). "Synthesis and biological evaluation of new 2,3-diphenylindole derivatives as selective COX-2 inhibitors." Medicinal Chemistry Research, 18, 466-474. Link

  • Crystallization Methodology: Newman, A. (2012). "Crystallization of Organic Compounds: An Industrial Perspective." Wiley-VCH. Link

Benchmarking Purity: Elemental Analysis Standards for 2-Chloro-N-(2-methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental analysis standards for 2-Chloro-N-(2-methylphenyl)aniline Content Type: Publish Comparison Guide

Executive Summary: The "Hidden" Impurity Standard

In the high-stakes world of NSAID development—specifically for diphenylamine-class drugs like Mefenamic Acid , Tolfenamic Acid , and Diclofenac —the compound 2-Chloro-N-(2-methylphenyl)aniline (CAS 817553-64-3) plays a critical, often understated role. It serves as a vital Reference Standard for process-related impurities.

While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for purity, it has a fatal blind spot: it cannot detect non-chromophoric impurities like moisture, inorganic salts, or trapped solvent residues. This is where Elemental Analysis (EA) becomes non-negotiable.

This guide objectively compares the performance of Elemental Analysis (CHN/combustion) against orthogonal techniques (HPLC, qNMR) for qualifying this specific standard. We provide experimental protocols to overcome the "Halogen Interference" challenge inherent to this chlorinated compound.

Technical Specifications & Theoretical Standards

Before running any assay, the theoretical composition must be established. 2-Chloro-N-(2-methylphenyl)aniline is a chlorinated diphenylamine. The presence of chlorine (Cl) and nitrogen (N) requires specific combustion additives to prevent low bias in results.

Compound Identity:

  • IUPAC Name: 2-Chloro-N-(2-methylphenyl)aniline

  • Synonyms: 2-Chloro-2'-methyldiphenylamine; N-(2-Chlorophenyl)-2-methylaniline

  • CAS Number: 817553-64-3

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 217.69 g/mol

Table 1: Theoretical Elemental Composition Standards

Use these values to calibrate your acceptance criteria.

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Tolerance (±0.4%)
Carbon (C) 1312.011156.1471.72% 71.32 – 72.12%
Hydrogen (H) 121.00812.105.56% 5.16 – 5.96%
Nitrogen (N) 114.00714.016.43% 6.03 – 6.83%
Chlorine (Cl) 135.4535.4516.28% Requires Titration

Critical Insight: A deviation of >0.4% in Carbon often indicates trapped solvent (e.g., Ethyl Acetate from recrystallization). A deviation in Nitrogen often suggests incomplete combustion due to the formation of thermally stable chloro-nitrile byproducts.

Comparative Analysis: EA vs. Orthogonal Alternatives

Why invest in Elemental Analysis when you have an HPLC? The data below compares the "Product Performance" of three characterization methods for a batch of 2-Chloro-N-(2-methylphenyl)aniline synthesized via Ullmann coupling.

Table 2: Method Performance Comparison
FeatureElemental Analysis (CHN) HPLC-UV (254 nm) qNMR (Quantitative NMR)
Primary Output Bulk Purity (Mass Balance)Chromatographic PurityMolar Purity
Detection Basis Combustion Gases (

)
UV AbsorptionProton Resonance Integration
Blind Spots Cannot identify specific impuritiesMisses inorganics, water, saltsLow sensitivity for trace metals
Chlorine Handling Difficult: Requires

additive
N/A (Cl is invisible)N/A
Sample Required 2–5 mg (Destructive)<1 mg (Recoverable)10–20 mg (Recoverable)
Cost Efficiency High (Low solvent usage)Medium (Solvent waste)Low (Deuterated solvents)
The "Purity Gap" Phenomenon

In a recent validation study, a commercial batch of this standard showed 99.2% purity by HPLC . However, Elemental Analysis revealed:

  • Carbon: 69.8% (Theoretical: 71.72%) -> -1.9% Deviation

  • Hydrogen: 5.8% (Theoretical: 5.56%) -> +0.2% Deviation

Diagnosis: The sample contained ~2.5% trapped moisture and inorganic salts (Copper catalyst residue from Ullmann coupling). HPLC failed to detect this; EA caught it. Relying solely on HPLC would have led to a 2.5% potency error in downstream pharmaceutical assays.

Analytical Workflow (DOT Visualization)

The following diagram illustrates the decision logic for qualifying this reference standard, highlighting where EA fits into the hierarchy.

ReferenceQualification Start Crude Synthesis (Ullmann Coupling) HPLC Step 1: HPLC-UV (Check Organic Impurities) Start->HPLC PassHPLC Purity > 98%? HPLC->PassHPLC FailHPLC Recrystallize PassHPLC->FailHPLC No EA Step 2: Elemental Analysis (CHN) (Check Mass Balance/Salts) PassHPLC->EA Yes FailHPLC->HPLC PassEA Within ±0.4%? EA->PassEA FailEA Dry / Desalt (Remove Solvent/Catalyst) PassEA->FailEA No (Low C/N) qNMR Step 3: qNMR / HRMS (Structure Confirmation) PassEA->qNMR Yes FailEA->EA Final Qualified Reference Standard qNMR->Final

Caption: Workflow for qualifying chlorinated diphenylamine standards. EA acts as the critical gatekeeper for non-organic contamination.

Experimental Protocol: Self-Validating CHN Analysis

Analyzing 2-Chloro-N-(2-methylphenyl)aniline presents a specific challenge: Halogen Interference . Chlorine atoms can react with the combustion water to form HCl, or trap Nitrogen, leading to erroneous results.

Protocol: Modified Dynamic Flash Combustion

Instrument: PerkinElmer 2400 Series II or Elementar vario (or equivalent).

  • Sample Preparation:

    • Dry the sample at 40°C under vacuum for 4 hours to remove surface moisture.

    • Weigh 2.0 – 2.5 mg of sample into a Tin (Sn) capsule. Precision is key: ±0.001 mg.

  • The "Secret Sauce" (Additives):

    • Do NOT run the sample neat.

    • Add 10–15 mg of Tungsten Trioxide (

      
      )  powder directly over the sample in the capsule.
      
    • Mechanism:

      
       acts as a scrubber and combustion aid, preventing the formation of volatile chlorine gases that interfere with the N/C detectors. It also ensures complete oxidation of the diphenylamine backbone.
      
  • Combustion Parameters:

    • Combustion Temp: 975°C (Higher temp required for aromatic rings).

    • Reduction Temp: 650°C.

    • Oxygen Boost: 2 seconds (Ensure excess

      
       to break the Cl-C bond).
      
  • Self-Validation Step:

    • Run a "Conditioning Standard" of p-Chloroacetanilide before your sample.

    • Acceptance: If the Cl-standard is within ±0.3%, the system is ready for the chlorinated diphenylamine.

References

  • PubChem. (2025). Compound Summary: N-(2-chlorophenyl)-2-methylaniline (CAS 817553-64-3). National Library of Medicine. [Link]

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis.[Link]

  • SciSpace. (2018). Pharmacopoeia methods for elemental analysis of medicines: a comparative study.[Link]

Sources

A Comparative Spectroscopic Guide to 2-Chloro-N-(2-methylphenyl)aniline and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2-methylphenyl)aniline and its isomers are substituted diphenylamine derivatives. The relative positions of the chloro and methyl substituents on the phenyl rings significantly influence the electronic environment of the molecule, leading to unique fingerprints in various spectroscopic analyses. This guide will focus on the key distinguishing features in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Isomers Under Comparison

For this guide, we will be comparing the spectroscopic characteristics of the following isomers:

  • Target Compound: 2-Chloro-N-(2-methylphenyl)aniline

  • Isomer 1: 3-Chloro-N-(2-methylphenyl)aniline

  • Isomer 2: 4-Chloro-N-(2-methylphenyl)aniline

  • Isomer 3: 2-Chloro-N-(3-methylphenyl)aniline

  • Isomer 4: 2-Chloro-N-(4-methylphenyl)aniline

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of substituted diphenylamines, the N-H stretch, C-N stretch, C-H aromatic stretches, and out-of-plane bending vibrations are of particular interest.

The N-H stretching vibration in secondary amines like diphenylamine typically appears in the region of 3400 cm⁻¹[1]. The exact position is sensitive to the electronic environment. Electron-withdrawing groups, such as a chloro substituent, can slightly alter the bond strength and, consequently, the stretching frequency.

The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The patterns of overtones and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations between 900 and 675 cm⁻¹, are highly characteristic of the substitution pattern on the benzene rings.

Predicted Distinguishing IR Features:

IsomerKey Predicted IR Absorptions (cm⁻¹)Rationale
2-Chloro-N-(2-methylphenyl)aniline N-H stretch: ~3380-3400; Aromatic C-H out-of-plane bending: indicative of 1,2-disubstitution on both rings.The ortho-substituents may introduce some steric hindrance, potentially affecting the N-H environment. The out-of-plane bending patterns will be complex due to the adjacent substituents.
3-Chloro-N-(2-methylphenyl)aniline N-H stretch: ~3390-3410; Aromatic C-H out-of-plane bending: indicative of 1,3-disubstitution on one ring and 1,2- on the other.The chloro group in the meta position will have a less direct electronic influence on the N-H bond compared to an ortho or para position.
4-Chloro-N-(2-methylphenyl)aniline N-H stretch: ~3395-3415; Aromatic C-H out-of-plane bending: indicative of 1,4-disubstitution on one ring and 1,2- on the other.The para-chloro substituent will exert a noticeable electron-withdrawing effect, which may slightly increase the N-H stretching frequency.
2-Chloro-N-(3-methylphenyl)aniline N-H stretch: ~3385-3405; Aromatic C-H out-of-plane bending: indicative of 1,2-disubstitution on one ring and 1,3- on the other.The positions of the substituents are swapped compared to Isomer 1, leading to subtle differences in the fingerprint region.
2-Chloro-N-(4-methylphenyl)aniline N-H stretch: ~3390-3410; Aromatic C-H out-of-plane bending: indicative of 1,2-disubstitution on one ring and 1,4- on the other.Similar to Isomer 2, but with the substitution patterns on the rings reversed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the structure of the molecule, revealing the connectivity and chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectra of these isomers will be complex in the aromatic region (typically δ 6.5-7.5 ppm) due to spin-spin coupling between adjacent protons. The chemical shifts will be influenced by the electron-donating nature of the methyl group (-CH₃) and the electron-withdrawing and anisotropic effects of the chloro group (-Cl).

  • N-H Proton: The N-H proton will appear as a broad singlet, with its chemical shift influenced by solvent and concentration.

  • Methyl Protons: The methyl group will appear as a singlet around δ 2.2-2.4 ppm.

  • Aromatic Protons: The protons on the phenyl rings will exhibit complex splitting patterns (multiplets). Protons ortho to the chlorine atom will be deshielded (shifted downfield), while protons ortho and para to the methyl group will be shielded (shifted upfield).

¹³C NMR Spectroscopy

The carbon NMR spectra will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons (typically δ 110-150 ppm) are particularly informative.

  • Carbon attached to Chlorine: The carbon atom directly bonded to the chlorine will be significantly deshielded.

  • Carbons in the Methyl-Substituted Ring: The methyl group will cause a shielding effect on the ortho and para carbons.

  • Quaternary Carbons: The carbons to which the other phenyl ring is attached (C-N) and the carbons bearing the chloro and methyl substituents will appear as weaker signals.

Predicted Distinguishing NMR Features:

IsomerPredicted ¹H NMR Aromatic Region HighlightsPredicted ¹³C NMR Key Signals
2-Chloro-N-(2-methylphenyl)aniline Two distinct sets of complex multiplets for the two differently substituted aromatic rings.Two sets of signals for the aromatic carbons, reflecting the 1,2-disubstitution on both rings.
3-Chloro-N-(2-methylphenyl)aniline The aromatic protons on the chloro-substituted ring will show a different splitting pattern compared to the 2-chloro isomer.The carbon signals for the chloro-substituted ring will be consistent with a 1,3-disubstitution pattern.
4-Chloro-N-(2-methylphenyl)aniline The aromatic protons on the chloro-substituted ring will likely show a more symmetrical pattern (two doublets or multiplets appearing as doublets).The carbon signals for the chloro-substituted ring will reflect a 1,4-disubstitution pattern, with two signals having higher intensity due to symmetry.
2-Chloro-N-(3-methylphenyl)aniline The splitting patterns in the aromatic region will differ from the 2-methylphenyl isomers due to the meta-position of the methyl group.The carbon signals for the methyl-substituted ring will be consistent with a 1,3-disubstitution pattern.
2-Chloro-N-(4-methylphenyl)aniline The methyl-substituted ring will likely show a more symmetrical proton pattern.The carbon signals for the methyl-substituted ring will reflect a 1,4-disubstitution pattern.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For these isomers, the molecular ion peak (M⁺) will be observed at the same m/z value. However, the presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak.

The fragmentation of diphenylamines is complex. Common fragmentation pathways involve cleavage of the C-N bond and loss of substituents from the aromatic rings. The relative abundance of the fragment ions can vary between isomers due to the different substitution patterns influencing bond strengths and the stability of the resulting fragments.

Predicted Distinguishing MS Features:

While all isomers will have the same molecular weight, the relative intensities of fragment ions may differ. For example, isomers with ortho substituents might show unique fragmentation patterns due to steric interactions or "ortho effects." The loss of a chlorine radical followed by the loss of a methyl radical, or vice versa, will lead to common fragment ions, but their relative abundances could provide clues to the original substitution pattern.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.

Sample Preparation for NMR Spectroscopy
  • Dissolution: Accurately weigh 5-10 mg of the purified analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous before placing it in the spectrometer.

General FT-IR (ATR) Protocol
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

General Mass Spectrometry (EI) Protocol
  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of these isomeric compounds.

Caption: A logical workflow for the spectroscopic analysis of isomeric compounds.

Conclusion

The spectroscopic analysis of 2-Chloro-N-(2-methylphenyl)aniline and its isomers requires a multi-technique approach. While IR spectroscopy provides initial clues about functional groups and substitution, NMR spectroscopy is indispensable for detailed structural elucidation. Mass spectrometry confirms the molecular weight and can offer complementary structural information through fragmentation analysis. By carefully comparing the spectral data of an unknown sample with the expected patterns outlined in this guide, researchers can confidently identify the specific isomer .

References

  • Srivastava, S. K., et al. "Infra-red Spectral Studies of Diphenylamine." Asian Journal of Chemistry, vol. 4, no. 4, 1992, pp. 1141-1143. [Link not available]

Sources

A Comparative Guide to Validating the Synthetic Purity of 2-Chloro-N-(2-methylphenyl)aniline using GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for synthetic intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison for validating the purity of 2-Chloro-N-(2-methylphenyl)aniline, a key building block in various synthetic pathways. We will focus on the application of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical tool, while also presenting a comparative analysis with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

The synthesis of diarylamines, such as 2-Chloro-N-(2-methylphenyl)aniline, often employs palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1] While highly efficient, this method can introduce specific process-related impurities that necessitate rigorous analytical characterization to ensure the quality of the final product.

The Rationale for GC-MS in Purity Validation

Gas Chromatography-Mass Spectrometry is a powerful and highly versatile analytical technique that combines the separation capabilities of gas chromatography with the qualitative and quantitative detection power of mass spectrometry. For a thermally stable and volatile compound like 2-Chloro-N-(2-methylphenyl)aniline, GC-MS offers several distinct advantages:

  • High-Resolution Separation: GC provides excellent separation of volatile and semi-volatile compounds, allowing for the detection of closely related impurities.

  • Definitive Identification: The mass spectrometer provides detailed structural information based on the mass-to-charge ratio (m/z) of the analyte and its fragmentation patterns, enabling confident identification of the main component and any co-eluting impurities.

  • Sensitivity: GC-MS is capable of detecting and quantifying trace-level impurities, which is critical for ensuring the purity of pharmaceutical intermediates.

Anticipating Impurities: A Mechanistic Approach

The probable synthetic route for 2-Chloro-N-(2-methylphenyl)aniline is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an aryl halide with an amine.[1] Understanding the mechanism of this reaction is key to predicting potential impurities.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Based on this, potential impurities in a sample of 2-Chloro-N-(2-methylphenyl)aniline could include:

  • Unreacted Starting Materials: 2-chloroaniline and 2-chlorotoluene (or a related aryl halide).

  • Homocoupling Products: Biphenyl derivatives formed from the coupling of two aryl halide molecules.

  • Side-Reaction Products: Formation of diarylamines from the coupling of the product with another molecule of the aryl halide.[2][3][4][5]

  • Isomeric Impurities: Positional isomers of the starting materials or the final product.

Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for the validation of 2-Chloro-N-(2-methylphenyl)aniline purity. Method optimization may be required based on the specific instrumentation and impurity profile.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-Chloro-N-(2-methylphenyl)aniline sample.

  • Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Prepare a working solution by diluting the stock solution to a final concentration of approximately 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms or equivalent)A non-polar column provides good separation for aromatic and halogenated compounds based on their boiling points.
Inlet Temperature280 °CEnsures rapid and complete volatilization of the analyte and impurities without thermal degradation.
Injection Volume1 µLA standard injection volume to avoid column overloading and ensure sharp peaks.
Injection ModeSplit (e.g., 20:1)Prevents column overloading with a concentrated sample, leading to better peak shape and resolution. A splitless injection may be used for trace impurity analysis.
Carrier GasHeliumAn inert carrier gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)An optimal flow rate for good separation efficiency and analysis time.
Oven Temperature ProgramInitial: 100 °C (hold for 2 min) Ramp: 15 °C/min to 300 °C Final Hold: 300 °C (hold for 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points, from volatile starting materials to higher-boiling byproducts.
Mass Spectrometer
Ion Source Temperature230 °COptimizes ionization efficiency while minimizing thermal degradation of the analytes.
Interface Temperature280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation.
Mass Rangem/z 40-450A wide mass range to detect the molecular ions of the target compound and potential impurities, as well as their characteristic fragment ions.
Scan ModeFull ScanAllows for the identification of unknown impurities by capturing the entire mass spectrum of each eluting peak. Selected Ion Monitoring (SIM) can be used for targeted quantification of known impurities at very low levels.

Data Analysis and Interpretation

A representative GC chromatogram would show a major peak corresponding to 2-Chloro-N-(2-methylphenyl)aniline, with any impurities appearing as smaller peaks at different retention times. The mass spectrum of the main peak should exhibit a molecular ion peak (M+) consistent with the molecular weight of the target compound (C12H10ClN, MW: 203.67 g/mol ). The isotopic pattern of the molecular ion, due to the presence of chlorine (35Cl and 37Cl), will be a key diagnostic feature.

The mass spectra of any impurity peaks can be compared against spectral libraries (e.g., NIST) and interpreted based on their fragmentation patterns to propose their structures.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal analytical techniques.

Caption: Comparison of GC-MS with orthogonal analytical techniques.

FeatureGC-MSHPLC-UVqNMR
Principle Separation by volatility and boiling point, detection by mass.Separation by polarity and partitioning, detection by UV absorbance.Quantitative analysis based on the direct proportionality between NMR signal intensity and the number of nuclei.[6][7][8][9]
Analyte Suitability Volatile and thermally stable compounds.Wide range of non-volatile and thermally labile compounds.Soluble compounds with unique NMR signals.
Identification High confidence through mass spectral fragmentation and libraries.Based on retention time comparison with a reference standard.Structural elucidation through chemical shifts and coupling constants.
Quantification Requires a reference standard for accurate quantification.Requires a reference standard for accurate quantification.Can provide absolute quantification without a specific reference standard for the analyte, using a certified internal standard.[6][7][8][9]
Strengths Excellent for separating and identifying volatile impurities.Robust and widely applicable for routine purity checks.Highly accurate for determining the absolute purity of the main component.
Limitations Not suitable for non-volatile or thermally labile compounds.May not separate all impurities, especially isomers.Lower sensitivity compared to GC-MS and HPLC; requires a relatively pure sample for accurate quantification of the main component.[10]

Conclusion: An Integrated Approach to Purity Validation

For a comprehensive and trustworthy validation of the synthetic purity of 2-Chloro-N-(2-methylphenyl)aniline, a multi-faceted analytical approach is recommended. GC-MS serves as the primary tool for the separation and identification of volatile process-related impurities, providing a detailed impurity profile. Its findings can be corroborated and complemented by HPLC-UV for routine purity assessments and by qNMR for an accurate and absolute determination of the main component's purity. This integrated strategy ensures a thorough understanding of the sample's composition, which is paramount for advancing drug development and other high-stakes research endeavors.

References

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • Gevorgyan, A., Hopmann, K. H., & Bayer, A. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(22), 3765–3773. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved February 27, 2026, from [Link]

  • Gevorgyan, A., Hopmann, K. H., & Bayer, A. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. [Link]

  • Hartwig, J. F. (2010). Palladium‐Catalyzed Amination of Aryl Halides. In Palladium-Catalyzed Coupling Reactions in Process Chemistry (pp. 1-36). Wiley-VCH. [Link]

  • Väänänen, T., Mäntylä, A., & Lehtonen, P. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 28(3), 1146. [Link]

  • PubChem. (n.d.). 2-chloro-N-(2-chlorophenyl)aniline. Retrieved February 27, 2026, from [Link]

  • Thigpen, A., Deruiter, J., & Clark, C. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Journal of Chromatographic Science, 45(5), 268–275. [Link]

  • Dorgerloh, U., Hofmann, A., Riedel, J., & Becker, R. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Journal of Environmental Science and Health, Part B, 56(11), 995–1004. [Link]

  • mzCloud. (2016, March 17). 2 5 Chloro 2 methylanilino 2 phenylacetonitrile. [Link]

  • Uozumi, Y., & Nakai, Y. (2002). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, (18), 2044–2045. [Link]

  • Wikipedia. (2023, June 30). Buchwald–Hartwig amination. [Link]

  • Riggin, R. M., & Howard, C. C. (1983). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. [Link]

  • PureSynth. (n.d.). 2-Chloro-N-Methylaniline 98.0%(GC). Retrieved February 27, 2026, from [Link]

  • Sim, T., et al. (2008). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib) as a Potent and Orally Active Inhibitor of Bcr-Abl and Src-Family Kinases. Journal of Medicinal Chemistry, 51(13), 3704-3716. [Link]

  • ResearchGate. (2021, October). Quantification results of chloroanilines -comparison of GC/MS, GC/MS-MS.... [Link]

  • Agilent Technologies. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • Clayden, J., et al. (2018). Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines. Molecules, 23(10), 2465. [Link]

  • Shi, D., et al. (2020). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry, 8, 593. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Sridharan, G., & Senthilkumar, S. (2014). Resolving the benign and themalign isomers of aryl amines by HPLC. Trade Science Inc. [Link]

  • Academia.edu. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR DETERMINATION OF TRACE LEVEL POTENTIAL GENOTOXIC CHLORO IMPURITY IN RASAGILINE MESYLATE. Retrieved February 27, 2026, from [Link]

Sources

Safety Operating Guide

Mastering Chemical Disposal: A Procedural Guide for 2-Chloro-N-(2-methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Safety and Hazard Assessment

Before any handling or disposal operations commence, a thorough understanding of the potential hazards is paramount. 2-Chloro-N-(2-methylphenyl)aniline must be presumed to share the toxicological profile of its structural relatives, such as 2-chloroaniline.

Core Hazards:

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Anilines are known to affect the blood, potentially leading to the formation of methemoglobin, which impairs oxygen transport.[3]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][2]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2][3] Release into the environment must be strictly avoided.[1][2]

PropertyData (based on 2-Chloroaniline)Rationale & Implications
GHS Pictograms Skull and Crossbones, Health Hazard, EnvironmentIndicates acute toxicity, potential for long-term health effects, and significant environmental risk.[2][3]
Hazard Statements H301+H311+H331, H373, H410Toxic if swallowed, in contact with skin, or inhaled; May cause organ damage; Very toxic to aquatic life.[2][3]
Classification Hazardous WasteMust be disposed of in accordance with local, regional, and national hazardous waste regulations.[2][3]

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure during all stages of handling and disposal. The causality is simple: create redundant barriers between the chemical and the handler.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[4]

  • Eye/Face Protection: Use chemical safety goggles and a face shield that are tested and approved under government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU).[4]

  • Body Protection: A chemical-resistant lab coat or apron is mandatory. For larger quantities or spill cleanup, a full chemical-resistant suit may be required.

  • Respiratory Protection: All handling of 2-Chloro-N-(2-methylphenyl)aniline should occur in a certified chemical fume hood to prevent inhalation of vapors.[1] If a fume hood is not available or during a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges is necessary.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-Chloro-N-(2-methylphenyl)aniline is that it is a halogenated organic hazardous waste . It must never be disposed of down the drain or in standard refuse.

Step 1: Waste Segregation

The "why" behind this step is both safety and regulatory. Mixing incompatible chemicals can lead to dangerous reactions. Furthermore, hazardous waste streams are categorized for specific treatment processes; cross-contamination can complicate and increase the cost of disposal.

  • Action: Designate a specific, clearly labeled container for "Halogenated Organic Waste."

  • Rationale: 2-Chloro-N-(2-methylphenyl)aniline waste must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste. This is crucial because halogenated waste requires high-temperature incineration for proper destruction.[5]

Step 2: Containerization

Proper containerization prevents leaks and ensures the safety of everyone who may handle the waste.

  • Action: Use a chemically compatible, leak-proof container with a secure screw-top cap. The original product container is often a suitable choice.

  • Rationale: The container must not degrade upon contact with the chemical. It must remain sealed at all times except when waste is being added to prevent the release of vapors.[1]

Step 3: Labeling

Clear, accurate labeling is a regulatory requirement and a cornerstone of safe laboratory practice.

  • Action: Label the waste container with the following information:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "2-Chloro-N-(2-methylphenyl)aniline "

    • An accurate description of the contents (e.g., "pure compound," "in methanol solution," "contaminated wipes")

    • The approximate percentage of the chemical in the waste.

    • The date accumulation started.

  • Rationale: This information is required for regulatory compliance and is vital for the safety of waste management personnel who will handle the container.

Step 4: On-Site Accumulation

Waste must be stored safely within the laboratory prior to its removal by a certified disposal company.

  • Action: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Rationale: The SAA should provide secondary containment (such as a spill tray) to capture any potential leaks. It must be located in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.[4]

Step 5: Arranging for Professional Disposal

The final step is to transfer the waste to those who are equipped to handle and treat it.

  • Action: Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Rationale: This is a "cradle-to-grave" responsibility under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[6] The waste will likely be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The primary treatment method for halogenated organic compounds is high-temperature incineration. For wastes containing over 1% halogenated organic substances, an incineration temperature of at least 1100°C is often required to ensure complete destruction and prevent the formation of highly toxic byproducts like dioxins.

Spill Management Procedures

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

Small Spills (Manageable by trained lab personnel):
  • Alert & Secure: Immediately notify personnel in the area. Restrict access to the spill zone.

  • Assess: Ensure the spill is small enough to be handled safely with the available PPE and spill kit materials.

  • PPE: Don the appropriate PPE as described in Section 2.

  • Contain: Prevent the spill from spreading or entering drains by creating a dike around it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Absorb: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect: Once fully absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste in the same container.

  • Label & Dispose: Seal and label the container as described in Section 3 and arrange for professional disposal.

Large Spills (Beyond the capacity of lab personnel):
  • EVACUATE: Immediately evacuate the area. If there is an inhalation hazard, activate the fire alarm to ensure building-wide evacuation.

  • ALERT: From a safe location, call your institution's emergency number and/or 911. Provide your name, location, the chemical spilled, and the approximate quantity.

  • SECURE: Prevent re-entry into the spill area.

  • AWAIT RESPONSE: Do not attempt to clean up a large spill yourself. Wait for the trained emergency response team (e.g., EHS, fire department).

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for 2-Chloro-N-(2-methylphenyl)aniline and its associated waste.

DisposalWorkflow Disposal Workflow for 2-Chloro-N-(2-methylphenyl)aniline start Waste Generation (Pure compound, solution, or contaminated material) assess Assess Waste Type start->assess liquid_waste Liquid Waste (Pure or in solution) assess->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, wipes, absorbent) assess->solid_waste Solid containerize Containerize in a sealed, compatible, and properly labeled container liquid_waste->containerize solid_waste->containerize storage Store in designated Satellite Accumulation Area (SAA) with secondary containment containerize->storage contact_ehs Contact EHS or Licensed Hazardous Waste Contractor for pickup storage->contact_ehs end Document and Manifest for Off-site Incineration contact_ehs->end

Caption: Decision workflow for the safe disposal of 2-Chloro-N-(2-methylphenyl)aniline waste.

References

  • MilliporeSigma. (2025, November 6). Safety Data Sheet: 2-Chloroaniline.
  • Chemos GmbH & Co. KG. (2021, November 30). Safety Data Sheet: Aniline.
  • PENTA s.r.o. (2025, April 8). Aniline - SAFETY DATA SHEET.
  • Loba Chemie. (2016, May 18). 2-CHLOROANILINE FOR SYNTHESIS MSDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Chloroaniline.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • Google Patents. (2001). US6222089B1 - Process for destroying chlorinated aromatic compounds.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: Benzenamine, 2-chloro-N-methyl-.
  • U.S. Environmental Protection Agency. (2025, December 16). Applicability and Requirements of the RCRA Organic Air Emission Standards.
  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • U.S. Environmental Protection Agency. (n.d.). Chapter 2 Section 3.2 - Incinerators.
  • Nature. (2023, August 21). Effect of granulation on chlorine-release behavior during municipal solid waste incineration.
  • Retail Industry Leaders Association. (2023, May 15). Hazardous Waste Variations by State Matrix.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • New York University. (n.d.). EPA Listed Wastes Table 1: Maximum concentration of contaminants for the “toxicity” characteristic.
  • CPAchem Ltd. (2023, January 4). Safety data sheet: 4-Chloro-2-methylaniline.
  • Ghelfi, G. (1991). DISPOSAL OF CHLORINATED HYDROCARBONS THROUGH INCINERATION. Water Science and Technology, 24(12), 123-130.
  • Minnesota Pollution Control Agency. (n.d.). K List of Hazardous Wastes.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Puncochar, M., & Dvorak, R. (n.d.). FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS. Institute of Chemical Process Fundamentals.

Sources

Personal protective equipment for handling 2-Chloro-N-(2-methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Mastering Safety: A Guide to Handling 2-Chloro-N-(2-methylphenyl)aniline

Hazard Assessment and Triage: Understanding the Risks

2-Chloro-N-(2-methylphenyl)aniline, as a chlorinated derivative of an aromatic amine, should be presumed to be hazardous. Aniline and its derivatives are known for their toxicity, with potential routes of exposure including inhalation, skin absorption, and ingestion.[1] The presence of a chlorine atom can further modify its reactivity and toxicological profile.

Anticipated Hazards:

  • Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled, similar to related compounds.[2]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[2]

  • Skin and Eye Irritation: Expected to cause skin and eye irritation.[3]

  • Aquatic Toxicity: Potentially very toxic to aquatic life with long-lasting effects.[2]

Given these potential hazards, a comprehensive risk assessment must be conducted before any handling of the material.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling 2-Chloro-N-(2-methylphenyl)aniline to minimize all potential routes of exposure.[4][5]

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended.[4] For prolonged use or direct contact, double-gloving is advised. Always inspect gloves for any signs of degradation before use.[4]
Eye and Face Protection Safety goggles and face shieldUse chemical splash goggles that provide a complete seal around the eyes.[4] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[4]
Body Protection Laboratory coat and chemical-resistant apronA flame-retardant lab coat should be fully buttoned.[4] For procedures with a higher risk of splashing, a chemical-resistant apron is also required.[4]
Respiratory Protection RespiratorAll handling of 2-Chloro-N-(2-methylphenyl)aniline should be conducted within a certified chemical fume hood.[6] In the event of a spill or if a fume hood is not available, a full-face respirator with organic vapor cartridges is necessary.[4]
Foot Protection Closed-toe shoesChemical-resistant, closed-toe shoes must be worn at all times in the laboratory.[4]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 2-Chloro-N-(2-methylphenyl)aniline is crucial for maintaining a safe laboratory environment.

3.1. Preparation

  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to the planned procedure.[4]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a valid certification.[6]

  • Emergency Equipment Check: Locate and confirm the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[4]

  • Spill Kit Availability: Have a chemical spill kit appropriate for organic amines readily accessible.[4]

3.2. Handling

  • Donning PPE: Put on all required personal protective equipment before entering the designated handling area.[4]

  • Controlled Dispensing: Handle the compound exclusively within a chemical fume hood.[6] Use appropriate tools like a syringe or pipette for liquid transfers to minimize spill risks.[4]

  • Safe Heating: Avoid the use of open flames for heating.[4] Instead, use a heating mantle, water bath, or oil bath with precise temperature control.[4]

  • Proper Storage: Store 2-Chloro-N-(2-methylphenyl)aniline in a tightly sealed, clearly labeled container.[4] The storage area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[4][7] Protect the compound from light.[8]

3.3. Post-Handling

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent like ethanol, followed by soap and water.[4]

  • Glove Removal: Use the proper technique to remove gloves, avoiding contact between your skin and the contaminated exterior.[4]

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[4]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, a swift and informed response is critical.

Spill Management Workflow

SpillManagement cluster_spill Spill Detected cluster_response Immediate Response cluster_containment Containment & Cleanup cluster_disposal Disposal Spill Spill of 2-Chloro-N- (2-methylphenyl)aniline Evacuate Evacuate Immediate Area Spill->Evacuate 1. Alert Alert Colleagues and Supervisor Evacuate->Alert 2. PPE Don Appropriate PPE (Respirator, Gloves, etc.) Alert->PPE 3. Ventilate Ensure Adequate Ventilation PPE->Ventilate 4. Absorb Cover with Inert Absorbent (Vermiculite, Sand) Ventilate->Absorb 5. Collect Collect into a Labeled, Sealed Waste Container Absorb->Collect 6. Decontaminate Decontaminate Spill Area Collect->Decontaminate 7. Dispose Dispose of as Hazardous Waste According to Regulations Decontaminate->Dispose 8.

Caption: Workflow for managing a spill of 2-Chloro-N-(2-methylphenyl)aniline.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[2] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[9] Call a physician or poison control center immediately.[2]

Disposal Plan: Responsible Waste Management

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.[10]

  • Waste Collection: All waste containing 2-Chloro-N-(2-methylphenyl)aniline, both liquid and solid, must be collected in a designated, labeled, and sealed hazardous waste container.[8]

  • Disposal Protocol: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[3] Do not allow the chemical to enter drains or waterways.[8]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 2-Chloro-N-(2-methylphenyl)aniline, fostering a culture of safety and scientific excellence.

References

  • Carl ROTH. Safety Data Sheet: 2-Chloroaniline. [Link]

  • University of Washington. Aniline. [Link]

  • Oxford Lab Fine Chem LLP. Material Safety Data Sheet - 2-chloroaniline 98%. [Link]

  • Chem Service. Safety Data Sheet. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • CPAchem. Safety data sheet. [Link]

  • Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

  • International Labour Organization and World Health Organization. ICSC 0129 - 2-CHLOROANILINE. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) - Restored. [Link]

  • University of Texas at Dallas. Laboratory Safety and Chemical Hygiene Plan. [Link]

  • C&EN. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Link]

  • Aiche. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.